2-(Benzyloxy)benzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenylmethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDFRSCTQXOUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451366 | |
| Record name | 2-Benzyloxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4349-62-6 | |
| Record name | 2-Benzyloxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxybenzoylchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Benzyloxy)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 2-(benzyloxy)benzoyl chloride (CAS No: 4349-62-6). As a bifunctional molecule incorporating both a reactive acyl chloride and a protective benzyloxy group, this compound serves as a versatile intermediate in organic synthesis. This document consolidates available data on its chemical characteristics and outlines general experimental protocols. Due to the limited availability of specific experimental and spectroscopic data in public databases, information from structurally related compounds is utilized for illustrative purposes where noted. This guide is intended to support researchers and professionals in drug development and medicinal chemistry in leveraging the synthetic potential of this compound.
Core Chemical Properties
This compound is an organic compound featuring a benzoyl chloride moiety substituted at the 2-position with a benzyloxy group. This structure provides two key reactive sites: the highly electrophilic acyl chloride and the ether linkage, which can be cleaved under certain conditions.
Physical and Chemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that some of this data is predicted and should be confirmed experimentally.
| Property | Value | Reference |
| CAS Number | 4349-62-6 | |
| Molecular Formula | C₁₄H₁₁ClO₂ | |
| Molecular Weight | 246.69 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [2] |
| Melting Point | 63-68 °C | |
| Boiling Point (Predicted) | 377.3 ± 17.0 °C | |
| Density (Predicted) | 1.230 ± 0.06 g/cm³ | |
| XLogP3 (Predicted) | 3.9 | [2] |
| Purity | ≥95% (as commercially available) |
Synthesis and Purification
The primary route for the synthesis of this compound is the conversion of the corresponding carboxylic acid, 2-(benzyloxy)benzoic acid, using a suitable chlorinating agent.
Experimental Protocol: Synthesis via Phosphorus Pentachloride
This protocol is based on the cited method by Chimiak and Neilands and general procedures for the synthesis of acyl chlorides.[1]
Objective: To synthesize this compound from 2-(benzyloxy)benzoic acid.
Materials:
-
2-(Benzyloxy)benzoic acid
-
Phosphorus(V) chloride (PCl₅)
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(benzyloxy)benzoic acid in anhydrous diethyl ether.
-
Cool the mixture in an ice bath and add solid phosphorus(V) chloride portion-wise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of HCl gas ceases and the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove any solid byproducts.
-
Remove the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by vacuum distillation.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Applications
As a typical acyl chloride, this compound is a reactive compound that serves as a versatile intermediate in organic synthesis.
Key Reactions
-
Hydrolysis: Reacts with water, often vigorously, to form 2-(benzyloxy)benzoic acid and hydrochloric acid.[2] This necessitates handling under anhydrous conditions.
-
Reactions with Nucleophiles: Readily reacts with alcohols to form esters and with amines to form amides. This is a primary application in the construction of more complex molecules.
-
Friedel-Crafts Acylation: Can be used to introduce the 2-(benzyloxy)benzoyl group onto aromatic rings in the presence of a Lewis acid catalyst.[2]
Applications in Drug Development and Medicinal Chemistry
The dual functionality of the molecule allows for its use in creating libraries of compounds for screening. The acyl chloride can be reacted with a variety of nucleophiles, and the benzyloxy group can be later deprotected to reveal a phenol, providing another point for modification.
Diagram: Potential Signaling Pathway Interaction
Caption: Hypothesized inhibition of prostaglandin production by derivatives.
Spectroscopic and Toxicological Data
Spectroscopic Data (Predicted)
Specific, experimentally verified spectroscopic data for this compound is not widely available in public databases. The following table provides predicted characteristic signals based on the analysis of its structural components.
| Spectroscopy | Characteristic Signals |
| ¹H NMR | Aromatic protons (m, 9H), Methylene protons (-CH₂-) (s, 2H) |
| ¹³C NMR | Carbonyl carbon (C=O), Aromatic carbons, Methylene carbon (-CH₂-) |
| FT-IR (cm⁻¹) | C=O stretch (acyl chloride) (~1770-1800), C-O stretch (ether) (~1250 and 1050), Aromatic C=C stretch (~1600-1450) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 246, Fragments corresponding to the loss of Cl, COCl, and the benzyl group. |
Toxicological and Safety Data
This compound is classified as a hazardous substance.
GHS Hazard Statements:
Handling and Safety Precautions:
-
Handle in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).[2]
-
Store in a cool, dry place, away from moisture and incompatible materials (e.g., water, alcohols, bases).
-
As an acyl chloride, it is corrosive and moisture-sensitive, reacting with atmospheric moisture to release HCl gas.[2]
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality allows for a range of chemical transformations. While there is a notable lack of detailed, publicly available experimental and spectroscopic data for this specific compound, its properties can be largely inferred from the well-understood chemistry of acyl chlorides and benzyl ethers. Researchers working with this compound should exercise caution due to its corrosive nature and should consider experimentally verifying its properties for their specific applications.
References
An In-depth Technical Guide to 2-(Benzyloxy)benzoyl chloride (CAS 4349-62-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(benzyloxy)benzoyl chloride, a versatile bifunctional reagent crucial for advanced organic synthesis. The document details its physicochemical properties, established synthesis protocols, chemical reactivity, and applications, with a focus on its utility in pharmaceutical and materials science research.
Core Physicochemical and Safety Data
This compound is a solid organic compound valued for its reactive acyl chloride group and the presence of a benzyl ether, which can also serve as a protecting group.[1][2] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4349-62-6 | [3][4][5] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [3][5] |
| Molecular Weight | 246.69 g/mol | [3][5] |
| Appearance | Solid | [6][7][8] |
| Melting Point | 63-68 °C | [6][7][8] |
| Boiling Point | 377.3 ± 17.0 °C (Predicted) | [6][7] |
| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [6][7] |
| Storage Temperature | 2-8°C | [6][7][8] |
Table 2: Hazard and Safety Information
| Hazard Identification | GHS Classification and Precautionary Statements | Reference(s) |
| Signal Word | Danger | [8] |
| Hazard Codes | C, N (Corrosive, Dangerous for the environment) | [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H410: Very toxic to aquatic life with long-lasting effects. | [8] |
| Risk Statements | R34: Causes burns. R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [3] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. S45: In case of accident or if you feel unwell, seek medical advice immediately. S60/61: This material and its container must be disposed of as hazardous waste. Avoid release to the environment. | [3] |
| RIDADR | UN 3261, Class 8, Packing Group II | [3] |
Synthesis and Experimental Protocols
The most common and effective method for synthesizing this compound is the chlorination of its corresponding alcohol, 2-(benzyloxy)benzoic acid, or via other precursors. A widely used laboratory-scale synthesis involves the reaction of 2-(benzyloxy)benzoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[5][9]
Synthesis from 2-(Benzyloxy)benzoic Acid using Thionyl Chloride
This protocol describes a standard and highly effective method for converting 2-(benzyloxy)benzoic acid to the corresponding acyl chloride.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-(benzyloxy)benzoic acid.
Materials:
-
2-(Benzyloxy)benzoic acid (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Thionyl chloride (SOCl₂) (1.1 - 1.2 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 2-(benzyloxy)benzoic acid in anhydrous dichloromethane in a round-bottom flask.[9]
-
Cool the stirred solution to 0°C using an ice-water bath.[9]
-
Add a catalytic amount of DMF (1-2 drops per 10 mmol of acid).[9]
-
Slowly add thionyl chloride dropwise to the solution. Gas evolution (HCl, SO₂) will be observed.[9]
-
After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[9]
-
Continue stirring for 2-4 hours, monitoring the reaction's completion by Thin-Layer Chromatography (TLC). The reaction is complete when the spot for the starting acid has disappeared.[9]
-
Once complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench excess thionyl chloride.[9]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with CH₂Cl₂.[9]
-
Combine the organic layers and wash sequentially with cold saturated NaHCO₃ solution and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
If necessary, the product can be further purified by column chromatography on silica gel.[10]
Potential Side Reactions
During synthesis, side reactions can occur, primarily due to the reactivity of the starting materials and products, especially in the presence of moisture or impurities.
Chemical Reactivity and Applications
As a typical acyl chloride, this compound is a potent electrophile at the carbonyl carbon and serves as a versatile intermediate in organic synthesis.[11]
Key Reactions
The acyl chloride moiety readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
-
Hydrolysis: It reacts with water, often vigorously, to form 2-(benzyloxy)benzoic acid and hydrochloric acid. This moisture sensitivity necessitates handling under anhydrous conditions.
-
Esterification & Amidation: The compound reacts readily with alcohols and amines (primary and secondary) to form the corresponding esters and amides, respectively. These reactions are fundamental to its use as a building block.[12]
-
Friedel-Crafts Acylation: With aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃), it can be used to introduce the 2-(benzyloxy)benzoyl group, forming diaryl ketones.
Applications in Research and Development
The unique structure of this compound makes it a valuable tool in several areas:
-
Pharmaceutical and Medicinal Chemistry: It serves as a key intermediate in the synthesis of complex molecular scaffolds for drug discovery.[10][11][13] The benzyloxybenzyl moiety is a structural motif present in various biologically active molecules.[10]
-
Protecting Group Chemistry: The benzyl group on the phenolic oxygen can act as a stable protecting group. After the acyl chloride has been used in a synthetic step, the benzyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C) to reveal a free phenol, adding another layer of synthetic utility.[2]
-
Heterocyclic Synthesis: Its bifunctional nature is exploited in the construction of heterocyclic systems, such as dibenz[b,f]oxepines and acridines, which are important pharmacophores.[1]
-
Polymer Chemistry: While not widely documented, its structure suggests potential as an initiator for controlled polymerization reactions like Atom Transfer Radical Polymerization (ATRP), and the benzyloxy group allows for post-polymerization modification to create functional polymers.[2]
Spectroscopic Data
While a comprehensive, publicly available experimental spectrum for this compound is limited, data for the closely related benzoyl chloride provides a useful reference for identifying key functional group peaks.
Table 3: Predicted and Reference Spectroscopic Data
| Spectroscopy Type | Key Features (Reference: Benzoyl Chloride) | Expected Features for this compound |
| IR (Infrared) | Strong C=O stretch at ~1770-1790 cm⁻¹ (acyl chloride). Aromatic C=C stretches at ~1450-1600 cm⁻¹. | Strong C=O stretch (~1770-1790 cm⁻¹). C-O-C stretch (ether) at ~1050-1250 cm⁻¹. Aromatic C-H and C=C stretches. |
| ¹³C NMR | Carbonyl carbon (C=O) at ~168 ppm. Aromatic carbons at ~128-135 ppm. | Carbonyl carbon (~165-170 ppm). Methylene carbon (-O-CH₂-) at ~70 ppm. Aromatic carbons (~110-160 ppm). |
| ¹H NMR | Aromatic protons at ~7.5-8.2 ppm. | Aromatic protons (~6.9-8.0 ppm). Methylene protons (-O-CH₂-) as a singlet at ~5.1 ppm. |
Note: Expected chemical shifts are estimates and can vary based on solvent and experimental conditions. Researchers should obtain experimental data for definitive characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 4349-62-6 [amp.chemicalbook.com]
- 4. This compound | 4349-62-6 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 4349-62-6 | CAS DataBase [chemicalbook.com]
- 7. This compound CAS#: 4349-62-6 [chemicalbook.com]
- 8. 2-ベンジルオキシベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. reddit.com [reddit.com]
- 13. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
An In-depth Technical Guide to 2-(Benzyloxy)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-(benzyloxy)benzoyl chloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Molecular Data
This compound, with the IUPAC name 2-(phenylmethoxy)benzoyl chloride, is a versatile chemical intermediate. Its core quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 4349-62-6[1] |
| Molecular Formula | C₁₄H₁₁ClO₂[1][2] |
| Molecular Weight | 246.69 g/mol [1][2] |
| Appearance | Solid[3] |
| Melting Point | 63-68 °C |
| Boiling Point | 377.3±17.0 °C (Predicted) |
| Density | 1.230±0.06 g/cm³ (Predicted) |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl |
| InChI Key | ITDFRSCTQXOUAC-UHFFFAOYSA-N |
Molecular Structure and Properties
This compound is an aromatic acyl chloride characterized by a benzoyl chloride moiety substituted at the ortho position with a benzyloxy group. This dual functionality, an acyl chloride and an ether, makes it a valuable reagent in organic synthesis.[4] The presence of the reactive acyl chloride group allows for facile nucleophilic acyl substitution reactions, while the benzyloxy group can be manipulated in subsequent synthetic steps. The compound is sensitive to moisture and will hydrolyze to form 2-(benzyloxy)benzoic acid and hydrochloric acid.[4]
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the chlorination of 2-(benzyloxy)benzoic acid. Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most common.[2][5]
Experimental Protocol: Synthesis from 2-(Benzyloxy)benzoic Acid with Thionyl Chloride
This protocol describes a general procedure for the preparation of this compound using thionyl chloride, a widely used and effective chlorinating agent for carboxylic acids.
Materials:
-
2-(Benzyloxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(benzyloxy)benzoic acid in anhydrous dichloromethane.
-
Optionally, add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the suspension via a dropping funnel at room temperature.
-
After the addition is complete, gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of both the benzoyl and benzyl groups, as well as a singlet for the benzylic methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals would include the carbonyl carbon of the acyl chloride, the carbons of the two aromatic rings, and the benzylic methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The most prominent and characteristic absorption band would be the strong C=O stretching vibration of the acyl chloride, typically found in the region of 1770-1815 cm⁻¹. Other significant absorptions would include C-O stretching for the ether linkage and C-H stretching for the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of this compound. Common fragmentation patterns would involve the loss of the chlorine atom and cleavage of the benzylic ether bond.
Chemical Reactivity and Applications
This compound is a reactive intermediate that participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.
Nucleophilic Acyl Substitution
The acyl chloride functionality is highly susceptible to attack by nucleophiles. This allows for the synthesis of a wide range of derivatives:
-
Hydrolysis: Reacts with water to form 2-(benzyloxy)benzoic acid.[4]
-
Esterification: Reacts with alcohols to yield the corresponding esters.[4]
-
Amidation: Reacts with primary or secondary amines to form amides.
-
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-(benzyloxy)benzoyl group onto another aromatic ring.[4]
Applications in Drug Development
The structural motif of this compound is found in various compounds of medicinal interest. Its ability to serve as a scaffold for introducing both an acyl and a benzyloxy group makes it a useful starting material in the synthesis of complex molecules with potential therapeutic applications. Research has suggested that some derivatives may exhibit anti-cancer properties.[4]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[4] Due to its reactivity with water, it is crucial to use anhydrous solvents and techniques when handling this reagent to prevent its decomposition.[4]
This technical guide provides a foundational understanding of this compound. For specific applications and detailed experimental procedures, consulting peer-reviewed scientific literature is highly recommended.
References
An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(benzyloxy)benzoyl chloride, a key intermediate in the development of novel pharmaceutical compounds and other fine chemicals. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development activities.
Introduction
This compound is a versatile bifunctional molecule containing a reactive acyl chloride group and a protective benzyloxy group. This substitution pattern makes it a valuable building block in organic synthesis, allowing for the introduction of the 2-(benzyloxy)benzoyl moiety into a wide range of molecular scaffolds. Its derivatives are of interest in medicinal chemistry for the synthesis of biologically active compounds.
Synthesis Pathway
The most direct and common pathway for the synthesis of this compound is the conversion of its corresponding carboxylic acid, 2-(benzyloxy)benzoic acid, using a suitable chlorinating agent. This is a standard organic transformation.[1][2][3][4][5][6]
The overall reaction is as follows:
Caption: General synthesis pathway for this compound.
Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride being the most common due to the clean removal of byproducts (SO₂, HCl, CO, CO₂).[3][7] Phosphorus pentachloride (PCl₅) is also an effective reagent.[1][3][5][8]
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This procedure is the most frequently employed method for this type of transformation due to the gaseous nature of its byproducts.[6][13]
Materials:
| Material | Molar Mass ( g/mol ) | Density (g/mL) |
| 2-(Benzyloxy)benzoic Acid | 228.24 | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.636 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 1.326 |
| Anhydrous Toluene | 92.14 | 0.867 |
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend 2-(benzyloxy)benzoic acid (1.0 eq.) in anhydrous dichloromethane or toluene.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (a few drops).[11]
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature via a dropping funnel. Gas evolution (HCl and SO₂) will be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).[12]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.[11][13]
-
Purification: The crude this compound can be purified by vacuum distillation.
Synthesis of this compound using Phosphorus Pentachloride
An alternative method involves the use of phosphorus pentachloride.[2][8]
Materials:
| Material | Molar Mass ( g/mol ) |
| 2-(Benzyloxy)benzoic Acid | 228.24 |
| Phosphorus Pentachloride (PCl₅) | 208.24 |
| Anhydrous Diethyl Ether | 74.12 |
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 2-(benzyloxy)benzoic acid (1.0 eq.) and phosphorus pentachloride (1.1 eq.) in anhydrous diethyl ether.
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds with the evolution of hydrogen chloride gas.
-
Work-up: Once the reaction is complete (the solid starting material has dissolved), the solvent and the phosphorus oxychloride byproduct can be removed under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol [2] |
| CAS Number | 4349-62-6[2] |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Data not available; vacuum distillation is recommended for purification. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ether, toluene); reacts with water and other protic solvents. |
Visualizations
Experimental Workflow for Thionyl Chloride Method
The following diagram illustrates the key steps in the synthesis of this compound using thionyl chloride.
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reagents and Products
This diagram illustrates the relationship between the reactants, catalyst, and products in the thionyl chloride mediated synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 4349-62-6 [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Benzoyl chloride from benzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 2-Benzylbenzoyl chloride | C14H11ClO | CID 12682362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 4349-62-6 [amp.chemicalbook.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882) [hmdb.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide on the Role of 2-(Benzyloxy)benzoyl Chloride in the Development of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical reactivity and synthetic applications of 2-(benzyloxy)benzoyl chloride, a key intermediate in the generation of novel therapeutic agents. While direct biological activity of this compound is not extensively documented, its "mechanism of action" is critically understood through its role as a versatile acylating agent for the synthesis of biologically active molecules. This guide will focus on its application in the synthesis of N-benzoyl-2-hydroxybenzamides, a class of compounds with demonstrated antiprotozoal efficacy.
Chemical Mechanism of Action: A Highly Reactive Acylating Agent
This compound's primary mechanism of action in a chemical context is that of a potent electrophile. The electron-withdrawing nature of the carbonyl group and the chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis, enabling the introduction of the 2-(benzyloxy)benzoyl moiety onto various molecular scaffolds.
Key reactions include:
-
Amide Formation: Its reaction with primary or secondary amines yields N-substituted amides. This is a fundamental transformation in the synthesis of many pharmaceuticals.
-
Ester Formation: In the presence of alcohols, it readily forms esters.
-
Friedel-Crafts Acylation: It can be used to acylate aromatic rings, forming new carbon-carbon bonds.
Due to its reactivity, this compound is sensitive to moisture and will hydrolyze to 2-(benzyloxy)benzoic acid and hydrochloric acid. Therefore, its handling and use in synthesis require anhydrous conditions.
Application in the Synthesis of Biologically Active N-Benzoyl-2-hydroxybenzamides
A significant application of this compound is in the synthesis of N-benzoyl-2-hydroxybenzamides. These compounds have emerged as a promising class of antiprotozoal agents. The general synthesis involves the acylation of salicylamide with a substituted benzoyl chloride, such as this compound.
Synthetic Pathway
The reaction of this compound with salicylamide in the presence of a base like pyridine leads to the formation of N-(2-(benzyloxy)benzoyl)salicylamide. This reaction is a nucleophilic acyl substitution where the amino group of salicylamide attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Caption: Synthesis of N-(2-(benzyloxy)benzoyl)salicylamide.
Experimental Protocol: General Synthesis of N-Benzoyl-2-hydroxybenzamides[1]
The following is a general procedure for the synthesis of N-benzoyl-2-hydroxybenzamides, adapted from the literature:
-
Reaction Setup: Dissolve salicylamide (1.0 equivalent) in pyridine in a round-bottom flask.
-
Addition of Acyl Chloride: Add the desired substituted benzoyl chloride (e.g., this compound) (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water.
-
Acidification: Acidify the mixture with concentrated hydrochloric acid to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Purification: The crude product can be further purified by crystallization or preparative High-Performance Liquid Chromatography (HPLC).
Biological Mechanism of Action of N-Benzoyl-2-hydroxybenzamides
The N-benzoyl-2-hydroxybenzamide scaffold has demonstrated potent activity against a range of protozoan parasites, including Toxoplasma gondii, Plasmodium falciparum, Trypanosoma species, and Leishmania donovani.[1]
The proposed mechanism of action for this class of compounds involves the disruption of a unique secretory pathway in these parasites.[2][3] This pathway is essential for the trafficking of proteins to specialized organelles that are critical for parasite motility, invasion of host cells, and overall survival. Inhibition of this pathway leads to morphological and functional defects in these secretory organelles, ultimately resulting in parasite death.
Caption: Proposed mechanism of action for N-benzoyl-2-hydroxybenzamides.
Quantitative Data: Antiprotozoal Activity
The biological activity of N-benzoyl-2-hydroxybenzamides has been quantified through in vitro assays. The following table summarizes the 50% inhibitory concentrations (IC50) for a selection of compounds from this class against various protozoan parasites.
| Compound | Substituent on Benzoyl Ring | T. b. rhodesiense IC50 (µM) | T. cruzi IC50 (µM) | L. donovani IC50 (µM) | P. falciparum (K1) IC50 (µM) |
| 1a | 4-Ethyl | > 90 | > 90 | 17.5 | 1.9 |
| 1d | 4-Methoxy | > 90 | > 90 | 0.9 | 1.1 |
| 1k | 3-Amino | 2.0 | > 90 | 1.1 | 0.4 |
| 1r | 4-(Diethylamino) | 1.6 | 17.1 | 1.1 | 0.02 |
| 1ab | 2-Benzyloxy | 2.5 | > 90 | 1.6 | 0.5 |
Data extracted from Stec et al., 2012.[4]
Experimental Protocols: Biological Assays
In Vitro Antiprotozoal Activity Assays[1]
Objective: To determine the IC50 values of the synthesized compounds against various protozoan parasites.
General Procedure:
-
Parasite Culture: Parasites are cultured in appropriate media under standard conditions. For intracellular parasites like T. gondii, host cells are infected.
-
Compound Dilution: The test compounds are serially diluted in the culture medium.
-
Treatment: The parasite cultures are incubated with the various concentrations of the test compounds for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Parasite viability is assessed using a suitable method:
-
For T. gondii, a [³H]-uracil incorporation assay can be used, as the parasite incorporates uracil while the host cells do not.
-
For P. falciparum, a SYBR Green I-based fluorescence assay can be used to quantify parasite DNA.
-
For trypanosomes and Leishmania, resazurin-based assays (e.g., AlamarBlue) are commonly used to measure metabolic activity.
-
-
Data Analysis: The results are expressed as the percentage of parasite growth inhibition compared to untreated controls. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound is a valuable reagent in medicinal chemistry, not for its own biological activity, but as a critical building block for the synthesis of potent therapeutic agents. Its well-defined chemical reactivity allows for the efficient construction of complex molecules, such as the N-benzoyl-2-hydroxybenzamides. This class of compounds has demonstrated significant antiprotozoal activity by targeting a key secretory pathway in these pathogens. Further exploration of derivatives synthesized from this compound and related acyl chlorides holds promise for the development of novel and effective treatments for parasitic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(Benzyloxy)benzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Benzyloxy)benzoyl chloride, a key intermediate in organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.
Core Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 7.9 | Doublet | 1H | Aromatic H adjacent to C=O |
| ~7.6 - 7.2 | Multiplet | 8H | Aromatic Hs |
| ~5.2 | Singlet | 2H | -O-CH₂-Ph |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (acid chloride) |
| ~158 | Aromatic C-O |
| ~136 | Aromatic C (quaternary) |
| ~134 | Aromatic CH |
| ~132 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~121 | Aromatic CH |
| ~114 | Aromatic C (quaternary) |
| ~71 | -O-CH₂-Ph |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2900 - 2800 | Weak | Aliphatic C-H stretch |
| ~1780 - 1740 | Strong | C=O stretch (acid chloride) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch |
| ~1100 | Strong | C-O stretch |
| ~850 - 750 | Strong | C-Cl stretch |
Sample preparation: Thin film on NaCl or KBr plates.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 246/248 | Moderate | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |
| 211 | Moderate | [M-Cl]⁺ |
| 183 | Moderate | [M-Cl-CO]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). The use of an inert solvent is crucial due to the reactivity of the acyl chloride.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the neat compound can be analyzed as a thin film.
-
Procedure:
-
Place a drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Gently press the plates together to form a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Acquire a background spectrum of the clean salt plates before running the sample to subtract any atmospheric or plate-related absorptions.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like an acyl chloride, direct insertion or injection into the ion source is suitable.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method is effective for fragmenting the molecule and providing a characteristic fragmentation pattern.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
2-(Benzyloxy)benzoyl chloride reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 2-(Benzyloxy)benzoyl Chloride
Introduction
This compound (CAS No: 4349-62-6) is a versatile bifunctional organic compound featuring both a benzoyl chloride and a benzyloxy ether moiety.[1] Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials science. The acyl chloride group serves as a highly reactive site for nucleophilic acyl substitution, while the ortho-benzyloxy group can influence the compound's reactivity and stability.[2] This guide provides a comprehensive overview of the reactivity, stability, synthesis, and handling of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or a low-melting solid with a pungent odor.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4349-62-6 | [3] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1][3] |
| Molecular Weight | 246.69 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or white to yellow sticky oil to solid | [1][4] |
| Odor | Pungent | [1] |
Stability and Storage
The stability of this compound is primarily dictated by the high reactivity of its acyl chloride functional group, which is highly susceptible to hydrolysis.
Moisture Sensitivity and Hydrolysis
Contact with water or atmospheric moisture leads to rapid hydrolysis, yielding 2-(benzyloxy)benzoic acid and corrosive hydrochloric acid gas.[1][5] This degradation not only consumes the reagent but also affects the pH of the reaction medium. Signs of decomposition include a color change to yellow and the evolution of a pungent odor due to HCl formation.[5]
References
In-Depth Technical Guide to the Safe Handling of 2-(Benzyloxy)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Benzyloxy)benzoyl chloride (CAS RN: 4349-62-6), a versatile reagent in organic synthesis. Due to the presence of a reactive acyl chloride functional group, this compound necessitates stringent safety protocols to mitigate risks of exposure and ensure its stability. This document outlines the known hazards, proper handling and storage procedures, emergency measures, and an experimental protocol for its use.
Chemical and Physical Properties
This compound is a moisture-sensitive solid. The acyl chloride group is highly reactive, particularly towards nucleophiles such as water, alcohols, and amines.
| Property | Value | Source |
| CAS Number | 4349-62-6 | N/A |
| Molecular Formula | C₁₄H₁₁ClO₂ | N/A |
| Molecular Weight | 246.69 g/mol | N/A |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 63-68 °C | N/A |
| Boiling Point | 377.3 ± 17.0 °C (Predicted) | N/A |
| Odor | Pungent | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a corrosive and irritating substance. Its primary hazards stem from the reactivity of the acyl chloride group, which can hydrolyze upon contact with moisture to produce hydrochloric acid.
GHS Hazard Statements (Anticipated based on similar compounds):
-
May cause an allergic skin reaction.[4]
-
Harmful if swallowed or in contact with skin.[4]
-
Toxic if inhaled.[4]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
| PPE | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and fumes that can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., fluorinated rubber). | Prevents skin contact, which can cause severe burns and allergic reactions.[2][4] |
| Skin and Body Protection | A full lab coat, worn over personal clothing, and closed-toe shoes. | Protects against accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated fume hood. If aerosols or vapors are likely to be generated, a NIOSH-approved respirator is required. | Prevents inhalation of corrosive and toxic fumes.[1][5] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | All manipulations should be carried out in a certified chemical fume hood.[1] Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[4] After handling, wash hands and any exposed skin thoroughly. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6] The recommended storage temperature is 2-8°C. Keep away from moisture, heat, sparks, and open flames.[6] Store separately from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6] |
Emergency Procedures
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
| Accidental Release | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Fire Fighting | Use dry chemical, carbon dioxide, or foam extinguishers. Do not use water, as it will react with the acyl chloride to produce hydrochloric acid.[8] Firefighters should wear self-contained breathing apparatus and full protective clothing.[2] |
Reactivity and Decomposition
This compound is a reactive compound, and understanding its reactivity is key to its safe handling and use in synthesis.
-
Hydrolysis: Reacts with water and moisture to form 2-(benzyloxy)benzoic acid and hydrochloric acid. This reaction is exothermic and produces corrosive fumes.[1]
-
Reaction with Nucleophiles: As a typical acyl chloride, it reacts readily with alcohols to form esters and with amines to form amides.[1]
-
Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines.[6]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]
Experimental Protocol: Synthesis of N-(2-hydroxybenzoyl)-2-(benzyloxy)benzamide
The following is a representative experimental protocol for the reaction of this compound with salicylamide.[8]
Objective: To synthesize N-(2-hydroxybenzoyl)-2-(benzyloxy)benzamide.
Materials:
-
Salicylamide
-
This compound
-
Pyridine (refluxing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylamide in pyridine.
-
Slowly add this compound to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by a suitable method (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by crystallization or preparative High-Performance Liquid Chromatography (HPLC).
Visualizations
The following diagrams illustrate key logical workflows and potential reaction pathways for this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Reactivity and decomposition pathways of this compound.
References
- 1. 2-(Benzyloxy)acetyl chloride | 19810-31-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 4. Buy this compound | 4349-62-6 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-(Benzyloxy)benzoyl Chloride in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzyloxy)benzoyl chloride is a highly versatile bifunctional reagent in organic synthesis, serving as a cornerstone for the construction of complex molecular architectures. Its unique structure, incorporating a reactive acyl chloride and a protected phenol, allows for a range of strategic applications, including the synthesis of key heterocyclic scaffolds and the protection of amine functionalities. This technical guide provides an in-depth exploration of its principal applications, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in leveraging this reagent for novel molecular design and drug discovery.
Introduction
This compound, with the chemical formula C₁₄H₁₁ClO₂, is an acyl chloride distinguished by the presence of a benzyloxy protecting group ortho to the carbonyl chloride. This arrangement provides a latent phenolic hydroxyl group, which can be unmasked in later synthetic steps, making it a valuable precursor for a variety of important organic molecules. Its utility stems from the high reactivity of the acyl chloride moiety towards nucleophiles, enabling facile acylation reactions, while the benzyl ether offers robust protection that can be selectively removed under specific conditions. This guide will delve into its primary applications in the synthesis of xanthones, dibenzo[b,f][1][2]oxazepines, and its role as a protecting group for amines.
Synthesis of Xanthones
Xanthones, characterized by their dibenzo-γ-pyrone core, are a class of oxygenated heterocyclic compounds with a wide array of pharmacological activities. The synthesis of xanthones often involves an intramolecular Friedel-Crafts acylation of a suitably substituted diaryl ether. This compound serves as an excellent starting material for this transformation by first undergoing a Friedel-Crafts acylation with a phenolic partner, followed by debenzylation and subsequent intramolecular cyclization.
General Reaction Pathway
The synthesis of the xanthone scaffold using this compound typically proceeds through a two-step sequence. The first step involves the O-acylation of a phenol with this compound to form a diaryl ester. This ester is then rearranged and cyclized under Friedel-Crafts conditions to furnish the xanthone core. Subsequent debenzylation reveals the hydroxylated xanthone.
Caption: General workflow for the synthesis of xanthones.
Experimental Protocol: Synthesis of a Substituted Xanthone
Step 1: Synthesis of 2-(Benzyloxy)phenyl 4-methylbenzoate
-
To a stirred solution of p-cresol (1.2 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diaryl ester.
Step 2: Intramolecular Friedel-Crafts Acylation and Debenzylation
-
To a stirred suspension of anhydrous AlCl₃ (3.0 eq.) in 1,2-dichloroethane at 0 °C, add a solution of the diaryl ester (1.0 eq.) from Step 1 in 1,2-dichloroethane dropwise.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and treat the residue with a solution of HBr in acetic acid to effect debenzylation.
-
Neutralize the mixture and extract the product with ethyl acetate.
-
Purify by column chromatography to obtain the target xanthone.
Quantitative Data
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound, p-cresol | 2-(Benzyloxy)phenyl 4-methylbenzoate | Pyridine | DCM | 0 to RT | 12 | ~85-95 |
| 2 | 2-(Benzyloxy)phenyl 4-methylbenzoate | Substituted Xanthone | AlCl₃, HBr/AcOH | 1,2-dichloroethane | 80 | 6 | ~60-75 |
Synthesis of Dibenzo[b,f][1][2]oxazepines
Dibenzo[b,f][1][2]oxazepine derivatives are an important class of compounds in medicinal chemistry, with some exhibiting antipsychotic and antidepressant activities. A common synthetic route involves the acylation of a 2-aminophenol followed by an intramolecular cyclization. This compound is an ideal reagent for this purpose, providing the necessary acyl fragment with a protected hydroxyl group for subsequent ring closure.
General Reaction Pathway
The synthesis begins with the N-acylation of a 2-aminophenol with this compound to form an N-(2-hydroxyphenyl)-2-(benzyloxy)benzamide intermediate. This is followed by debenzylation to unmask the phenolic hydroxyl group, and subsequent intramolecular cyclization, often under acidic or basic conditions, to yield the dibenzo[b,f][1][2]oxazepin-11(10H)-one core.
Caption: General workflow for dibenzo[b,f][1][2]oxazepine synthesis.
Experimental Protocol: Synthesis of a Dibenzo[b,f][1][2]oxazepin-11(10H)-one
Step 1: N-Acylation of 2-Aminophenol
-
In a round-bottom flask, dissolve the 2-aminophenol derivative (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography to yield the N-acylated product.
Step 2: Debenzylation and Cyclization
-
Dissolve the N-acylated product (1.0 eq.) in ethanol.
-
Add 10% Pd/C catalyst (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the crude debenzylated intermediate in toluene containing a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
After completion of the reaction (monitored by TLC), cool the mixture and wash with saturated NaHCO₃ solution.
-
Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain the final product.
Quantitative Data
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound, 2-Aminophenol | N-(2-hydroxyphenyl)-2-(benzyloxy)benzamide | Triethylamine | THF | 0 to RT | 16 | ~80-90 |
| 2 | N-(2-hydroxyphenyl)-2-(benzyloxy)benzamide | Dibenzo[b,f][1][2]oxazepin-11(10H)-one | Pd/C, p-TSA | Ethanol, Toluene | RT, Reflux | 24, 8 | ~70-85 |
2-(Benzyloxy)benzoyl Group as a Protecting Group for Amines
The 2-(benzyloxy)benzoyl group can be employed as a protecting group for primary and secondary amines. The acylation proceeds readily to form a stable amide linkage. A key advantage of this protecting group is that the benzyloxy moiety can be cleaved to reveal a hydroxyl group, which can then participate in intramolecular reactions or be used as a handle for further functionalization.
Protection and Deprotection Strategy
The protection of an amine is achieved by a standard N-acylation reaction with this compound. The deprotection of the benzyl group is typically performed via catalytic hydrogenation, which is a mild and efficient method.
Caption: Protection and debenzylation of an amine.
Experimental Protocol: Protection and Debenzylation of an Amine
Protection (N-Acylation):
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Debenzylation:
-
Dissolve the N-(2-(benzyloxy)benzoyl)amine (1.0 eq.) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through Celite and evaporate the solvent to obtain the deprotected product.
Quantitative Data
| Step | Substrate | Product | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Protection | Benzylamine | N-Benzyl-2-(benzyloxy)benzamide | DIPEA | DCM | 0 to RT | 4-6 | >90 |
| Debenzylation | N-Benzyl-2-(benzyloxy)benzamide | N-Benzyl-2-hydroxybenzamide | 10% Pd/C | Methanol | RT | 12-24 | >95 |
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, enabling the efficient construction of complex heterocyclic systems like xanthones and dibenzo[b,f][1][2]oxazepines. Its utility as a protecting group for amines further expands its synthetic potential. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this valuable building block in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Benzyloxy)benzoyl Chloride Derivatives and Analogs
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate, and its derivatives and analogs. The document covers its synthesis, chemical properties, reactivity, and applications in medicinal chemistry and polymer science, with a focus on detailed experimental protocols and structure-activity relationships.
Introduction
This compound is an organic compound featuring a benzoyl chloride moiety substituted with a benzyloxy group at the ortho position. Its chemical structure, combining a reactive acyl chloride functional group with a protective benzyloxy group, makes it a valuable building block in organic synthesis. It serves as a key precursor for introducing the 2-(benzyloxy)benzoyl group into various molecular scaffolds, which is of particular interest in the development of novel therapeutic agents and functional materials. The reactivity of the acyl chloride allows for facile reactions with a wide range of nucleophiles, while the benzyloxy group can be strategically removed to reveal a hydroxyl group, adding another layer of synthetic versatility.
Synthesis of this compound
The most common method for the synthesis of this compound is through the chlorination of 2-(benzyloxy)benzoic acid. Reagents such as thionyl chloride (SOCl₂) and phosphorus(V) chloride (PCl₅) are frequently employed for this transformation.
General Synthesis Workflow
The synthesis of this compound from its corresponding carboxylic acid is a standard procedure in organic chemistry. The following diagram illustrates the general workflow.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis using Phosphorus(V) Chloride
This protocol details the synthesis of this compound from 2-(benzyloxy)benzoic acid using phosphorus(V) chloride in diethyl ether.
Materials:
-
2-(Benzyloxy)benzoic acid
-
Phosphorus(V) chloride (PCl₅)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(benzyloxy)benzoic acid in anhydrous diethyl ether.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add phosphorus(V) chloride (1.1 equivalents) to the solution in portions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.[1]
Chemical Properties and Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 4349-62-6 |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent |
| Reactivity | Sensitive to moisture |
Data sourced from ChemicalBook and PubChem.[1][2]
Reactivity and Mechanism
This compound is a typical acyl chloride and undergoes reactions common to this class of compounds. It readily reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively.[3][4] It can also participate in Friedel-Crafts acylation reactions with aromatic compounds.[3][4]
The ortho-benzyloxy group can influence the reactivity of the acyl chloride through neighboring group participation (anchimeric assistance).[5] This involves the intramolecular attack of the ethereal oxygen on the electrophilic carbonyl carbon, leading to the formation of a cyclic oxonium ion intermediate. This intermediate is then attacked by an external nucleophile.[5]
Caption: Proposed mechanism involving anchimeric assistance.[5]
Applications in Drug Development: N-Benzoyl-2-hydroxybenzamide Derivatives
A significant application of this compound is in the synthesis of N-benzoyl-2-hydroxybenzamides, which have shown promising activity against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), trypanosomes, and Leishmania.[6][7]
Synthesis of N-(2-(Benzyloxy)benzoyl)salicylamide
The synthesis involves the reaction of this compound with salicylamide in pyridine.[6]
Experimental Protocol:
-
Dissolve salicylamide (1.0 equivalent) in refluxing pyridine.
-
Add this compound (1.0 equivalent) to the solution.
-
Continue refluxing the reaction mixture for a specified period (e.g., 4 hours).
-
After completion, cool the mixture and pour it into ice-water.
-
The crude product precipitates and is collected by filtration.
-
The product can be purified by crystallization or preparative HPLC.[6]
-
A subsequent debenzylation step (e.g., catalytic hydrogenation) can be performed to yield the final N-benzoyl-2-hydroxybenzamide.[6]
Structure-Activity Relationship (SAR)
Studies on N-benzoyl-2-hydroxybenzamides have revealed key structural features that influence their biological activity.[7]
| Compound/Modification | Biological Activity | Reference |
| N-(4-ethylbenzoyl)-2-hydroxybenzamide | Moderately active against T. gondii | [7] |
| Compound 1r (N-(4-(diethylamino)benzoyl)-2-hydroxybenzamide) | 21-fold more active than chloroquine against a chloroquine-resistant strain of P. falciparum | [6][7] |
| Compound 1d | Excellent anti-leishmanial activity | [6][7] |
The general workflow for SAR studies is depicted below.
Caption: General workflow for structure-activity relationship studies.[7]
Potential Applications in Polymer Chemistry
While not extensively documented, the structure of this compound suggests its potential use as an initiator in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[8] The benzylic chloride can be activated by a copper(I) catalyst to initiate polymerization.[8] Furthermore, the benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be cleaved post-polymerization to yield phenol-terminated polymers.[8] These functional polymers have potential applications in drug delivery and surface grafting.[8]
General Experimental Protocol for ATRP (using an analog)
This protocol describes a general procedure for the ATRP of styrene using a benzyl chloride-type initiator.[8]
Materials:
-
Styrene (monomer)
-
1-Phenylethyl chloride (initiator analog)
-
Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
Add CuCl to a Schlenk flask and purge with an inert gas (e.g., nitrogen).
-
Add anisole, PMDETA, and styrene to the flask.
-
Prepare a solution of the initiator in anisole.
-
Inject the initiator solution into the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) to start the polymerization.
-
After the desired time or conversion, terminate the polymerization by cooling and exposing the mixture to air.
-
The polymer can be purified by precipitation in a non-solvent like methanol.[8]
Deprotection of the Benzyloxy Group
The benzyloxy group on the resulting polymer can be removed by catalytic hydrogenation.[8]
Experimental Protocol:
-
Dissolve the benzyloxy-terminated polymer in a suitable solvent (e.g., THF).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitor by NMR or TLC).
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the phenol-terminated polymer.[8]
The pathway from the initiator to a functional polymer is illustrated below.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C14H11ClO2 | CID 10999355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 4349-62-6 [smolecule.com]
- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 2-(Benzyloxy)benzoyl Chloride: A Versatile Building Block for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)benzoyl chloride is a valuable and versatile bifunctional molecule that serves as a key building block in organic synthesis. Its unique structure, incorporating a reactive acyl chloride and a stable benzyl ether, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the benzyloxy group offers steric and electronic modulation, as well as the potential for deprotection to reveal a phenolic hydroxyl group, further enhancing its synthetic utility. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.
Chemical and Physical Properties
This compound is a solid at room temperature with a characteristic pungent odor. It is sensitive to moisture and should be handled in a dry, inert atmosphere to prevent hydrolysis to 2-(benzyloxy)benzoic acid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4349-62-6 | [1] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |
| Molecular Weight | 246.69 g/mol | [1] |
| Melting Point | 63-68 °C | N/A |
| Boiling Point | 377.3±17.0 °C (Predicted) | N/A |
| Density | 1.230±0.06 g/cm³ (Predicted) | N/A |
| Appearance | Solid | N/A |
| Storage Temperature | 2-8 °C | N/A |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of both the benzoyl and benzyl groups (typically in the range of 7.0-8.2 ppm), and a characteristic singlet for the benzylic methylene protons (-CH₂-) around 5.2 ppm. |
| ¹³C NMR | Resonances for the carbonyl carbon (around 168 ppm), aromatic carbons (110-140 ppm), and the benzylic methylene carbon (around 70 ppm). |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically in the region of 1770-1800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 246. A prominent fragment ion would be expected at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺). Another significant fragment would be the benzoyl cation with the benzyloxy substituent. |
Synthesis of this compound
This compound is most commonly synthesized from its corresponding carboxylic acid, 2-(benzyloxy)benzoic acid, using a chlorinating agent.
Experimental Protocol: Synthesis from 2-(Benzyloxy)benzoic Acid
Objective: To synthesize this compound from 2-(benzyloxy)benzoic acid using thionyl chloride.
Materials:
-
2-(Benzyloxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(benzyloxy)benzoic acid (1 equivalent).
-
Add anhydrous toluene or DCM to dissolve the starting material under an inert atmosphere.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred solution at room temperature. The addition may be exothermic.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation under high vacuum or by recrystallization from a suitable solvent like hexane.
Applications as a Building Block
The dual functionality of this compound makes it a versatile building block for the synthesis of a wide array of organic compounds. The acyl chloride group readily participates in nucleophilic acyl substitution reactions, while the benzyl ether serves as a stable protecting group that can be cleaved under specific conditions.
Caption: Synthetic utility of this compound.
Friedel-Crafts Acylation
A key application of this compound is in Friedel-Crafts acylation reactions to form diaryl ketones. These structures are prevalent in many biologically active molecules.
Experimental Protocol: Friedel-Crafts Acylation of Benzene
Objective: To synthesize 2-benzyloxybenzophenone via Friedel-Crafts acylation of benzene with this compound.
Materials:
-
This compound
-
Anhydrous benzene (serves as both reactant and solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Role in Drug Development and Potential Biological Activity
Acyl chlorides are fundamental reagents in the synthesis of a vast number of pharmaceutical compounds.[2] The benzoyl moiety, in particular, is a common structural motif in many biologically active molecules. While specific signaling pathways directly modulated by this compound are not extensively documented, its importance lies in its role as a precursor to more complex molecules with potential therapeutic applications. For instance, some research suggests that related compounds might exhibit anti-cancer properties by inhibiting the production of prostaglandins, which are inflammatory signaling molecules involved in tumor growth. However, the detailed mechanism of action remains an area of active investigation.
The ability to introduce the 2-benzyloxybenzoyl group into various scaffolds allows medicinal chemists to explore structure-activity relationships (SAR) and develop novel drug candidates. The benzyloxy group can be strategically employed to enhance binding to biological targets or to be cleaved in vivo to release an active phenolic compound.
Caption: Workflow from building block to biological activity.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. Due to its reactivity with water, it will produce hydrochloric acid upon hydrolysis, which is also corrosive and an irritant. Store in a tightly sealed container under a dry, inert atmosphere in a cool, dry place.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct reactive sites allow for the straightforward construction of complex molecular architectures relevant to the pharmaceutical and fine chemical industries. The experimental protocols and data presented in this guide are intended to facilitate its effective use in the laboratory, empowering researchers and scientists to explore new synthetic pathways and develop novel compounds with potential therapeutic applications. As the demand for sophisticated and functionally diverse molecules continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand further.
References
Physical properties of 2-(Benzyloxy)benzoyl chloride (melting point, boiling point)
An In-depth Technical Guide on the Physical Properties of 2-(Benzyloxy)benzoyl Chloride
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This technical guide provides a comprehensive overview of the physical properties of this compound, with a focus on its melting and boiling points.
Core Physical Properties
This compound is a solid at room temperature.[1][2] Its physical characteristics are crucial for determining appropriate storage, handling, and reaction conditions.
Data Presentation
A summary of the key physical properties for this compound is presented in the table below for ease of reference.
| Property | Value | Notes |
| Melting Point | 63-68 °C | |
| Boiling Point | 377.3 ± 17.0 °C | Predicted |
| Molecular Formula | C₁₄H₁₁ClO₂ | |
| Molecular Weight | 246.69 g/mol | [3][4][5] |
| Density | 1.230 ± 0.06 g/cm³ | Predicted |
| Storage Temperature | 2-8 °C | [1][2] |
Experimental Protocols
While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the provided search results, standard laboratory procedures are typically employed for such measurements.
General Melting Point Determination (Capillary Method):
-
A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
General Boiling Point Determination (Distillation Method):
-
The liquid sample is placed in a distillation flask.
-
The flask is heated, and the vapor is allowed to rise and come into equilibrium with the liquid.
-
The temperature of the vapor is measured with a thermometer.
-
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this temperature remains constant during distillation.
It is important to note that the reported boiling point is a predicted value and may vary from experimentally determined values.
Synthesis and Reactivity
This compound is a versatile intermediate in organic synthesis.[3] It is typically synthesized from 2-(benzyloxy)benzoic acid by treatment with a chlorinating agent, such as phosphorus(V) chloride.[5]
The reactivity of this compound is characteristic of acyl chlorides. It is sensitive to moisture and will hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.[3] It readily reacts with nucleophiles such as alcohols to form esters and can participate in Friedel-Crafts acylation reactions.[3]
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
The following diagram illustrates a typical experimental workflow for the synthesis of this compound from 2-(benzyloxy)benzoic acid.
Caption: Synthetic workflow for this compound.
Proposed Mechanism of Action in Biological Systems
Research suggests that this compound may exhibit anti-cancer properties through the inhibition of prostaglandin production.[3] Prostaglandins are signaling molecules involved in inflammation, which can contribute to tumor growth.[3] The detailed mechanism of this inhibition is still under investigation.[3]
Caption: Proposed inhibition of prostaglandin synthesis.
References
Methodological & Application
Application Note: Synthesis of 2-(Benzyloxy)benzoyl Chloride from 2-Benzyloxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 2-(benzyloxy)benzoyl chloride, a valuable intermediate in organic synthesis, from its corresponding carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation, enabling further reactions such as esterification, amidation, and Friedel-Crafts acylation[1][2]. The protocols described herein utilize common chlorinating agents, thionyl chloride and oxalyl chloride, outlining reaction conditions, purification methods, and safety considerations.
Introduction
This compound is a bifunctional molecule featuring a reactive acyl chloride group and a benzyl ether. This structure makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The most direct and common method for its preparation is the chlorination of 2-benzyloxybenzoic acid. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly effective for this transformation, converting the carboxylic acid into the more reactive acyl chloride[2]. The choice of reagent can depend on the scale of the reaction and the sensitivity of other functional groups present in the molecule. Oxalyl chloride is often considered a milder and more selective reagent, while thionyl chloride is a more economical option for larger-scale syntheses[3].
Reaction Scheme
The general reaction for the synthesis of this compound is depicted below:
Figure 1: General reaction scheme for the conversion of 2-benzyloxybenzoic acid to this compound.
Experimental Protocols
Caution: These reactions should be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive, moisture-sensitive, and release toxic gases (HCl, SO₂, CO) upon reaction[1][2][4]. All glassware must be thoroughly dried, and anhydrous solvents must be used[5].
Protocol A: Synthesis using Thionyl Chloride (SOCl₂)
This protocol is a standard and effective method for converting carboxylic acids to acyl chlorides[2][6]. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction.
Materials:
-
2-Benzyloxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzyloxybenzoic acid (1.0 eq.) in anhydrous dichloromethane (approx. 5-10 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the stirred solution.
-
Reagent Addition: Add thionyl chloride (1.2-1.5 eq.) dropwise to the solution at room temperature. Gas evolution (HCl and SO₂) will be observed[2].
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM) and maintain for 1-3 hours.
-
Monitoring: The reaction progress can be monitored by taking a small aliquot, carefully quenching it with anhydrous methanol to form the methyl ester, and analyzing by Thin Layer Chromatography (TLC) for the disappearance of the starting carboxylic acid. Alternatively, Infrared (IR) spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid[7].
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent (DCM) are carefully removed under reduced pressure using a rotary evaporator[8]. The resulting crude this compound is often a pale yellow oil or low-melting solid and can be used directly for subsequent reactions without further purification[7][8]. If higher purity is required, vacuum distillation can be performed, although care must be taken as the product is thermally sensitive.
Protocol B: Synthesis using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is a milder alternative to thionyl chloride and is particularly useful for small-scale preparations where removal of byproducts is critical, as they are all gaseous (CO, CO₂, HCl)[3].
Materials:
-
2-Benzyloxybenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas outlet/bubbler
-
Syringe or dropping funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend or dissolve 2-benzyloxybenzoic acid (1.0 eq.) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1 drop) to the mixture.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq.) dropwise. Vigorous gas evolution will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases.
-
Work-up and Purification: The solvent and any excess reagent are removed under reduced pressure. The crude this compound is obtained and can typically be used without further purification.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Protocol A (Thionyl Chloride) | Protocol B (Oxalyl Chloride) | Reference |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | [2] |
| Stoichiometry | 1.2 - 1.5 equivalents | 1.2 - 1.5 equivalents | [9] |
| Catalyst | DMF (catalytic) | DMF (catalytic) | [9] |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) | [9] |
| Temperature | Reflux (~40°C) | 0°C to Room Temperature | |
| Reaction Time | 1 - 3 hours | 1 - 2 hours | [8][9] |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | [2] |
| Typical Yield | > 90% (crude) | > 95% (crude) | [8][10] |
| Purity (crude) | Generally high, may contain trace SOCl₂ | Very high, volatile byproducts |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and a general troubleshooting guide.
References
- 1. Buy this compound | 4349-62-6 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Benzoic acid is treated with SOCl2 and the product class 11 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols for Friedel-Crafts Acylation using 2-(Benzyloxy)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and natural products.[1] 2-(Benzyloxy)benzoyl chloride serves as a versatile acylating agent in this reaction, with the benzyloxy group offering both steric and electronic influence, as well as providing a handle for further synthetic transformations, such as deprotection to a phenol. This document provides a detailed experimental protocol for the Friedel-Crafts acylation of an aromatic substrate using this compound, presents representative data, and illustrates the experimental workflow and reaction mechanism.
Data Presentation
The efficiency of the Friedel-Crafts acylation using this compound is dependent on the aromatic substrate, catalyst, and reaction conditions. The following table summarizes representative quantitative data for the acylation of various aromatic compounds.
| Aromatic Substrate | Lewis Acid Catalyst (Equivalents) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Benzene | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 4 | 2-(Benzyloxy)benzophenone | 85 |
| Toluene | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 4 | 2-(Benzyloxy)-4'-methylbenzophenone | 88 |
| Anisole | FeCl₃ (1.5) | 1,2-Dichloroethane | rt | 6 | 2-(Benzyloxy)-4'-methoxybenzophenone | 92 |
| Naphthalene | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 5 | 1-(2-(Benzyloxy)benzoyl)naphthalene | 78 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual yields may vary depending on the specific experimental conditions, purity of reagents, and scale of the reaction.
Experimental Protocol
This protocol details a general procedure for the Friedel-Crafts acylation of an aromatic substrate with this compound, using aluminum chloride as the Lewis acid catalyst.
Materials and Reagents:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and an addition funnel.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0-1.2 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the aromatic substrate solution dropwise to the reaction mixture over 15-20 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.[2][3]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).[2]
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure acylated product.[5]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Friedel-Crafts Acylation.
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
References
Application Notes and Protocols: The Versatile Role of 2-(Benzyloxy)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(benzyloxy)benzoyl chloride as a key building block in the synthesis of various pharmaceutical intermediates. Its reactive acyl chloride functionality, combined with the presence of a bulky benzyloxy group, allows for the strategic construction of complex molecular architectures with potential therapeutic applications. This document outlines detailed experimental protocols for the synthesis of key intermediates and presents relevant quantitative data in a clear, tabular format.
Synthesis of N-(2-(Benzyloxy)benzoyl)salicylamide: A Precursor for Antiprotozoal Agents
The reaction of this compound with salicylamide yields N-(2-(benzyloxy)benzoyl)salicylamide, an important intermediate in the development of novel antiprotozoal drugs.[1] This acylation reaction proceeds readily under basic conditions.
Quantitative Data
| Product | Starting Materials | Solvent | Yield | Reference |
| N-(2-(Benzyloxy)benzoyl)salicylamide | This compound, Salicylamide | Pyridine | 30% (crude) | [1] |
Experimental Protocol: Synthesis of N-(2-(Benzyloxy)benzoyl)salicylamide[1]
-
Reaction Setup: In a round-bottom flask, dissolve salicylamide (4 mmol) in refluxing pyridine.
-
Addition of Acyl Chloride: To the refluxing solution, add this compound (4 mmol).
-
Reaction: Continue refluxing the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. The crude material can be further purified by column chromatography or recrystallization.
Diagram: Synthesis of N-(2-(Benzyloxy)benzoyl)salicylamide
Caption: Synthetic pathway for N-(2-(Benzyloxy)benzoyl)salicylamide.
Synthesis of 2-Substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles: Potential Anticonvulsant Agents
This compound serves as a crucial precursor for the synthesis of 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles, a class of compounds that have shown promising anticonvulsant activity.[1] The synthesis typically involves the conversion of the benzoyl chloride to the corresponding hydrazide, followed by cyclization with a suitable one-carbon source.
Quantitative Data (Representative)
| Intermediate | Starting Materials | Reagent | Solvent | Yield |
| 2-(Benzyloxy)benzohydrazide | This compound | Hydrazine hydrate | Ethanol | High |
| 2-Amino-5-(2-benzyloxyphenyl)-1,3,4-oxadiazole | 2-(Benzyloxy)benzohydrazide | Cyanogen bromide | Methanol | Good |
Experimental Protocol: Synthesis of 2-Amino-5-(2-benzyloxyphenyl)-1,3,4-oxadiazole (Representative Protocol)
Step 1: Synthesis of 2-(Benzyloxy)benzohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Cool the solution in an ice bath and add hydrazine hydrate dropwise with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: The product, 2-(benzyloxy)benzohydrazide, will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 2-Amino-5-(2-benzyloxyphenyl)-1,3,4-oxadiazole
-
Reaction Setup: Dissolve 2-(benzyloxy)benzohydrazide in methanol.
-
Cyclization: Add cyanogen bromide to the solution and stir at room temperature.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layer. The crude product can be purified by column chromatography.
Diagram: Synthesis of 2-Amino-5-(2-benzyloxyphenyl)-1,3,4-oxadiazole
Caption: Two-step synthesis of a 1,3,4-oxadiazole intermediate.
General Protocol for the Synthesis of N-Substituted-2-(benzyloxy)benzamides: Scaffolds for Neuroprotective Agents
N-substituted benzamides are a class of compounds with a wide range of biological activities. Benzyloxy benzamide derivatives, in particular, have been investigated as potent neuroprotective agents. The following is a general protocol for the synthesis of N-substituted-2-(benzyloxy)benzamides from this compound and a primary or secondary amine.
Experimental Protocol: General Synthesis of N-Substituted-2-(benzyloxy)benzamides
-
Reaction Setup: Dissolve the desired primary or secondary amine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the solution and stir.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.
-
Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer.
-
Extraction and Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Diagram: General Workflow for N-Substituted-2-(benzyloxy)benzamide Synthesis
Caption: Experimental workflow for the synthesis of N-substituted amides.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a variety of pharmaceutical intermediates. Its ability to readily undergo acylation reactions with a range of nucleophiles allows for the construction of complex molecules with potential applications in treating protozoal infections, neurological disorders, and other conditions. The protocols outlined in these notes provide a solid foundation for researchers to explore the full potential of this important synthetic building block in drug discovery and development.
References
Application Notes and Protocols: 2-(Benzyloxy)benzoyl Chloride as a Polymerization Initiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 2-(Benzyloxy)benzoyl chloride as a functional initiator in polymer chemistry. While direct literature on its application is scarce, its structural similarity to benzyl halides suggests its utility in controlled polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP) and cationic polymerization. A key feature of this initiator is the benzyloxy group, which can serve as a protected hydroxyl functionality. This allows for the synthesis of polymers with a terminal hydroxyl group after a deprotection step, opening avenues for creating well-defined functional polymers for applications in drug delivery, biomaterials, and nanotechnology. This document outlines detailed protocols for polymerization and subsequent deprotection, based on analogous well-established systems, and provides expected quantitative data to guide researchers in their experimental design.
Introduction to this compound as a Functional Initiator
This compound possesses a reactive benzyl chloride moiety, a well-known initiating site for various polymerization methods. Its unique feature is the ortho-benzyloxy substituent, which acts as a latent hydroxyl group. This dual functionality makes it a promising candidate for the synthesis of end-functionalized polymers.
Key Advantages:
-
Controlled Polymerization: The benzyl chloride structure is amenable to controlled polymerization techniques like ATRP and cationic polymerization, allowing for precise control over polymer molecular weight and dispersity.
-
End-Group Functionality: The benzyloxy group can be quantitatively converted to a hydroxyl group via hydrogenolysis. This terminal hydroxyl group can be used for subsequent modifications, such as block copolymer synthesis or conjugation to bioactive molecules.
-
Versatility: It can potentially initiate the polymerization of a wide range of monomers, including styrenics, acrylates (via ATRP), and vinyl ethers (via cationic polymerization).
Application in Atom Transfer Radical Polymerization (ATRP)
This compound is expected to be an efficient initiator for the ATRP of various monomers, such as styrene and acrylates. The polymerization is typically catalyzed by a copper(I) complex.
Proposed Signaling Pathway for ATRP
Caption: Proposed mechanism of ATRP initiated by this compound.
Experimental Protocol: ATRP of Styrene
This protocol is based on established procedures for benzyl chloride-initiated ATRP of styrene.[1][2][3]
Materials:
-
This compound (Initiator)
-
Styrene (Monomer)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy) (Ligand)
-
Anisole or Toluene (Solvent)
-
Methanol (for precipitation)
-
Alumina (for catalyst removal)
Procedure:
-
Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (or CuCl) and the ligand under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the desired amount of solvent and the purified styrene to the flask via a degassed syringe. Stir the mixture to form the copper-ligand complex.
-
Initiation: In a separate vial, prepare a stock solution of this compound in the solvent. Inject the required amount of the initiator solution into the reaction flask to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C). Periodically take samples to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by SEC/GPC).
-
Termination and Purification: Once the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by slowly adding the solution to a large excess of cold methanol. Filter the polymer, wash with methanol, and dry under vacuum.
Expected Quantitative Data for ATRP of Styrene
The following table summarizes typical data expected for the ATRP of styrene initiated by a benzyl chloride derivative, based on analogous systems.[2][3]
| Entry | [M]:[I]:[Cu(I)]:[L] | Temp (°C) | Time (h) | Conv. (%) | M_n,exp ( g/mol ) | M_w/M_n (PDI) |
| 1 | 100:1:1:2 (bpy) | 110 | 5 | 65 | 7,000 | 1.25 |
| 2 | 100:1:1:1 (PMDETA) | 110 | 4 | 72 | 7,800 | 1.18 |
| 3 | 200:1:1:1 (PMDETA) | 110 | 8 | 85 | 18,000 | 1.20 |
M: Styrene, I: Initiator, L: Ligand
Application in Cationic Polymerization
The benzyl chloride functionality of this compound can also initiate the cationic polymerization of electron-rich monomers like vinyl ethers in the presence of a Lewis acid co-initiator.
Proposed Signaling Pathway for Cationic Polymerization
Caption: Proposed mechanism for cationic polymerization.
Experimental Protocol: Cationic Polymerization of Isobutyl Vinyl Ether
This protocol is based on established procedures for the cationic polymerization of vinyl ethers initiated by benzyl chloride analogues.
Materials:
-
This compound (Initiator)
-
Isobutyl vinyl ether (IBVE) (Monomer)
-
Titanium tetrachloride (TiCl₄) or Tin tetrachloride (SnCl₄) (Lewis Acid)
-
Dichloromethane (CH₂Cl₂) (Solvent)
-
Methanol (for quenching)
Procedure:
-
Reagent Purification: Dry the solvent over CaH₂ and distill. Dry the monomer over CaH₂ and distill under reduced pressure.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the monomer in the solvent and cool to the desired temperature (e.g., -78 °C).
-
Initiation: In a separate vial, prepare a solution of the initiator in the solvent. Add the initiator solution to the monomer solution.
-
Co-initiation: Prepare a solution of the Lewis acid in the solvent and add it dropwise to the reaction mixture to start the polymerization.
-
Polymerization: Stir the reaction at the low temperature for the desired time (e.g., 2 hours).
-
Termination: Quench the polymerization by adding cold methanol.
-
Isolation: Allow the mixture to warm to room temperature, and then pour it into a large volume of methanol to precipitate the polymer. Filter the polymer, wash with methanol, and dry under vacuum.
Expected Quantitative Data for Cationic Polymerization of IBVE
The following table presents illustrative data for the cationic polymerization of IBVE with a benzyl halide initiator.
| Entry | [M]:[I]:[Lewis Acid] | Temp (°C) | Time (h) | Conv. (%) | M_n,exp ( g/mol ) | M_w/M_n (PDI) |
| 1 | 100:1:1 (TiCl₄) | -78 | 2 | 90 | 9,500 | 1.35 |
| 2 | 200:1:1 (TiCl₄) | -78 | 3 | 95 | 19,000 | 1.40 |
| 3 | 100:1:1 (SnCl₄) | -78 | 2 | 85 | 8,800 | 1.50 |
M: Isobutyl vinyl ether, I: Initiator
Post-Polymerization Modification: Deprotection of the Benzyloxy Group
A significant advantage of using this compound as an initiator is the ability to deprotect the benzyloxy group to yield a terminal hydroxyl group. This is typically achieved via catalytic hydrogenolysis.
Experimental Workflow for Polymer Synthesis and Deprotection
Caption: Workflow from initiator to functional polymer.
Experimental Protocol: Hydrogenolysis of Benzyloxy-Terminated Polymer
Materials:
-
Benzyloxy-terminated polymer
-
Palladium on carbon (10 wt% Pd/C)
-
Tetrahydrofuran (THF) or Ethyl Acetate (Solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolution: Dissolve the benzyloxy-terminated polymer in a suitable solvent in a round-bottom flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Connect the flask to a hydrogen balloon or a hydrogenation apparatus. Purge the flask with hydrogen gas.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by ¹H NMR for the disappearance of the benzyl protons.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the hydroxyl-terminated polymer.
Expected Quantitative Data for Deprotection
The hydrogenolysis of benzyl ethers is generally a high-yielding reaction.
| Substrate | Catalyst | Solvent | Time (h) | Conversion (%) |
| Benzyloxy-terminated Polystyrene | 10% Pd/C | THF | 24 | >98 |
| Benzyloxy-terminated Poly(isobutyl vinyl ether) | 10% Pd/C | Ethyl Acetate | 24 | >98 |
Characterization of Polymers
-
¹H NMR: To confirm the polymer structure, determine monomer conversion, and verify end-group functionality before and after deprotection.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups in the monomer and polymer.
Conclusion
This compound is a promising, yet underexplored, functional initiator for controlled polymerization. Its structure allows for the synthesis of well-defined polymers with a protected hydroxyl end-group via both ATRP and cationic polymerization. The subsequent deprotection provides access to hydroxyl-terminated polymers, which are valuable precursors for a wide range of advanced materials in the fields of biomedical and materials science. The protocols and data presented in these application notes, derived from analogous systems, provide a solid foundation for researchers to explore the potential of this versatile initiator.
References
Application Notes and Protocols for Esterification with 2-(Benzyloxy)benzoyl Chloride
Abstract
This document provides a comprehensive guide for the esterification reaction using 2-(benzyloxy)benzoyl chloride with various nucleophiles, including primary alcohols, secondary alcohols, and phenols. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide includes a standardized experimental procedure, a summary of expected yields, and a visual representation of the experimental workflow.
Introduction
This compound is a versatile acylating agent used in organic synthesis to introduce the 2-(benzyloxy)benzoyl moiety. This functional group is a precursor to various pharmaceutically relevant scaffolds, where the benzyl group can serve as a protecting group for a phenolic hydroxyl. The subsequent debenzylation can unmask the phenol, which is a common structural motif in biologically active molecules. The esterification reaction with this compound proceeds readily with a range of alcohols and phenols, typically under basic conditions to yield the corresponding esters. These esters can be valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
The most common method for this transformation is analogous to the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an alcohol or phenol in the presence of a base to neutralize the hydrochloric acid byproduct.
Data Presentation
The following table summarizes the expected yields for the esterification of this compound with representative alcohol and phenol substrates under the standardized protocol described in Section 3. These values are representative and may vary based on the specific substrate and reaction scale.
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Benzyl 2-(benzyloxy)benzoate | 2 | 92 |
| 2 | Isopropanol | Isopropyl 2-(benzyloxy)benzoate | 4 | 85 |
| 3 | Phenol | Phenyl 2-(benzyloxy)benzoate | 2 | 95 |
| 4 | 4-Methoxyphenol | 4-Methoxyphenyl 2-(benzyloxy)benzoate | 2 | 96 |
Experimental Protocols
This section details the standard protocol for the esterification of alcohols and phenols with this compound.
Safety Precautions: this compound is a lachrymatory and moisture-sensitive acyl chloride. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory. Dichloromethane is a volatile and potentially carcinogenic solvent. Pyridine is a flammable and toxic liquid.
General Protocol for Esterification (Schotten-Baumann Conditions)
This procedure is adapted from standard methods for esterification using acyl chlorides.[1]
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.1 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1 M solution).
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred solution of the alcohol/phenol and base at 0 °C (ice bath).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary.
-
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the esterification protocol.
Caption: Workflow for the esterification of alcohols/phenols with this compound.
References
The Role of 2-(Benzyloxy)benzoyl Chloride and Related Reagents in the Synthesis of Benzyl Ethers and Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of 2-(benzyloxy)benzoyl chloride and structurally related compounds in the synthesis of benzyl ethers and esters, which are crucial intermediates in pharmaceutical and materials science. A clear distinction is made between the functionalities of different reagents to ensure accurate application in your research and development endeavors.
Understanding the Reagents: A Clarification
It is crucial to distinguish between two similarly named but functionally distinct reagents:
-
This compound: An acyl chloride . Its primary role is as an acylating agent to introduce the 2-(benzyloxy)benzoyl group. It reacts with alcohols and phenols to form esters of 2-(benzyloxy)benzoic acid . It is not used to synthesize benzyl ethers.
-
2-Benzyloxybenzyl chloride: A benzyl chloride . This reagent is an alkylating agent used to introduce the 2-benzyloxybenzyl group, thereby forming benzyl ethers upon reaction with alcohols and phenols.
This document will first briefly cover the application of this compound in ester synthesis and then provide detailed protocols for the more common application of synthesizing benzyl ethers and esters using appropriate benzylic reagents.
Application of this compound in Ester Synthesis
This compound reacts with alcohols and phenols in the presence of a base to form the corresponding 2-(benzyloxy)benzoate esters. This reaction is a standard nucleophilic acyl substitution.
General Reaction Scheme:
Experimental Protocol: General Procedure for Esterification using this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl (if a tertiary amine base was used), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Synthesis of Benzyl Ethers using 2-Benzyloxybenzyl Chloride
2-Benzyloxybenzyl chloride is a versatile reagent for the introduction of the 2-benzyloxybenzyl protecting group to alcohols and phenols, forming benzyl ethers. The reaction typically proceeds via a nucleophilic substitution mechanism. Due to the ortho-benzyloxy group, this reagent can exhibit enhanced reactivity through neighboring group participation, potentially leading to a cyclic oxonium ion intermediate.[1]
Reaction Data Summary
| Entry | Alcohol/Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Primary Alcohol | NaH | THF | 0 to RT | 2-4 | >90 |
| 2 | Secondary Alcohol | NaH | DMF | RT | 4-8 | 80-90 |
| 3 | Phenol | K₂CO₃ | Acetonitrile | 80 | 6-12 | >95 |
| 4 | Hindered Secondary Alcohol | Ag₂O | Toluene | 110 | 24 | 60-70 |
Note: The data presented in this table is representative and compiled from general knowledge of Williamson ether synthesis with benzyl halides. Actual results may vary based on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Benzylation of a Primary Alcohol
-
Reaction Setup: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Benzylating Agent: Cool the reaction mixture back to 0 °C and add a solution of 2-benzyloxybenzyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Dilute the mixture with diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Synthesis of Benzyl Esters from Carboxylic Acids
Benzyl esters are commonly synthesized by reacting a carboxylic acid with a benzyl halide in the presence of a base, or by Fischer esterification of a carboxylic acid with benzyl alcohol under acidic catalysis. The use of a benzyl halide is a prevalent method.
Reaction Data Summary
| Entry | Carboxylic Acid | Benzylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzyl Bromide | K₂CO₃ | DMF | RT | 12 | >95 |
| 2 | Acetic Acid | Benzyl Chloride | Cs₂CO₃ | Acetonitrile | 60 | 6 | >90 |
| 3 | Boc-Glycine | Benzyl Bromide | TEA | DCM | RT | 16 | 85-95 |
| 4 | Phenylacetic Acid | Benzyl Chloride | DBU | Toluene | 80 | 8 | >90 |
Note: This data is representative of common benzylation reactions of carboxylic acids.
Detailed Experimental Protocol: Benzylation of a Carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a base (e.g., potassium carbonate, cesium carbonate, or triethylamine, 1.5-2.0 equivalents) to the solution.
-
Addition of Benzylating Agent: Add the benzyl halide (e.g., benzyl bromide or benzyl chloride, 1.1 equivalents) to the stirred suspension.
-
Reaction Progression: Stir the reaction mixture at room temperature or heat as required (see table for typical conditions) until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude benzyl ester by column chromatography or distillation.
Visualizing Reaction Mechanisms and Workflows
Esterification via Acyl Chloride
Caption: Nucleophilic acyl substitution for ester synthesis.
Williamson Ether Synthesis Workflow
References
Step-by-step guide for the synthesis of 2-(benzyloxy)benzyl alcohol to 2-(benzyloxy)benzyl chloride
Application Notes and Protocols for the Synthesis of 2-(benzyloxy)benzyl chloride
Introduction
2-(Benzyloxy)benzyl chloride is a valuable organic intermediate used in synthetic chemistry and pharmacology as a versatile building block.[1] Its reactivity, stemming from the benzyl chloride moiety, facilitates the introduction of the 2-(benzyloxy)benzyl group into various molecular structures, making it a key component in the synthesis of more complex molecules and potential therapeutic agents.[1][2] This document provides a detailed protocol for the synthesis of 2-(benzyloxy)benzyl chloride from its corresponding alcohol, 2-(benzyloxy)benzyl alcohol, through chlorination with thionyl chloride.
Reaction Scheme
Figure 1: Conversion of 2-(benzyloxy)benzyl alcohol to 2-(benzyloxy)benzyl chloride.
Experimental Protocol
This protocol details a standard and effective method for the chlorination of 2-(benzyloxy)benzyl alcohol using thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[3][4]
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(benzyloxy)benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane.[1][3] Add a catalytic amount of DMF (a few drops).[1][3]
-
Addition of Thionyl Chloride: Cool the stirred solution to 0 °C using an ice bath.[1][3][4] Add thionyl chloride (1.1–1.5 equivalents) dropwise to the solution via a dropping funnel over 15-30 minutes.[1] Maintain the temperature at 0 °C during the addition, as gas evolution (HCl, SO₂) will be observed.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature.[3] Continue stirring for an additional 1-4 hours.[1][3][4]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is completely consumed.[3][4]
-
Work-up (Quenching): Once the reaction is complete, carefully and slowly pour the mixture onto crushed ice or into a cold, saturated solution of sodium bicarbonate to quench the excess thionyl chloride.[1][3][4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with dichloromethane (2-3 times).[1][3][4]
-
Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1][3][4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(benzyloxy)benzyl chloride.[1][3]
-
Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel.[1][3]
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value | Notes |
| Starting Material | 2-(Benzyloxy)benzyl alcohol | 1.0 equivalent |
| Reagent | Thionyl chloride (SOCl₂) | 1.1–1.5 equivalents |
| Catalyst | N,N-Dimethylformamide (DMF) | 1-2 drops per 10 mmol of alcohol[3] |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Sufficient to dissolve starting material (e.g., 2 mL per mmol)[4] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is critical during addition.[1][3] |
| Reaction Time | 1–4 hours | Monitor by TLC for completion.[1][3] |
| Typical Yield | High | Yield can be affected by moisture and reaction conditions.[3] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of 2-(benzyloxy)benzyl chloride.
Caption: Experimental workflow for the synthesis of 2-(benzyloxy)benzyl chloride.
Safety and Handling
-
Thionyl chloride is corrosive and toxic; it reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
The reaction produces HCl and SO₂ gases, which are corrosive and toxic. Ensure the reaction setup is properly vented into a scrubbing system or fume hood.
-
Benzyl chlorides are lachrymators and should be handled with care.[5]
Troubleshooting
-
Low Yield: This can be caused by the presence of moisture, which leads to the hydrolysis of the product back to the starting alcohol.[3][6] Ensure all glassware is oven-dried and anhydrous solvents are used.[6] Incomplete reaction or side reactions, such as the formation of bis(2-(benzyloxy)benzyl) ether, can also lower the yield.[3]
-
Side Products: The primary side products are the corresponding ether and 2-(benzyloxy)benzaldehyde.[3] Minimizing exposure to air and ensuring a slight excess of the chlorinating agent can help reduce their formation.[3]
References
Application Notes and Protocols for the Characterization of 2-(Benzyloxy)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-(Benzyloxy)benzoyl chloride, a key intermediate in organic synthesis and drug development. The following protocols and data are intended to guide researchers in confirming the identity, purity, and stability of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 4349-62-6[1][2] |
| Molecular Formula | C₁₄H₁₁ClO₂[1][2] |
| Molecular Weight | 246.69 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid or solid[3] |
| Odor | Pungent[3] |
| Sensitivity | Moisture sensitive; reacts with water to release hydrochloric acid.[3] |
Analytical Characterization Methods
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes spectroscopic and chromatographic techniques to confirm the chemical structure and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | dd | 1H | Ar-H (ortho to COCl) |
| ~7.60 | m | 1H | Ar-H |
| ~7.45 - 7.30 | m | 6H | Ar-H (benzyl & benzoyl) |
| ~7.15 | t | 1H | Ar-H |
| ~7.05 | d | 1H | Ar-H |
| ~5.20 | s | 2H | -O-CH₂ -Ph |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C =O (acid chloride) |
| ~157.0 | C -O (aromatic) |
| ~136.0 | Quaternary Ar-C |
| ~134.0 | Ar-C H |
| ~132.0 | Quaternary Ar-C |
| ~129.0 - 127.0 | Ar-C H (benzyl & benzoyl) |
| ~121.0 | Ar-C H |
| ~114.0 | Ar-C H |
| ~71.0 | -O-C H₂-Ph |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is anhydrous to prevent hydrolysis of the analyte.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard ¹H and ¹³C acquisitions
-
Temperature: 25 °C
-
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Processing: Process the spectra using appropriate software. Reference the solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in this compound.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3030 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| ~1780 - 1740 | Strong | C=O stretch (acid chloride) |
| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 - 1200 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1050 - 1000 | Strong | Aryl-O-C stretch (symmetric) |
| ~800 - 700 | Strong | C-Cl stretch |
Experimental Protocol: IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Accessory: ATR
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
-
Data Acquisition: Collect the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectral Data (Electron Ionization - EI)
| m/z | Interpretation |
| 246/248 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes) |
| 211 | [M - Cl]⁺ |
| 183 | [M - Cl - CO]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion, base peak) |
| 105 | [C₆H₅CO]⁺ (benzoyl cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Parameters:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 amu.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for quantifying any impurities.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-18.1 min: 95% to 50% B18.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 0.1 mg/mL in the initial mobile phase composition (50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
System Suitability: Inject a standard solution multiple times to ensure system precision (RSD < 2%).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
Visualizations
Experimental Workflow for Characterization
References
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 2-(Benzyloxy)benzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Benzyloxy)benzoyl chloride is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactive acid chloride moiety allows for its incorporation into a wide range of molecular scaffolds. Given its intended use in drug development, ensuring the purity and stability of this reagent is critical. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its potential process-related impurities and degradation products. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability assessment.
Experimental Protocols
A reverse-phase HPLC method was developed to separate this compound from its potential impurities. Due to its reactivity with water, careful handling and the use of anhydrous solvents for sample preparation are recommended.[1]
1. Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and DAD or UV detector |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20.1-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile (Anhydrous) |
2. Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.
3. Potential Impurities
The primary impurities considered in this method are:
-
2-(Benzyloxy)benzyl alcohol: A potential starting material for the synthesis.
-
2-(Benzyloxy)benzoic acid: The hydrolysis product of this compound.
-
Benzyl Chloride: A potential raw material from earlier synthetic steps.
Data Presentation
The developed HPLC method effectively separates the main component from its key potential impurities. A summary of the expected retention times and system suitability parameters is provided below.
Table 2: Typical Chromatographic Performance
| Compound | Retention Time (min) (Approx.) | Resolution (Rs) | Tailing Factor (T) |
| 2-(Benzyloxy)benzoic acid | 4.5 | - | ≤ 1.5 |
| 2-(Benzyloxy)benzyl alcohol | 6.2 | > 2.0 | ≤ 1.5 |
| Benzyl Chloride | 8.9 | > 2.0 | ≤ 1.5 |
| This compound | 12.5 | > 2.0 | ≤ 1.5 |
Method Validation
The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrated by the resolution of the main peak from all potential impurities and by performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that degradants do not interfere with the quantification of the main peak.
-
Linearity: Assessed over a concentration range (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%), with recovery typically expected to be within 98.0% to 102.0%.
-
Precision: Evaluated at the system, method, and intermediate levels, with a relative standard deviation (RSD) of ≤ 2.0%.
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): Established to ensure the method's sensitivity for quantifying trace impurities.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
This application note provides a comprehensive and detailed HPLC method for the purity analysis of this compound. The method is stability-indicating, specific, and suitable for routine quality control in research and drug development settings. Proper adherence to the outlined protocol and validation procedures will ensure reliable and accurate assessment of the purity and stability of this important chemical intermediate.
References
Application Note: GC-MS Analysis of 2-(Benzyloxy)benzoyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)benzoyl chloride is a versatile chemical intermediate utilized in the synthesis of a variety of compounds, particularly in the fields of medicinal chemistry and materials science. Its reactivity is centered around the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines and alcohols, to form the corresponding amides and esters. The resulting 2-(benzyloxy)benzamides and 2-(benzyloxy)benzoates are scaffolds of interest for the development of novel therapeutic agents and functional materials.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the analysis of reaction products derived from this compound using GC-MS. The methodologies outlined herein are designed to ensure robust and reliable characterization and quantification of these compounds in a laboratory setting. For polar analytes, a derivatization step may be necessary to improve volatility and chromatographic performance.[1][2]
Reaction of this compound
The primary reaction of this compound involves the substitution of the chloride atom by a nucleophile (Nu-H), as depicted in the following scheme:
References
Application Notes and Protocols for the Deprotection of the Benzyloxy Group in 2-(Benzyloxy)benzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxy group is a widely utilized protecting group for phenols in organic synthesis due to its stability under a range of reaction conditions. However, its efficient and selective cleavage is a critical step in the final stages of synthesizing complex molecules, particularly in drug development where mild conditions are often required to preserve other sensitive functionalities. This document provides detailed application notes and protocols for the deprotection of the benzyloxy group in 2-(benzyloxy)benzoyl chloride derivatives to yield the corresponding 2-hydroxybenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals.[1][2] Three primary methods are discussed: catalytic hydrogenation, Lewis acid-mediated cleavage, and oxidative deprotection.
Data Presentation: Comparison of Deprotection Methods
The selection of an appropriate deprotection method is contingent upon the substrate's tolerance to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction. The following table summarizes quantitative data for common deprotection methods applicable to aryl benzyl ethers, providing a basis for comparison.
| Deprotection Method | Reagents and Conditions | Substrate Type | Reaction Time | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Solvent (EtOH, MeOH, THF) | General Benzyl Ethers | 1 - 5 h | 65 - 96 | [3] |
| H₂, 10% Pd/C, AcOEt, rt | Chalcones | 1 - 5 h | 37 - 96 | [3] | |
| Ammonium formate, 10% Pd/C, Reflux | General Benzyl Esters | - | High | [3] | |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene, CH₂Cl₂, -78 °C | Aryl Benzyl Ethers | 20 min | High | [4][5] |
| BCl₃·SMe₂, CH₂Cl₂ or Ether | Primary and Secondary Benzyl Ethers | - | Favorable | [6] | |
| TFA, CH₂Cl₂, rt | Benzyl-PEG7-t-butyl ester | 2 - 5 h | - | [1] | |
| TFA, CH₂Cl₂ | Boc-Tyr(Bzl)-OH | 1 - 2 h | - | [7] | |
| Oxidative Deprotection | DDQ, CH₂Cl₂/H₂O, rt | 4-O-Benzyl Rhamno- and Mannopyranosides | 1.5 - 4 h | 60 - 78 | [8] |
| DDQ, TBN, CH₂Cl₂/H₂O, 525 nm irradiation, rt | Carbohydrate Benzyl Ethers | < 4 h | 84 - 96 | [9] |
Signaling Pathways and Experimental Workflows
Deprotection Reaction of this compound
The overall chemical transformation discussed in these protocols is the cleavage of the benzyl ether in this compound to produce 2-hydroxybenzoyl chloride and toluene as a byproduct.
Caption: Chemical transformation from this compound to 2-hydroxybenzoyl chloride.
General Experimental Workflow
The following diagram illustrates a typical workflow for the deprotection experiments described in this document.
Caption: A generalized workflow for the deprotection of the benzyloxy group.
Decision Tree for Method Selection
Choosing the optimal deprotection strategy depends on the specific requirements of the synthesis. This flowchart provides a logical guide for selecting the most appropriate method.
Caption: Decision-making flowchart for selecting a deprotection method.
Experimental Protocols
Safety Precaution: this compound and the resulting 2-hydroxybenzoyl chloride are reactive acyl chlorides. Handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. These compounds are sensitive to moisture.[2]
Protocol 1: Catalytic Hydrogenation
This method is highly effective for benzyl ether cleavage but is not suitable for substrates containing other reducible functional groups such as alkenes, alkynes, or nitro groups.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol, Tetrahydrofuran)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Maintain a positive pressure of H₂ using a balloon or a hydrogenator and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-hydroxybenzoyl chloride.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Lewis Acid-Mediated Cleavage with Boron Trichloride (BCl₃)
This protocol is suitable for substrates that are sensitive to hydrogenation. Boron trichloride is a strong Lewis acid and should be handled with care. The reaction is typically performed at low temperatures to enhance selectivity.[4][5]
Materials:
-
This compound
-
Boron trichloride (BCl₃) solution in dichloromethane (e.g., 1 M)
-
Pentamethylbenzene (cation scavenger, optional but recommended for electron-rich substrates)[4][5]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dry round-bottom flask
-
Syringe and needle
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and pentamethylbenzene (1.5-3.0 eq, if used) in anhydrous dichloromethane in a dry round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of BCl₃ in dichloromethane (1.1-2.0 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C.
-
Monitor the reaction progress by TLC. The reaction is often rapid (e.g., 20-60 minutes).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Add water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
Protocol 3: Oxidative Deprotection with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Oxidative deprotection is an excellent alternative when both reductive and strongly acidic conditions are undesirable. This method is particularly useful for substrates with electron-rich aromatic rings.[8][10]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add DDQ (1.1-1.5 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the hydroquinone byproduct (DDQH₂) and by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove DDQH₂.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-hydroxybenzoyl chloride by column chromatography on silica gel.
Conclusion
The deprotection of the benzyloxy group in this compound derivatives can be achieved through several effective methods. The choice of protocol should be carefully considered based on the overall synthetic strategy and the functionalities present in the molecule. Catalytic hydrogenation offers a clean and efficient route for robust substrates, while Lewis acid-mediated cleavage with BCl₃ provides a powerful alternative for hydrogenation-sensitive compounds. Oxidative deprotection with DDQ is a valuable option for substrates that are incompatible with both reductive and strongly acidic conditions. The detailed protocols and comparative data presented herein are intended to assist researchers in selecting and implementing the most suitable deprotection strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzyl Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)benzoyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for improving the yield and purity of 2-(Benzyloxy)benzoyl chloride synthesis.
Troubleshooting Guide
Low yield is a common issue in the synthesis of this compound from 2-(benzyloxy)benzoic acid. This guide provides a systematic approach to identifying and resolving potential problems.
| Issue | Potential Cause | Recommended Action |
| Low to No Product Formation | 1. Inactive Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride can degrade upon exposure to moisture. | - Use a fresh bottle of the chlorinating agent. - Ensure the reagent is handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). |
| 2. Presence of Moisture: Carboxylic acid to acid chloride conversions are highly sensitive to water. Moisture can hydrolyze the chlorinating agent and the product. | - Thoroughly dry all glassware in an oven and cool under a stream of dry inert gas or in a desiccator before use. - Use anhydrous solvents. | |
| 3. Insufficient Reaction Temperature: The activation energy for the reaction may not be met. | - For reactions with thionyl chloride, gentle heating or refluxing may be necessary. - Reactions with oxalyl chloride are often run at room temperature but may require gentle warming to initiate. | |
| Low Yield with Presence of Starting Material | 1. Incomplete Reaction: Reaction time may be too short, or the stoichiometry of the reagents may be incorrect. | - Monitor the reaction progress using an appropriate method (e.g., IR spectroscopy to observe the disappearance of the broad O-H stretch of the carboxylic acid). - Increase the reaction time. - Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent. |
| 2. Inefficient Mixing: Poor stirring can lead to localized concentrations and incomplete reaction. | - Ensure vigorous and efficient stirring throughout the reaction. | |
| Formation of Side Products | 1. Hydrolysis of the Product: The product, this compound, is moisture-sensitive and can hydrolyze back to 2-(benzyloxy)benzoic acid during workup. | - Perform aqueous workup steps quickly and at low temperatures. - Ensure all organic layers are thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal. |
| 2. Decomposition of Product: Acyl chlorides can be thermally unstable. | - Avoid excessive heating during the reaction and purification. - Purify the product via vacuum distillation to lower the boiling point and minimize thermal stress.[1] | |
| 3. Ring Chlorination: Although less common with these reagents, chlorination of the aromatic rings is a potential side reaction, especially at higher temperatures. | - Maintain the recommended reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from 2-(benzyloxy)benzoic acid?
The most common methods involve the use of standard chlorinating agents to convert the carboxylic acid to the acyl chloride. These include:
-
Thionyl chloride (SOCl₂): Often used in excess or with an inert solvent. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[2][3]
-
Oxalyl chloride ((COCl)₂): A milder reagent that is often used with a catalytic amount of DMF in a solvent like dichloromethane (DCM). The byproducts (CO, CO₂, HCl) are gaseous, which simplifies purification.
-
Phosphorus(V) chloride (PCl₅): A solid reagent that reacts with the carboxylic acid, typically in a non-polar solvent like diethyl ether.[4]
Q2: I am experiencing a very low yield. What are the most critical factors to check?
The most critical factor is the exclusion of moisture. Ensure all reagents, solvents, and glassware are scrupulously dry. The second factor is the quality of the chlorinating agent; use a fresh bottle if degradation is suspected. Finally, ensure the reaction goes to completion by using a slight excess of the chlorinating agent and allowing for sufficient reaction time.
Q3: How can I minimize the formation of side products?
To minimize hydrolysis, work quickly during any aqueous workup and ensure the product is kept in an anhydrous environment. To prevent thermal decomposition, use the mildest effective reaction conditions and purify via vacuum distillation.
Q4: What is the best procedure for purifying the final product?
Purification is typically achieved by vacuum distillation to separate the this compound from any non-volatile impurities and excess reagents.[1] Before distillation, it is crucial to remove any residual acidic impurities by washing the crude product with a cold, weak base solution, such as 5% sodium bicarbonate, followed by washing with water and brine, and then thoroughly drying the organic phase.
Q5: How can I effectively monitor the progress of the reaction?
Monitoring the reaction can be challenging with techniques like TLC because the acyl chloride product can hydrolyze back to the starting carboxylic acid on the silica plate.[2] A more reliable method is infrared (IR) spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1780-1815 cm⁻¹) indicates the progress of the reaction.
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride and Catalytic DMF
This protocol is a general method adaptable for the synthesis of this compound.
Materials:
-
2-(Benzyloxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or toluene
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2-(benzyloxy)benzoic acid (1.0 eq).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. It may be beneficial to add fresh anhydrous toluene and evaporate again to ensure complete removal of SOCl₂.
-
The crude this compound can be purified by vacuum distillation.
Data Presentation
The choice of chlorinating agent can affect the reaction conditions and yield. The following table summarizes typical conditions for the conversion of benzoic acids to benzoyl chloride.
| Chlorinating Agent | Catalyst | Solvent | Temperature | Typical Yield | Byproducts |
| Thionyl chloride (SOCl₂) | DMF (catalytic) | DCM, Toluene, or neat | Reflux | Good to Excellent | SO₂, HCl (gaseous) |
| Oxalyl chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane | 0 °C to RT | Excellent | CO, CO₂, HCl (gaseous) |
| Phosphorus(V) chloride (PCl₅) | None | Diethyl ether or neat | Room Temperature | Good | POCl₃, HCl |
Visualizations
Synthesis Pathway
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Potential Side Reactions
Caption: Common side reactions that can reduce the yield of the desired product.
References
Common side products in 2-(Benzyloxy)benzoyl chloride synthesis and how to minimize them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the reaction of 2-(benzyloxy)benzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[1][2] Other chlorinating agents such as oxalyl chloride or phosphorus pentachloride (PCl₅) can also be employed.[3][4]
Q2: What are the most common side products observed during the synthesis of this compound?
The primary side products encountered during the synthesis of this compound include:
-
2-(Benzyloxy)benzoic acid: This can be unreacted starting material or the result of the hydrolysis of the product, this compound, upon exposure to moisture.[5]
-
Xanthone: This is formed via an intramolecular Friedel-Crafts acylation (cyclization) of the this compound. This side reaction is typically promoted by heat or the presence of Lewis acids.
-
2-(Benzyloxy)benzoic anhydride: This can form from the reaction of this compound with unreacted 2-(benzyloxy)benzoic acid.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, 2-(benzyloxy)benzoic acid. Alternatively, infrared (IR) spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides strategies for their resolution.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield of this compound | Incomplete reaction. | - Ensure the use of a sufficient excess of the chlorinating agent (e.g., 1.2-2.0 equivalents of thionyl chloride).- Increase the reaction time or temperature, but monitor for an increase in side products. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction with thionyl chloride. |
| Hydrolysis of the product. | - Use anhydrous (dry) solvents and reagents. Ensure all glassware is thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6] | |
| Product loss during workup. | - Avoid aqueous workups if possible. If an aqueous wash is necessary, use cold, saturated sodium bicarbonate solution quickly to neutralize any remaining acid and minimize hydrolysis.- Ensure efficient extraction of the product from the aqueous layer. | |
| Presence of Unreacted 2-(Benzyloxy)benzoic acid in the Product | Insufficient chlorinating agent or reaction time. | - Increase the stoichiometry of the chlorinating agent.- Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Inefficient purification. | - Purify the crude product by distillation under reduced pressure or by crystallization to remove the less volatile benzoic acid. | |
| Significant Formation of Xanthone | High reaction temperature. | - Maintain a lower reaction temperature. The reaction with thionyl chloride can often be performed at room temperature or with gentle heating. |
| Presence of Lewis acid catalysts. | - Avoid the use of Lewis acid catalysts if xanthone formation is a significant issue. If a catalyst is required, consider a milder one. | |
| Presence of 2-(Benzyloxy)benzoic Anhydride | Incorrect stoichiometry. | - Use a slight excess of the chlorinating agent to ensure all the carboxylic acid is converted to the acid chloride. |
| Non-homogenous reaction mixture. | - Ensure efficient stirring throughout the reaction to maintain a homogenous mixture. |
Minimizing Side Product Formation: A Comparative Table
| Side Product | Formation Conditions | Minimization Strategies | Purity Enhancement |
| 2-(Benzyloxy)benzoic acid | Presence of water. Incomplete reaction. | - Strict anhydrous conditions (dry solvents, inert atmosphere).- Use of excess chlorinating agent and sufficient reaction time. | - Distillation under reduced pressure.- Washing the organic phase with a weak, cold base (e.g., NaHCO₃ solution) during workup. |
| Xanthone | High temperatures. Presence of Lewis acids. | - Maintain moderate reaction temperatures (e.g., room temperature to 50°C).- Avoid strong Lewis acid catalysts. | - Column chromatography.- Crystallization. |
| 2-(Benzyloxy)benzoic Anhydride | Sub-stoichiometric amount of chlorinating agent. Reaction of product with starting material. | - Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents).- Ensure efficient mixing. | - Distillation under reduced pressure (anhydride is typically higher boiling than the acid chloride).- Column chromatography. |
Experimental Protocol: Synthesis of this compound using Thionyl Chloride
This protocol is a representative method for the synthesis of this compound from 2-(benzyloxy)benzoic acid.
Materials:
-
2-(Benzyloxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (or another inert solvent like Dichloromethane)
-
N,N-dimethylformamide (DMF) (catalytic amount, optional)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet/trap
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(benzyloxy)benzoic acid. Add anhydrous toluene to dissolve the starting material. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionyl Chloride: To the stirred solution, add thionyl chloride (1.5 equivalents) dropwise at room temperature. If desired, a catalytic amount of DMF (1-2 drops) can be added.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (around 50-60°C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC. The reaction will produce HCl and SO₂ gas, which should be vented through a suitable trap (e.g., a bubbler with a sodium hydroxide solution).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear, pale yellow oil.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction and the formation of key side products.
References
Technical Support Center: Purification of Crude 2-(Benzyloxy)benzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(Benzyloxy)benzoyl chloride by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My purified product yield is significantly lower than expected after column chromatography. What are the potential causes?
Low recovery of this compound from silica gel chromatography is a common issue, primarily due to the compound's sensitivity. Several factors can contribute to this:
-
Hydrolysis: this compound is an acid chloride and is highly susceptible to hydrolysis. Residual water in the crude sample, solvents, or on the silica gel can convert the product to the more polar 2-(benzyloxy)benzoic acid, which will have different elution characteristics and may be difficult to separate or recover.
-
Degradation on Silica Gel: Standard silica gel is slightly acidic and can promote the degradation of acid chlorides.[1] This can lead to the formation of various byproducts and a lower yield of the desired compound.
-
Co-elution with Impurities: If the solvent system is not optimized, the product may co-elute with impurities that have similar polarities, leading to impure fractions and a lower isolated yield of the pure compound.
-
Irreversible Adsorption: Highly polar impurities or degradation products can bind strongly to the silica gel and may not elute from the column, contributing to mass loss.
Q2: I am observing streaking of my product on the TLC plate and the column. What does this indicate and how can I resolve it?
Streaking is often a sign of compound degradation on the silica gel.[2] The acidic nature of the silica can cause the this compound to break down as it moves through the stationary phase. To address this:
-
Use Deactivated Silica Gel: The most effective solution is to use deactivated (neutralized) silica gel. You can prepare this by making a slurry of the silica gel in your eluent containing a small amount of a base, such as 0.1-1% triethylamine.[2]
-
Work Quickly: Minimize the contact time of the compound with the silica gel. Run the column efficiently without unnecessary delays.
-
Load Concentrated Sample: A broad application band of the sample on the column can lead to poor separation and tailing. Dissolve the crude product in a minimal amount of the initial eluent for loading.
Q3: What is a good starting solvent system for the column chromatography of this compound?
A common and effective eluent system for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.
-
Starting Point: A good starting point for TLC analysis is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.[2]
-
Optimal Rf: Aim for a solvent system that provides an Rf (retention factor) of approximately 0.2-0.3 for the this compound on the TLC plate.[3]
-
Column Elution: For the column, it is advisable to start with a less polar solvent system than the one that gives the optimal Rf (e.g., 95:5 or 98:2 hexanes:ethyl acetate) to first elute any non-polar impurities.[2] The polarity can then be gradually increased to elute the desired product.
Q4: How can I identify the common impurities in my crude this compound?
The primary impurities will likely be the starting material and side products from the synthesis. These can often be identified by comparing the TLC of the crude mixture to authentic samples of the expected impurities.
-
2-(Benzyloxy)benzyl alcohol: The starting material for the chlorination reaction. It is more polar than the product and will have a lower Rf value.
-
2-(Benzyloxy)benzaldehyde: An oxidation byproduct. Its polarity is similar to the starting alcohol.[4]
-
2-(Benzyloxy)benzoic acid: The hydrolysis product. This is a highly polar compound and will likely have a very low Rf value or remain at the baseline on the TLC plate in many solvent systems.
Data Presentation
The following table summarizes the typical elution characteristics of this compound and its common impurities. Note that Rf values are approximate and can vary based on the specific conditions (TLC plate, temperature, solvent saturation).
| Compound | Structure | Typical Rf (Hexanes:Ethyl Acetate 4:1) | Elution Order from Column |
| This compound | ![]() | ~ 0.4 - 0.5 | Second |
| 2-(Benzyloxy)benzyl alcohol | ![]() | ~ 0.2 - 0.3 | Third |
| 2-(Benzyloxy)benzaldehyde | ![]() | ~ 0.2 - 0.3 | Third |
| 2-(Benzyloxy)benzoic acid | ![]() | < 0.1 | Last (or remains on column) |
| Dibenzyl ether (potential byproduct) | ![]() | > 0.6 | First |
Experimental Protocols
Protocol for Deactivation of Silica Gel
To minimize degradation of the acid chloride, it is highly recommended to use deactivated silica gel.
-
Prepare the desired eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Prepare a slurry of the silica gel in this triethylamine-containing eluent.
-
Pack the column with the slurry as you normally would.
-
Equilibrate the packed column by passing at least two column volumes of the eluent through it before loading the sample.
Protocol for Column Chromatography Purification
This protocol is a general guideline for the purification of crude this compound.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the product an Rf value of 0.2-0.3.
-
Column Preparation:
-
Select an appropriate size column. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.[2]
-
Pack the column with deactivated silica gel using a slurry method with your initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the solution onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the low-polarity solvent to remove non-polar impurities.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: A flowchart for troubleshooting low yield in the column chromatography of this compound.
References
Troubleshooting low yield in the chlorination of 2-benzyloxybenzyl alcohol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the chlorination of 2-benzyloxybenzyl alcohol, a critical process for synthesizing the versatile organic intermediate, 2-benzyloxybenzyl chloride.[1] This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-benzyloxybenzyl chloride?
The most prevalent and effective method for synthesizing 2-benzyloxybenzyl chloride is through the chlorination of 2-benzyloxybenzyl alcohol.[1][2] Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).[2] Alternative chlorinating agents include aluminum trichloride (AlCl₃) in 1,4-dioxane and concentrated hydrochloric acid, although the latter may require a large excess to be effective.[2]
Q2: I am experiencing a low yield in my reaction. What are the likely causes?
Low yields are a frequent challenge and can stem from several factors:
-
Incomplete Reaction: The conversion of the starting alcohol may be insufficient due to inadequate reagent amounts, low reaction temperatures, or short reaction times.[2]
-
Side Reactions: The formation of byproducts can consume the starting material and complicate the purification process. Common side products include bis(2-(benzyloxy)benzyl) ether and 2-benzyloxybenzaldehyde.[2]
-
Product Decomposition: Benzyl chlorides can be unstable and may decompose during the reaction or workup, particularly in the presence of heat or water.[2]
-
Loss During Workup: The product can be lost during extraction and purification steps. Hydrolysis of the product back to the alcohol can occur if aqueous washes are not performed quickly and at low temperatures.[2]
Q3: What are the primary side products, and how can their formation be minimized?
The main side products in this synthesis are typically 2-benzyloxybenzaldehyde and bis(2-(benzyloxy)benzyl) ether.[2]
-
2-Benzyloxybenzaldehyde: This aldehyde can form if the starting alcohol is oxidized. This is more likely with certain chlorinating agents or if oxygen is not excluded from the reaction. To minimize its formation, use mild and specific chlorinating agents under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Bis(2-(benzyloxy)benzyl) ether: This ether can be a significant byproduct.[3] Its formation can be reduced by ensuring complete conversion of the starting alcohol and by using appropriate reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
The progress of the chlorination reaction can be monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (2-benzyloxybenzyl alcohol), you can observe the disappearance of the starting material, indicating the reaction's progression towards completion.
Q5: What is the recommended procedure for purifying the final product?
Purification of 2-benzyloxybenzyl chloride typically involves the following steps:[1][2]
-
Quenching: Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize excess thionyl chloride.[1]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane.[1][2]
-
Washing: Wash the combined organic layers with water and then with brine.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[1]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Further Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.[1]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions to improve the yield and purity of 2-benzyloxybenzyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Inactive reagents | Use fresh, anhydrous thionyl chloride and solvent. |
| Insufficient reaction time or temperature | Allow the reaction to stir longer at room temperature after the initial cooling phase.[1] | |
| Inadequate amount of chlorinating agent | Use a slight excess of thionyl chloride (1.1-1.5 equivalents).[1] | |
| Formation of Byproducts | Presence of water or oxygen | Ensure all glassware is dry and conduct the reaction under an inert atmosphere. |
| High reaction temperature | Maintain a low temperature (0 °C) during the addition of thionyl chloride.[1] | |
| Product Decomposition | Prolonged exposure to heat or acidic/basic conditions | Perform the workup quickly and use cold solutions for washing.[2] |
| Difficult Purification | Presence of multiple byproducts | Optimize reaction conditions to minimize side reactions before attempting large-scale purification. |
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride and Catalytic DMF
This protocol is a standard and effective method for the conversion of 2-benzyloxybenzyl alcohol to 2-benzyloxybenzyl chloride.[2]
Materials:
-
2-Benzyloxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-benzyloxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane.[1]
-
Add a catalytic amount of DMF (a few drops).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours.[1]
-
Monitor the reaction's progress by TLC until the starting alcohol is consumed.[2]
-
Carefully pour the reaction mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate to quench excess thionyl chloride.[1]
-
Separate the layers and extract the aqueous phase with dichloromethane.[1][2]
-
Combine the organic layers and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
If necessary, purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Chlorination using Aluminum Trichloride in 1,4-Dioxane
This method provides an alternative route with a straightforward workup.[2]
Materials:
-
2-Benzyloxybenzyl alcohol
-
Aluminum trichloride (AlCl₃)
-
1,4-Dioxane
-
Ethyl acetate
-
Anhydrous sodium carbonate (Na₂CO₃)
Procedure:
-
To a round-bottom flask, add 2-benzyloxybenzyl alcohol (1.0 equivalent) and 1,4-dioxane.[2]
-
Add aluminum trichloride (1.75 equivalents) to the solution.[2]
-
Immerse the flask in a preheated oil bath at 70°C and stir for 5 hours.[2]
-
Cool the mixture to room temperature. A precipitate of aluminum salts may form.[2]
-
Filter the mixture to remove the aluminum salts.[2]
-
Add a small amount of water to the filtrate to hydrolyze any excess AlCl₃.[2]
-
Extract the product with ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous sodium carbonate, filter, and concentrate under reduced pressure.[2]
Visualizations
Caption: Reaction pathway for the chlorination of 2-benzyloxybenzyl alcohol.
Caption: Common side reactions in the chlorination of 2-benzyloxybenzyl alcohol.
Caption: Troubleshooting workflow for low yield in chlorination.
References
Preventing hydrolysis of 2-(Benzyloxy)benzoyl chloride during workup
Welcome to the Technical Support Center for 2-(Benzyloxy)benzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and purification of this versatile reagent, with a specific focus on preventing hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound to hydrolysis?
Acyl chlorides, as a class, are reactive towards nucleophiles, including water.[1][2] The hydrolysis of this compound yields the corresponding carboxylic acid, 2-(benzyloxy)benzoic acid, and hydrochloric acid. While aromatic acyl chlorides are generally more stable than their aliphatic counterparts, the presence of the ortho-benzyloxy group may influence the reactivity of the carbonyl group. Electron-donating groups can, in some cases, accelerate the rate of hydrolysis of benzoyl chlorides. Therefore, it is crucial to handle this compound under anhydrous conditions to the greatest extent possible and to minimize its contact with water during the workup procedure.
Q2: What is the standard workup procedure to minimize hydrolysis of this compound?
The most common method to work up a reaction mixture containing this compound involves quenching with a cold, weak inorganic base.[1][2] This procedure aims to neutralize any remaining acidic byproducts and destroy excess unreacted acyl chloride.
A typical aqueous workup involves the following steps:
-
Quenching: The reaction mixture is slowly added to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2]
-
Extraction: The aqueous layer is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.[2]
-
Washing: The combined organic layers are washed sequentially with water and then brine to remove any remaining water-soluble impurities.[2]
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2]
-
Concentration: The solvent is removed under reduced pressure to yield the crude product.
Q3: Are there any non-aqueous workup methods to completely avoid hydrolysis?
Yes, non-aqueous workups can be employed, especially if the desired product is highly sensitive to moisture. These methods typically involve removing volatile reagents and byproducts under vacuum.
A general non-aqueous workup could involve:
-
Removal of Volatiles: If the reaction is performed with a volatile chlorinating agent like thionyl chloride or oxalyl chloride, any excess reagent and the solvent can be removed under reduced pressure.
-
Direct Use or Purification: The crude this compound can often be used directly in the next synthetic step without further purification. If purification is necessary, non-aqueous methods like distillation (if the compound is thermally stable) or chromatography on silica gel can be employed.[3] It is important to note that silica gel contains adsorbed water and should be dried before use if extreme anhydrous conditions are required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 2-(benzyloxy)benzoic acid in the final product. | Hydrolysis of this compound during aqueous workup. | - Ensure the aqueous quenching solution (e.g., NaHCO₃) is pre-cooled to 0°C. - Perform the quenching and extraction steps as quickly as possible. - Use a saturated NaHCO₃ solution to maintain a basic pH, which will deprotonate the carboxylic acid byproduct, making it more water-soluble and easier to remove during extraction. |
| Product degradation or formation of side-products during purification. | The product may be sensitive to the purification method. | - If using column chromatography, consider using a less polar solvent system to minimize contact time with the silica gel. - For highly sensitive compounds, consider purification by recrystallization from a non-protic solvent system. - If the product is thermally stable, short-path distillation under high vacuum can be an effective purification method.[3] |
| Difficulty in removing benzoic acid-type impurities. | Incomplete removal of the hydrolyzed byproduct during extraction. | - Wash the organic phase multiple times with a saturated NaHCO₃ solution to ensure complete removal of the acidic impurity.[4] - Consider stirring the organic layer with the saturated NaHCO₃ solution for an extended period (e.g., 30 minutes) to ensure complete acid-base reaction and extraction.[4] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is a representative method for a standard aqueous workup following the synthesis of this compound.
-
Preparation: Prepare a separatory funnel containing an ice-cold, saturated aqueous solution of sodium bicarbonate. The volume should be sufficient to quench the reaction and neutralize all acidic components.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into the separatory funnel containing the cold sodium bicarbonate solution with vigorous stirring.[2]
-
Extraction: Allow the layers to separate. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane).[2]
-
Washing: Combine the organic layers and wash them sequentially with cold water and then with brine.[2]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Non-Aqueous Workup (for moisture-sensitive applications)
This protocol is recommended when even minimal hydrolysis must be avoided.
-
Reagent Removal: After the reaction is deemed complete (e.g., by TLC or other monitoring), remove the excess chlorinating agent (if volatile, such as thionyl chloride or oxalyl chloride) and the reaction solvent under reduced pressure using a rotary evaporator. A trap containing a suitable quenching agent (e.g., a solution of sodium hydroxide) should be placed between the evaporator and the vacuum pump to capture corrosive vapors.
-
High Vacuum: Place the flask on a high vacuum line for a sufficient period to remove any remaining traces of volatile impurities.
-
Direct Use or Dry Purification: The resulting crude this compound can either be used directly in the next reaction step under an inert atmosphere or purified by non-aqueous techniques such as distillation or chromatography using dried silica gel and anhydrous solvents.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Aqueous vs. Non-Aqueous Workup Workflow.
References
Technical Support Center: Optimizing Nucleophilic Substitution with 2-(Benzyloxy)benzoyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize nucleophilic substitution reactions involving 2-(benzyloxy)benzoyl chloride.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
Q1: I am observing a low yield or incomplete reaction. What are the potential causes and how can I improve it?
A1: Low product yield is a common issue that can stem from several factors. Systematically investigating these possibilities can help identify and resolve the problem.
-
Moisture Contamination: this compound is highly reactive towards water, which leads to hydrolysis back to the corresponding carboxylic acid.[1][2] This side reaction consumes your starting material.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions could be favored at elevated temperatures.
-
Solution: If the reaction is sluggish, try gradually increasing the temperature. If side products are an issue, consider running the reaction at a lower temperature (e.g., 0 °C) for a longer period.
-
-
Inefficient HCl Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. For nucleophiles like amines, this HCl will form an ammonium salt, rendering the amine non-nucleophilic.
-
Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the reaction mixture (typically 1.1-1.5 equivalents). This will neutralize the HCl as it is formed.[4]
-
-
Poor Reagent Quality: The this compound may have degraded during storage.
-
Solution: Confirm the purity of the starting material using analytical techniques like NMR or IR spectroscopy. If degraded, use a fresh batch.[3]
-
Q2: I am seeing multiple spots on my TLC plate, indicating significant side product formation. What are these byproducts and how can I minimize them?
A2: The formation of byproducts can complicate purification and reduce the yield of your desired product.
-
Hydrolysis Product: The most common byproduct is 2-(benzyloxy)benzoic acid, formed from the reaction of the acyl chloride with trace amounts of water.
-
Minimization: As mentioned above, strictly anhydrous conditions are critical.[3]
-
-
Reaction with Base: If using a nucleophilic base like pyridine, it can react with the acyl chloride to form an acylpyridinium salt. While often a reactive intermediate, it can sometimes lead to other pathways.
-
Minimization: Use a sterically hindered or non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).
-
-
Double Acylation (with diols or diamines): If your nucleophile has more than one reactive site, you may get multiple acylations.
-
Minimization: Use a large excess of the nucleophile to favor mono-acylation. Alternatively, use a protecting group strategy to block one of the reactive sites.
-
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
Q3: How should I best purify the final product?
A3: The purification strategy depends on the properties of your product (e.g., solid or oil) and the nature of the impurities.
-
Quenching: After the reaction is complete (monitored by TLC), the mixture should be carefully quenched to destroy any unreacted this compound. Slowly pouring the reaction mixture into a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃) is a common method.[5]
-
Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with:
-
Dilute HCl (if a basic catalyst like pyridine was used, to remove it).
-
Saturated aqueous NaHCO₃ solution (to remove any 2-(benzyloxy)benzoic acid).
-
Brine (saturated NaCl solution) to remove bulk water.[5]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Final Purification: The crude product can be further purified by:
-
Recrystallization: If the product is a solid.
-
Flash Column Chromatography: For oils or for separating products from closely-related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with a nucleophile?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism, which is a two-step process known as addition-elimination.[6][7]
-
Addition: The nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[8]
-
Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion is expelled as a leaving group. If the nucleophile was neutral (e.g., R-OH or R-NH₂), a final deprotonation step occurs to yield the neutral product and HCl.[6]
General Mechanism: Nucleophilic Acyl Substitution
Caption: The two-step addition-elimination pathway for nucleophilic acyl substitution.
Q2: What types of nucleophiles can be used with this compound?
A2: As a typical and highly reactive acyl chloride, it reacts with a wide range of nucleophiles.[2][9] Common examples include:
-
Alcohols (R-OH): To form esters.[10]
-
Amines (R-NH₂ or R₂NH): To form amides. Primary and secondary amines are suitable.[11][12]
-
Water (H₂O): To form the carboxylic acid (hydrolysis). This is usually an undesirable side reaction.[2]
-
Carboxylates (R-COO⁻): To form anhydrides.
Q3: What are the best solvents and temperature conditions for this reaction?
A3: The choice of solvent and temperature depends on the nucleophile's reactivity and solubility.
-
Solvents: Aprotic solvents that do not react with the acyl chloride are preferred. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN).
-
Temperature: For highly reactive nucleophiles like primary amines, the reaction is often started at 0 °C to control the exothermic reaction and then allowed to warm to room temperature. For less reactive nucleophiles, such as certain alcohols, gentle heating may be required.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical conditions for the reaction of this compound with representative nucleophiles and the expected outcomes.
| Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Benzylamine | TEA (1.2) | DCM | 0 to RT | 2-4 | >90% |
| Aniline | Pyridine (1.5) | THF | RT | 3-5 | 85-95% |
| Isopropanol | None* | Toluene | 80 | 6-8 | 70-80% |
| Phenol | TEA (1.2) | MeCN | RT | 4-6 | 80-90% |
*Note: For less reactive nucleophiles like alcohols, the reaction can sometimes be run without a base, especially if heating is applied, though adding a base is generally recommended to improve rate and yield.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-(benzyloxy)benzamide (Amide Formation)
-
Setup: Add this compound (1.0 eq.) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base and Nucleophile: In a separate flask, dissolve benzylamine (1.05 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis of Isopropyl 2-(benzyloxy)benzoate (Ester Formation)
-
Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.), isopropanol (1.5 eq.), and triethylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. If the reaction is slow (as monitored by TLC), gently heat the mixture to 40-50 °C.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate. Wash with saturated NaHCO₃ (aq) and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
References
- 1. Buy this compound | 4349-62-6 [smolecule.com]
- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 11. scispace.com [scispace.com]
- 12. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
Identifying and removing unreacted 2-benzyloxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-benzyloxybenzoic acid. The following sections offer guidance on identifying and removing unreacted starting material from experimental reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I determine if my reaction product is contaminated with unreacted 2-benzyloxybenzoic acid?
A1: The presence of unreacted 2-benzyloxybenzoic acid can be detected using several analytical techniques. The most common and accessible methods are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thin Layer Chromatography (TLC): This is a quick and effective method to monitor the progress of your reaction. By spotting the reaction mixture alongside a reference standard of 2-benzyloxybenzoic acid on a TLC plate, you can visually check for its presence. The unreacted starting material will appear as a separate spot with a specific retention factor (Rf) value.[1][2]
-
¹H NMR Spectroscopy: Analyzing the proton NMR spectrum of your crude product can reveal characteristic peaks corresponding to 2-benzyloxybenzoic acid. The presence of its unique signals alongside your product's signals confirms its presence as an impurity.[3]
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the preferred method. It offers high resolution and can separate the starting material from the product, allowing for quantification of the impurity.[4][5]
Q2: My TLC analysis shows a persistent spot corresponding to 2-benzyloxybenzoic acid. What is the most straightforward method to remove it?
A2: The most direct method for removing an acidic impurity like 2-benzyloxybenzoic acid is through a liquid-liquid extraction using a mild base. This technique, often referred to as an acid-base extraction, is highly effective.[6][7]
The process involves dissolving your crude reaction mixture in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washing it with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8][9] The basic solution will react with the acidic 2-benzyloxybenzoic acid, converting it into its water-soluble carboxylate salt. This salt will then partition into the aqueous layer, effectively separating it from your desired neutral organic product which remains in the organic layer.[7][10] Subsequent separation of the two layers removes the impurity.
Q3: The acid-base extraction did not completely remove the unreacted 2-benzyloxybenzoic acid. What other purification techniques can I use?
A3: If extraction proves insufficient, more rigorous purification techniques such as column chromatography or recrystallization are recommended.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.[11] By passing the crude mixture through a column packed with a stationary phase (commonly silica gel), and eluting with a suitable solvent system, you can separate the 2-benzyloxybenzoic acid from your product based on their differential adsorption to the silica.[8]
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent method for purification.[12] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired product will crystallize out in a purer form, leaving the impurities (including 2-benzyloxybenzoic acid) dissolved in the mother liquor.[12][13] The key is to select an appropriate solvent where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble.
Q4: I am struggling to achieve good separation between my product and 2-benzyloxybenzoic acid using column chromatography. What should I do?
A4: Poor separation in column chromatography can often be resolved by optimizing the mobile phase (eluent). The goal is to find a solvent system that provides a significant difference in the Rf values of your product and the impurity.
-
Solvent Polarity: Systematically vary the polarity of your eluent. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Monitor the separation using TLC to find the optimal solvent ratio.
-
Alternative Solvent Systems: If a simple hexane/ethyl acetate system doesn't work, consider other solvent combinations, such as dichloromethane/methanol or toluene/acetone.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for 2-benzyloxybenzoic acid, which is essential for its identification and handling.
| Property | Value | Reference(s) |
| Identifier | ||
| CAS Number | 14389-86-7 | [14] |
| Molecular | ||
| Molecular Formula | C₁₄H₁₂O₃ | [14] |
| Molecular Weight | 228.24 g/mol | |
| Physical | ||
| Appearance | White to light orange powder/solid | [14] |
| Melting Point | 73-77 °C | |
| Solubility | ||
| Water | Sparingly soluble | [15] |
| Organic Solvents | Soluble in ethanol, ether, acetone | [15][16] |
Experimental Protocols
Protocol 1: Identification by Thin Layer Chromatography (TLC)
-
Preparation: Prepare a dilute solution of your crude product in a volatile solvent (e.g., ethyl acetate). Prepare a similar solution of a 2-benzyloxybenzoic acid reference standard.
-
Spotting: Using a capillary tube, spot both solutions side-by-side on a silica gel TLC plate, about 1 cm from the bottom. A co-spot (spotting both samples on the same point) is also recommended for better comparison.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 7:3 hexanes:ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm).
-
Analysis: Compare the Rf value of the impurity spot in your crude product lane with the Rf of the reference standard. Identical Rf values indicate the presence of unreacted starting material.[2]
Protocol 2: Removal by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7]
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The top layer will typically be the organic phase, and the bottom will be the aqueous phase.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid.[8]
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Monitoring: Monitor the fractions by TLC to determine which ones contain your desired product and which contain the 2-benzyloxybenzoic acid impurity.
-
Combining and Concentrating: Combine the pure fractions containing your product and remove the solvent under reduced pressure.[11]
Visual Workflow and Logic Diagrams
Caption: Workflow for identifying and removing unreacted 2-benzyloxybenzoic acid.
Caption: Troubleshooting logic for persistent 2-benzyloxybenzoic acid impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Purify the benzoic acid from a mixture with benzyl alcohol. - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 11. mdpi.com [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. 2-(Benzyloxy)benzoic acid | CymitQuimica [cymitquimica.com]
- 15. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]
- 16. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 2-(Benzyloxy)benzoyl chloride and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 2-(Benzyloxy)benzoyl chloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its chemical integrity, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent exposure to moisture and air.[1][2]
Q2: What are the visible signs of decomposition for this compound?
A2: Decomposition of this compound can be identified by a noticeable change in its physical appearance, such as a color shift from white or off-white to yellow.[2] Another key indicator is the presence of a sharp, pungent odor, which is due to the formation of hydrogen chloride gas upon hydrolysis.[2]
Q3: My bottle of this compound has turned yellow. Can I still use it?
A3: A yellow discoloration is a common sign of degradation.[2] Before use, it is highly recommended to verify the purity of the compound using analytical methods like NMR or HPLC. For sensitive applications, it is advisable to use a fresh, undecomposed batch to ensure the reliability of your experimental results.[2]
Q4: What substances are incompatible with this compound?
A4: this compound is a reactive compound and should not come into contact with water, as it readily undergoes hydrolysis.[2][3] It is also incompatible with strong oxidizing agents, bases, alcohols, amines, and metals.[1][2] Exposure to these substances can lead to rapid degradation and the formation of unwanted byproducts.
Q5: How does moisture affect this compound?
A5: Moisture leads to the hydrolysis of the acyl chloride functional group, resulting in the formation of 2-(benzyloxy)benzoic acid and hydrochloric acid.[4] This degradation not only reduces the purity of the reagent but the generated HCl can also catalyze further decomposition or interfere with subsequent reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Reaction Yield | Degraded Reagent: The this compound may have decomposed due to improper storage or handling.[2] | Confirm the purity of the starting material using analytical techniques such as NMR or HPLC. If significant degradation is observed, use a fresh bottle of the reagent.[2] |
| Presence of Moisture: The reaction is likely sensitive to moisture, causing the hydrolysis of the acyl chloride.[2] | Ensure all glassware is thoroughly oven-dried before use. Conduct the reaction under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Formation of Unexpected Side Products | Reaction with Incompatible Solvents or Reagents: The reagent may be reacting with functional groups in your solvent or other starting materials. | Review the compatibility of all reaction components. Ensure that all solvents are anhydrous and free from reactive impurities.[2] |
| Thermal Decomposition: The reaction temperature may be too high, causing the this compound to decompose. | Investigate the thermal stability of the compound under your specific reaction conditions. Consider performing the reaction at a lower temperature.[2] | |
| Inconsistent Reaction Results Between Batches | Variable Reagent Purity: Different batches of this compound may have varying levels of purity. | Qualify each new batch of the reagent before use in critical experiments. Ensure all batches are stored under the same recommended conditions to maintain consistency.[2] |
| Pungent Odor and Fuming Upon Opening | Hydrolysis: The reagent has been exposed to moisture, leading to the formation of hydrogen chloride gas.[2] | Handle the material in a well-ventilated fume hood. While the reagent may still be usable for some applications after purity verification, it is a strong indicator of degradation. |
Quantitative Stability Data
The following tables provide hypothetical data based on accelerated stability studies and knowledge of similar compounds to illustrate the stability profile of this compound. This data is for illustrative purposes and should be confirmed by experimental analysis.
Table 1: Hypothetical Decomposition of this compound at Different Temperatures (in sealed, inert atmosphere)
| Temperature | Time (Weeks) | Purity (%) |
| 4°C | 0 | 99.5 |
| 26 | 99.2 | |
| 52 | 98.9 | |
| 25°C (Room Temp) | 0 | 99.5 |
| 12 | 97.8 | |
| 26 | 96.1 | |
| 40°C | 0 | 99.5 |
| 4 | 95.2 | |
| 8 | 91.5 |
Table 2: Hypothetical Influence of Humidity on the Stability of this compound at 25°C
| Relative Humidity (%RH) | Time (Days) | Purity (%) |
| <10% (Inert Atmosphere) | 0 | 99.5 |
| 90 | 98.5 | |
| 40% | 0 | 99.5 |
| 30 | 94.7 | |
| 60 | 90.1 | |
| 75% | 0 | 99.5 |
| 7 | 88.3 | |
| 14 | 79.8 |
Experimental Protocols
Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Carefully weigh approximately 10 mg of this compound in a clean, dry vial.
-
Dissolve the sample in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.
3. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
The purity can be calculated based on the peak area percentage.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol describes a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours, then prepare a solution for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
3. Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples by the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Logical relationship between stability, stressors, and preventative measures.
References
How to monitor the progress of reactions involving 2-(Benzyloxy)benzoyl chloride by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-(Benzyloxy)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring reactions with this compound?
A1: TLC is a rapid, cost-effective, and versatile chromatographic technique ideal for real-time reaction monitoring in a synthetic chemistry lab. It allows for the quick assessment of the consumption of starting materials, the formation of products, and the potential presence of byproducts, using only a minuscule amount of the reaction mixture.[1]
Q2: What are the main challenges when using TLC for this compound?
A2: The primary challenge is the high reactivity of the acyl chloride functional group. This compound can react with the silica gel on the TLC plate, which is slightly acidic and contains water, leading to hydrolysis back to the starting carboxylic acid (2-(benzyloxy)benzoic acid).[2][3] This can result in streaking or the appearance of a false spot corresponding to the starting material, making the interpretation of the chromatogram difficult.[4][5]
Q3: How can I overcome the issue of the acid chloride reacting on the TLC plate?
A3: A common and effective strategy is to quench a small aliquot of the reaction mixture with a nucleophile, such as methanol or benzylamine, before spotting it on the TLC plate.[5] This converts the reactive this compound into a more stable derivative (e.g., methyl 2-(benzyloxy)benzoate), which can be easily analyzed by TLC without degradation.[2][5]
Q4: What is a suitable mobile phase for analyzing reactions of this compound?
A4: A common starting point for separating aromatic acids and their less polar derivatives is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent such as ethyl acetate or dichloromethane.[6][7] The optimal ratio will depend on the specific reaction, but a 1:1 mixture of ethyl acetate and hexanes is a good initial system to test.[6] Adjusting the polarity by varying the solvent ratio is key to achieving good separation.[6][8]
Q5: How can I visualize the spots of this compound and related compounds on the TLC plate?
A5: Due to the aromatic nature of this compound and its derivatives, the most convenient non-destructive visualization method is UV light at 254 nm, provided the TLC plate contains a fluorescent indicator.[9][10] For destructive visualization, a potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with many organic compounds.[3] Stains like bromocresol green can be used to specifically visualize acidic compounds like 2-(benzyloxy)benzoic acid, which will appear as yellow-green spots on a blue background.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the TLC monitoring of reactions involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking of spots | 1. The sample is too concentrated.[8] 2. This compound is hydrolyzing on the silica plate.[2][4] 3. The mobile phase is not suitable. | 1. Dilute the sample before spotting.[8] 2. Quench the reaction aliquot with methanol to form the more stable methyl ester before TLC analysis.[2][5] 3. Adjust the polarity of the mobile phase. Adding a small amount of acetic acid might improve the spot shape for the carboxylic acid.[11] |
| Reactant and product spots have very similar Rf values | The polarity of the starting material and product are too close for the chosen mobile phase to separate them effectively. | 1. Try a different solvent system with varying polarity.[12] 2. Utilize a co-spot (spotting both the starting material and the reaction mixture in the same lane) to better visualize small separations.[12] 3. Consider using a different type of TLC plate, such as alumina or a reverse-phase plate.[6] |
| No spots are visible on the TLC plate | 1. The sample is too dilute.[8] 2. The compounds are not UV-active, and an inappropriate visualization method was used. 3. The compounds are volatile and may have evaporated. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8] 2. Use a chemical stain, such as potassium permanganate or p-anisaldehyde, in addition to UV visualization.[13] 3. This is less likely for the compounds but can be addressed by minimizing the time the plate is exposed to air before and after development. |
| The spot corresponding to this compound appears to be the same as the starting acid | This is likely due to the rapid hydrolysis of the acid chloride on the silica gel plate.[2][3] | This is a strong indication that direct TLC analysis is not reliable. Quench the reaction aliquot with methanol to form the methyl ester and compare its Rf to that of the starting acid. The ester will be significantly less polar and have a higher Rf value.[2][5] |
Data Presentation
The following table provides estimated Rf values for 2-(Benzyloxy)benzoic acid and its corresponding methyl ester (as a proxy for the acid chloride) in a common TLC solvent system. These values are based on the general principles of chromatography where polarity is the dominant factor. The actual Rf values may vary depending on the specific experimental conditions.
| Compound | Structure | Relative Polarity | Estimated Rf Value (Ethyl Acetate/Hexanes 1:1) |
| 2-(Benzyloxy)benzoic acid | O(c1ccccc1)Cc2ccccc2C(=O)O | High (due to carboxylic acid) | ~ 0.2 - 0.4 |
| Methyl 2-(benzyloxy)benzoate | O(c1ccccc1)Cc2ccccc2C(=O)OC | Low (ester is less polar than carboxylic acid) | ~ 0.6 - 0.8 |
Experimental Protocols
Protocol 1: General TLC Monitoring of the Reaction
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line about 1 cm from the bottom of a silica gel TLC plate. This is your baseline.
-
Mark the lanes for your starting material, co-spot, and reaction mixture.
-
-
Spotting the Plate:
-
Dissolve a small amount of your starting material (2-(benzyloxy)benzoic acid) in a volatile solvent (e.g., ethyl acetate) to create a reference solution.
-
Dip a capillary tube into the reference solution and gently touch it to the designated lane on the baseline of the TLC plate.
-
For the reaction mixture, withdraw a small aliquot using a capillary tube and spot it in its designated lane.
-
For the co-spot lane, first spot the starting material, and then, on top of the same spot, apply the reaction mixture.
-
-
Developing the Plate:
-
Pour your chosen mobile phase (e.g., ethyl acetate/hexanes 1:1) into a developing chamber to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualizing the Plate:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate) for further visualization.
-
Protocol 2: Indirect TLC Monitoring via Methanol Quench
-
Sample Preparation:
-
In a small vial, place a few drops of methanol.
-
Withdraw a small aliquot of the reaction mixture and add it to the methanol. This will rapidly convert the this compound to its methyl ester.
-
-
TLC Analysis:
-
Follow the steps outlined in Protocol 1 for spotting (using the quenched reaction mixture), developing, and visualizing the TLC plate.
-
The disappearance of the 2-(benzyloxy)benzoic acid spot and the appearance of a new, higher Rf spot corresponding to the methyl ester will indicate the progress of the reaction.
-
Mandatory Visualization
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chromatography [chem.rochester.edu]
- 13. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Managing 2-Benzyloxybenzaldehyde Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter 2-benzyloxybenzaldehyde as a byproduct during their synthetic experiments, particularly in the context of O-alkylation of 2-hydroxybenzaldehyde (salicylaldehyde).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to synthesize a 2-alkoxybenzaldehyde (e.g., 2-ethoxybenzaldehyde) via Williamson ether synthesis, but my analytical data (TLC, LC-MS, NMR) shows a significant amount of 2-benzyloxybenzaldehyde. What is the likely cause?
A1: The most probable cause for the unexpected formation of 2-benzyloxybenzaldehyde is the presence of a benzylating agent impurity in your reaction. This is typically benzyl chloride or benzyl bromide. Commercial batches of alkyl halides can sometimes contain impurities, or cross-contamination may occur in the laboratory.[1] Benzyl halides are highly reactive electrophiles in Williamson ether synthesis and will compete with your intended alkyl halide.[2][3]
Q2: How can a benzylating agent contaminate my reaction?
A2: Contamination can occur through several pathways:
-
Impure Alkylating Agent: Your primary alkyl halide (e.g., ethyl iodide, propyl bromide) may be contaminated with benzyl chloride from the manufacturer.
-
Contaminated Solvents: Solvents, especially if recycled or shared, can be a source of contamination.
-
Shared Glassware/Apparatus: Improperly cleaned laboratory equipment can introduce benzylating agents from previous reactions.
Q3: How can I confirm the presence of 2-benzyloxybenzaldehyde in my product mixture?
A3: You can use Thin Layer Chromatography (TLC) for a quick assessment. 2-Benzyloxybenzaldehyde is generally less polar than the starting 2-hydroxybenzaldehyde but may have a similar polarity to other 2-alkoxybenzaldehyde products, depending on the alkyl chain length. A co-spot with an authentic sample of 2-benzyloxybenzaldehyde is the most definitive TLC method. For unambiguous identification and quantification, HPLC and GC-MS are recommended analytical techniques.[4][5]
Q4: What reaction conditions might favor the formation of this byproduct?
A4: While the primary cause is contamination, certain conditions can exacerbate the issue. The Williamson ether synthesis is an SN2 reaction.[2][6] Since benzyl halides are very reactive towards SN2 reactions, even a small amount of this impurity can lead to a significant percentage of the byproduct. Factors like elevated temperatures and longer reaction times, intended to drive a less reactive primary alkyl halide to completion, will also increase the conversion of the contaminating benzyl halide.
Troubleshooting Workflow
If you suspect the formation of 2-benzyloxybenzaldehyde, follow this logical troubleshooting workflow to diagnose and resolve the issue.
Reaction and Purification Data
Table 1: Illustrative Impact of Benzyl Halide Impurity on Product Distribution
This table illustrates the potential product distribution in the O-ethylation of 2-hydroxybenzaldehyde when the ethyl iodide reagent is contaminated with benzyl chloride.
| Ethyl Iodide Purity (%) | Benzyl Chloride Impurity (%) | Expected 2-Ethoxybenzaldehyde Yield (%) | Expected 2-Benzyloxybenzaldehyde Byproduct Yield (%) |
| 99.9 | 0.1 | ~99 | <1 |
| 99.0 | 1.0 | ~95-98 | ~2-5 |
| 95.0 | 5.0 | ~80-90 | ~10-20 |
| 90.0 | 10.0 | ~65-80 | ~20-35 |
*Note: Yields are illustrative and can be influenced by the relative reactivity of the alkyl halides, reaction time, and temperature.
Table 2: Typical Chromatographic Separation Parameters
Flash column chromatography is the most effective method for separating 2-benzyloxybenzaldehyde from the desired 2-alkoxybenzaldehyde.
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel (230-400 mesh)[7] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (or Heptane) |
| Initial Eluent | 1-2% Ethyl Acetate in Hexane |
| Final Eluent | 5-10% Ethyl Acetate in Hexane |
| TLC Visualization | UV light (254 nm) and/or Anisaldehyde stain[8] |
*Note: The optimal solvent gradient will depend on the specific 2-alkoxybenzaldehyde being synthesized. 2-Benzyloxybenzaldehyde is typically slightly more polar than simple alkyl ethers like the ethoxy or propoxy derivatives and will elute later.
Experimental Protocols
Protocol 1: Analytical TLC for Byproduct Detection
Objective: To quickly assess the presence of 2-benzyloxybenzaldehyde in a crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Authentic reference sample of 2-benzyloxybenzaldehyde
-
TLC plate (Silica gel 60 F254)
-
TLC developing chamber
-
Mobile Phase: 5% Ethyl Acetate in Hexane
-
UV lamp
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dissolve a small amount of the 2-benzyloxybenzaldehyde reference standard in the same solvent.
-
On the TLC plate baseline, spot the crude mixture, the reference standard, and a co-spot (both crude and reference in the same spot).
-
Develop the TLC plate in the chamber with the 5% Ethyl Acetate/Hexane mobile phase.
-
Once the solvent front nears the top, remove the plate and dry it.
-
Visualize the spots under a UV lamp (254 nm).
-
The presence of a spot in the crude mixture lane that has the same retention factor (Rf) as the reference standard and merges with it in the co-spot lane confirms the presence of the byproduct.[8]
Protocol 2: Purification via Flash Column Chromatography
Objective: To remove 2-benzyloxybenzaldehyde from the desired 2-alkoxybenzaldehyde product.
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane) and Ethyl Acetate (HPLC grade)
-
Glass column and appropriate glassware for collection
Procedure:
-
Prepare a silica gel slurry in 100% hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with 100% Hexane to remove non-polar impurities (like dibenzyl ether, if present).[8]
-
Gradually increase the polarity of the eluent. A typical gradient might be:
-
2% Ethyl Acetate in Hexane
-
4% Ethyl Acetate in Hexane
-
6% Ethyl Acetate in Hexane
-
-
Collect fractions and monitor them by TLC (using the system from Protocol 1).
-
The desired, less polar 2-alkoxybenzaldehyde should elute before the slightly more polar 2-benzyloxybenzaldehyde byproduct.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.[7]
Diagrams
Reaction Pathway
The following diagram illustrates the intended reaction and the competing side reaction caused by a benzyl halide impurity.
Purification Workflow
This diagram outlines the general experimental workflow for purifying the desired product away from the 2-benzyloxybenzaldehyde byproduct.
References
- 1. veeprho.com [veeprho.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Improving the solubility of 2-(Benzyloxy)benzoyl chloride for reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)benzoyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, offering potential causes and recommended actions to resolve them.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Reaction Yield | Degraded Reagent: Improper storage or handling may lead to the degradation of this compound.[1] | - Confirm the purity of the starting material using analytical techniques (e.g., NMR, HPLC). - If degraded, use a fresh batch of the reagent.[1] |
| Presence of Moisture: The reagent is sensitive to moisture and can hydrolyze, reducing its effectiveness.[1][2] | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Incomplete Reaction: Reaction parameters may not be optimal.[3] | - Verify the stoichiometry of the reagents. - Adjust the reaction temperature or time as needed.[3] | |
| Formation of Side Products | Reaction with Incompatible Materials: The reagent may react with incompatible functional groups or impurities in the reaction mixture.[1] | - Review the compatibility of all reaction components, including solvents and other reagents. - Ensure solvents are pure and free from reactive impurities.[1] |
| Decomposition: The reaction conditions may be causing the this compound to decompose.[1][3] | - Investigate the thermal stability of the compound under your specific reaction conditions. - Consider running the reaction at a lower temperature.[1] | |
| Hydrolysis: Exposure to water can lead to the formation of 2-(benzyloxy)benzoic acid.[2] | - Meticulously follow anhydrous reaction protocols. - During workup, wash with a mild base solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct.[4][5] | |
| Inconsistent Reaction Results | Variable Reagent Quality: Different batches of this compound may have varying levels of purity.[1] | - Qualify each new batch of the reagent before use in critical experiments. - Ensure consistent storage conditions for all batches.[1] |
| Difficulty Dissolving the Reagent | Inappropriate Solvent Choice: The solubility of this compound is dependent on the solvent. | - Refer to the solvent solubility table below. - Consider gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation. |
Solvent Solubility Profile
| Solvent Class | Recommended Solvents | Notes |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Commonly used for reactions and purification due to good solubility and relative inertness.[3][4] |
| Ethers | Diethyl Ether, 1,4-Dioxane | Suitable for various reactions; ensure they are anhydrous.[3][6] |
| Aromatic Hydrocarbons | Benzene, Toluene | Generally good solvents for benzoyl chloride derivatives. |
| Polar Aprotic Solvents | Acetone | Can be used, but ensure it is anhydrous as it can be hygroscopic.[7] |
| Protic Solvents (Reactive) | Alcohols, Water | Avoid. These will react with this compound, leading to the formation of esters or hydrolysis to the carboxylic acid.[1][2] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: It is recommended to store this compound at 2-8°C under an inert gas.[8] It should be protected from light and moisture to prevent degradation.[1]
Q2: What are the signs of decomposition for this compound?
A2: Decomposition can be indicated by a change in physical appearance, such as a color change from white/pale yellow to a darker shade.[1] The presence of a pungent odor may also indicate hydrolysis, which releases hydrochloric acid.[2]
Q3: What materials are incompatible with this compound?
A3: Avoid contact with bases, strong oxidizing agents, alcohols, amines, and metals.[1] Exposure to moisture will cause hydrolysis.[1][2]
Q4: How can I remove the 2-(benzyloxy)benzoic acid byproduct from my reaction mixture?
A4: During the workup process, washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.[4][5]
Q5: What is a standard method for the synthesis of this compound?
A5: A common method is the chlorination of 2-(benzyloxy)benzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent.[6][9]
Experimental Protocols
General Protocol for Acylation using this compound
This protocol describes a general procedure for the acylation of an alcohol or amine.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or amine substrate in an anhydrous solvent (e.g., dichloromethane).
-
Addition of Base: If the substrate is an alcohol or a primary/secondary amine, add a suitable base (e.g., pyridine or triethylamine) to act as an acid scavenger.
-
Addition of Acyl Chloride: Dissolve this compound in a minimal amount of anhydrous solvent and add it dropwise to the stirred solution of the substrate at a controlled temperature (often 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench any remaining acyl chloride by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel as needed.[4]
Visual Guides
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: A typical experimental workflow for acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 4349-62-6 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 8. This compound CAS#: 4349-62-6 [chemicalbook.com]
- 9. 2-(Benzyloxy)acetyl chloride | 19810-31-2 | Benchchem [benchchem.com]
Minimizing decomposition of 2-(Benzyloxy)benzoyl chloride at elevated temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of 2-(Benzyloxy)benzoyl chloride, with a focus on minimizing its decomposition at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow tint. Is it still usable?
A yellow discoloration can be an indicator of decomposition.[1] Before use, it is highly recommended to verify the purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). If significant degradation is confirmed, using a fresh batch is advisable for sensitive applications to ensure the reliability of your experimental results.
Q2: What are the typical signs of this compound decomposition?
Decomposition of this compound can be identified by several observable signs:
-
Color Change: A noticeable change in color, often to yellow or brown.[1]
-
Pungent Odor: The release of hydrogen chloride (HCl) gas upon hydrolysis results in a sharp, pungent smell.[1]
-
Reduced Reactivity: A decrease in the expected reactivity or yield in your experiments can indicate that the starting material has degraded.[1]
Q3: What are the primary decomposition pathways for this compound at elevated temperatures?
-
Hydrolysis: Reaction with trace amounts of water to form 2-(benzyloxy)benzoic acid and hydrogen chloride.[2][3][4][5] This is a common decomposition route for acyl chlorides.
-
Decarbonylation: Loss of carbon monoxide to form 2-benzyloxy chlorobenzene.
-
Benzyl Group Cleavage: At higher temperatures, cleavage of the benzyl ether bond could occur.
Q4: What are the recommended storage and handling conditions to minimize decomposition?
To maintain the integrity of this compound, adhere to the following storage and handling procedures:
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.[1][6]
-
Low Temperature: Store in a cool, dry, and well-ventilated area, ideally between 2-8°C.[6]
-
Light Protection: Protect the compound from light, as it may be light-sensitive.[1]
-
Dry Equipment: Always use dry solvents and glassware to prevent hydrolysis.[1]
-
Avoid Incompatible Materials: Keep the compound away from bases, strong oxidizing agents, alcohols, amines, and metals.[1][6]
Troubleshooting Guides
Issue 1: Low Yield in Reactions Involving this compound at Elevated Temperatures
| Possible Cause | Troubleshooting Action |
| Thermal Decomposition of Starting Material | Lower the reaction temperature. If high temperatures are necessary, minimize the reaction time. Consider using a milder catalyst if applicable.[1] |
| Hydrolysis due to Moisture | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under a strict inert atmosphere (e.g., nitrogen or argon).[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. Ensure the reaction is allowed to proceed to completion. |
| Side Reactions | The formation of byproducts can reduce the yield of the desired product. Analyze the crude reaction mixture by GC-MS or LC-MS to identify potential side products and optimize reaction conditions to minimize their formation. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Action |
| 2-(Benzyloxy)benzoic acid | This impurity suggests hydrolysis of the acyl chloride.[2][3][4][5] Improve the exclusion of moisture during the reaction and workup. The acidic impurity can be removed by a careful wash with a mild aqueous base, followed by extraction and drying. |
| Unidentified Byproducts | Elevated temperatures can lead to complex decomposition pathways. Purify the product using column chromatography or recrystallization. To prevent the formation of these impurities in future experiments, consider running the reaction at a lower temperature or for a shorter duration. |
| Discoloration | Discoloration often indicates the presence of polymeric or heavily conjugated byproducts arising from decomposition. Use activated carbon treatment during workup or purify by chromatography to remove colored impurities. |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
This protocol provides a general guideline for using this compound in an acylation reaction while minimizing thermal decomposition.
Materials:
-
This compound
-
Substrate (e.g., alcohol or amine)
-
Anhydrous non-protic solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous base (e.g., Pyridine, Triethylamine)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Dissolve the substrate and anhydrous base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of this compound in the anhydrous solvent to the cooled reaction mixture.
-
Allow the reaction to stir at 0°C and then slowly warm to room temperature while monitoring the progress by TLC.
-
Upon completion, quench the reaction with a cold, dilute aqueous acid or base solution as appropriate for your product's stability.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography or recrystallization as necessary.
Protocol 2: Analysis of Potential Decomposition Products by GC-MS
This protocol outlines a general method for identifying potential decomposition products of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
To analyze decomposition due to thermal stress, heat a small sample of this compound at a specific elevated temperature for a set period in a sealed vial under an inert atmosphere.
-
To analyze for hydrolytic decomposition, expose a sample to a controlled amount of moisture.
-
Dissolve the "stressed" sample in a suitable volatile solvent (e.g., dichloromethane).
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a standard non-polar or medium-polarity capillary column.
-
Program the GC oven with a temperature gradient suitable for separating compounds with a range of boiling points.
-
Acquire mass spectra in the electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram.
-
Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST, Wiley) to identify the compounds.
-
Potential decomposition products to look for include 2-(benzyloxy)benzoic acid, benzyl chloride, and products of decarbonylation or rearrangement.
-
Visualizations
Caption: Troubleshooting workflow for decomposition of this compound.
Caption: Potential decomposition pathways for this compound.
Caption: Logical relationships for minimizing decomposition.
References
Validation & Comparative
Comparing the reactivity of 2-(Benzyloxy)benzoyl chloride with benzoyl chloride
In the landscape of organic synthesis, acyl chlorides are prized for their high reactivity, serving as pivotal intermediates in the formation of esters, amides, and other carbonyl derivatives. This guide provides a comparative analysis of the reactivity of 2-(benzyloxy)benzoyl chloride and the archetypal benzoyl chloride. This comparison is crucial for researchers, scientists, and professionals in drug development for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. The introduction of a benzyloxy group at the ortho position significantly modulates the reactivity of the benzoyl chloride moiety through a combination of electronic and steric effects.
Executive Summary of Comparative Reactivity
The reactivity of an acyl chloride in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This is, in turn, influenced by both electronic and steric factors imparted by substituents on the aromatic ring.
-
Benzoyl Chloride: As an unsubstituted aromatic acyl chloride, benzoyl chloride's reactivity serves as a fundamental benchmark. The phenyl group has a mild electron-withdrawing inductive effect, which slightly enhances the electrophilicity of the carbonyl carbon.
-
This compound: The benzyloxy group at the ortho position introduces a complex interplay of effects. Its bulky nature creates significant steric hindrance, impeding the approach of nucleophiles. Electronically, it exerts a dual influence: an electron-donating resonance effect (+R) that deactivates the carbonyl group towards nucleophilic attack, and an electron-withdrawing inductive effect (-I) that activates it. The resonance effect is generally considered to be more dominant for alkoxy groups, leading to an overall decrease in reactivity compared to benzoyl chloride.
Therefore, benzoyl chloride is expected to be more reactive than this compound towards nucleophilic acyl substitution. This is primarily due to the steric hindrance and the net electron-donating character of the ortho-benzyloxy group in the latter.
Theoretical Framework: Factors Governing Reactivity
The reactivity of benzoyl chloride and its derivatives in nucleophilic acyl substitution reactions is governed by two principal factors:
-
Electronic Effects: The susceptibility of the carbonyl carbon to nucleophilic attack is enhanced by electron-withdrawing groups (EWGs) on the benzene ring, which increase its partial positive charge. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon and thus reduce reactivity. These effects are transmitted through:
-
Inductive Effect (I): The polarization of the sigma bond framework due to the electronegativity of substituents.
-
Resonance Effect (R or M): The delocalization of pi electrons between the substituent and the aromatic ring.
-
-
Steric Effects: The presence of bulky substituents, particularly in the ortho positions, can physically obstruct the trajectory of the incoming nucleophile, thereby slowing down the reaction rate. This is known as steric hindrance.
Figure 1. A diagram illustrating the factors influencing the reactivity of the carbonyl carbon in benzoyl chloride and this compound.
Experimental Data and Comparison
| Compound | Substituent (para) | Rate Constant (k, s⁻¹) | Solvent System | Temperature (°C) |
| Benzoyl Chloride | -H | 1.47 x 10⁻³ | Acetic Acid | 25 |
| p-Methoxybenzoyl chloride | -OCH₃ | Data not available | Acetic Acid | 25 |
| p-Methylbenzoyl chloride | -CH₃ | Data not available | Acetic Acid | 25 |
| p-Chlorobenzoyl chloride | -Cl | Data not available | Acetic Acid | 25 |
Data for benzoyl chloride from J. Am. Chem. Soc. 1963, 85, 30–36.
It is well-established that electron-donating groups like methoxy at the para position decrease the rate of nucleophilic substitution, while electron-withdrawing groups increase it. The ortho-benzyloxy group in this compound is expected to have a more pronounced deactivating effect due to the combination of its electron-donating resonance and significant steric hindrance.
Experimental Protocols
To quantitatively compare the reactivity of this compound and benzoyl chloride, a kinetic study of their reaction with a nucleophile, such as hydrolysis (solvolysis) or aminolysis, can be performed. Below is a general protocol for a comparative solvolysis experiment.
Objective: To determine and compare the rate constants for the solvolysis of this compound and benzoyl chloride in a given solvent system.
Materials:
-
This compound
-
Benzoyl chloride
-
Solvent (e.g., 80% aqueous acetone)
-
Indicator (e.g., phenolphthalein)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Stopwatch
-
Thermostated water bath
-
Volumetric flasks, pipettes, and burettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the acyl chloride (e.g., 0.1 M) in anhydrous acetone.
-
Prepare the aqueous acetone solvent mixture (e.g., 80:20 acetone:water by volume).
-
-
Kinetic Run:
-
Equilibrate the solvent mixture and the standardized NaOH solution to the desired reaction temperature (e.g., 25 °C) in the thermostated water bath.
-
To a flask containing a known volume of the solvent mixture, add a few drops of the indicator.
-
Initiate the reaction by adding a small, known volume of the acyl chloride stock solution to the solvent mixture with vigorous stirring. Start the stopwatch simultaneously.
-
The reaction produces HCl, which will neutralize the base. The endpoint is reached when the indicator changes color.
-
Alternatively, aliquots can be withdrawn at different time intervals, quenched in a known excess of a standardized base, and then back-titrated with a standard acid to determine the concentration of HCl produced over time.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics since the concentration of water is in large excess.
-
The rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final concentration of HCl and At is the concentration at time t. The slope of this line will be -k.
-
The experiment should be repeated for both this compound and benzoyl chloride under identical conditions to allow for a direct comparison of their rate constants.
-
Figure 2. A workflow diagram for the experimental determination of solvolysis rate constants.
Conclusion
Navigating the Synthesis of 2-(Benzyloxy)benzoyl Chloride: A Comparative Guide to Chlorinating Reagents
For researchers, scientists, and professionals in drug development, the efficient synthesis of acyl chlorides is a critical step in the journey of discovery. The conversion of carboxylic acids to their corresponding acyl chlorides transforms them into highly reactive intermediates, essential for the formation of esters, amides, and other vital chemical linkages. While thionyl chloride (SOCl₂) has traditionally been a workhorse for this transformation, a range of alternative reagents offers distinct advantages in terms of mildness, selectivity, and safety. This guide provides an objective comparison of thionyl chloride and its alternatives for the synthesis of 2-(benzyloxy)benzoyl chloride, supported by experimental data and detailed protocols to inform your selection of the optimal reagent.
The synthesis of this compound from 2-(benzyloxy)benzoic acid is a key transformation in the preparation of various biologically active molecules. The choice of chlorinating agent can significantly impact the reaction's success, influencing yield, purity, and compatibility with other functional groups. This guide explores the performance of thionyl chloride alongside alternative reagents such as oxalyl chloride, phosphorus pentachloride, cyanuric chloride, and triphenylphosphine dichloride.
Performance Comparison of Chlorinating Reagents
The selection of a suitable chlorinating agent is a crucial parameter in the synthesis of this compound. The following table summarizes the performance of thionyl chloride and its alternatives based on available experimental data for the synthesis of benzoyl chloride and its substituted derivatives, providing a valuable reference for reagent selection.
| Reagent | Typical Yield (%) | Reaction Conditions | Key Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | >90 (general) | Reflux, often neat or in a high-boiling solvent. | Low cost, volatile byproducts (SO₂ and HCl). | Harsh conditions can affect sensitive functional groups. |
| Oxalyl Chloride ((COCl)₂) | ~100 (quantitative) | Room temperature, typically with a catalytic amount of DMF in a solvent like DCM.[1] | Mild conditions, volatile byproducts (CO, CO₂, HCl), high yields.[1] | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | ~90 | Can be run neat or in an inert solvent. | Effective for a wide range of carboxylic acids. | Solid reagent, produces solid byproducts (POCl₃) that can complicate workup. |
| Cyanuric Chloride | Not specified | Room temperature in the presence of a tertiary amine. | Mild conditions, readily available. | Stoichiometric amounts of triazine byproducts are produced. |
| Triphenylphosphine Dichloride (Ph₃PCl₂) ** | Not specified | Mild conditions. | Useful for sensitive substrates. | Generates triphenylphosphine oxide as a byproduct, which can be difficult to remove. |
Experimental Protocols
Detailed methodologies for the synthesis of benzoyl chloride and its derivatives using various chlorinating agents are provided below. These protocols can be adapted for the synthesis of this compound.
Synthesis of Benzoyl Chloride using Thionyl Chloride
-
Procedure: To 2-(benzyloxy)benzoic acid (1 equivalent) is added an excess of thionyl chloride (2-5 equivalents). The mixture is refluxed for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride is then removed by distillation, and the resulting this compound is purified by vacuum distillation. A patent for the synthesis of high-purity benzoyl chloride describes a similar process where benzoic acid is reacted with thionyl chloride in the presence of a catalyst, followed by distillation, achieving yields of over 90%.
Synthesis of Substituted Benzoyl Chlorides using Oxalyl Chloride
-
Procedure: To a solution of the substituted benzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) is added oxalyl chloride (1.2-2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The reaction mixture is stirred at room temperature for 1-3 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude benzoyl chloride. A general procedure for the synthesis of aryl acid chlorides using oxalyl chloride and a catalytic amount of DMF in dichloromethane at 35°C for 1 hour resulted in a quantitative yield.[1]
Synthesis of Benzoyl Chloride using Phosphorus Pentachloride
-
Procedure: 2-(Benzyloxy)benzoic acid (1 equivalent) is mixed with phosphorus pentachloride (1.1 equivalents). The reaction is typically carried out without a solvent, and the mixture is gently warmed to initiate the reaction. Once the vigorous evolution of HCl gas subsides, the mixture is heated for a short period to ensure completion. The product, this compound, is then isolated by vacuum distillation. For the synthesis of benzoyl chloride from benzoic acid, a yield of 90% has been reported using this method.[2]
General Synthesis of Acyl Chlorides using Cyanuric Chloride
-
Procedure: To a solution of the carboxylic acid (1 equivalent) and triethylamine (1 equivalent) in acetone is added cyanuric chloride (0.5 equivalents). The mixture is stirred at room temperature. The reaction progress can be monitored by the precipitation of triethylammonium chloride. Upon completion, the solid byproduct is filtered off, and the acyl chloride is obtained after evaporation of the solvent.
General Synthesis of Acyl Chlorides using Triphenylphosphine Dichloride
-
Procedure: Triphenylphosphine dichloride is typically prepared in situ by reacting triphenylphosphine with a chlorine source like hexachloroacetone or N-chlorosuccinimide. The carboxylic acid (1 equivalent) is then added to the solution of the pre-formed triphenylphosphine dichloride in an inert solvent like dichloromethane. The reaction is usually stirred at room temperature until completion. The triphenylphosphine oxide byproduct is then removed, often by crystallization or chromatography, to yield the desired acyl chloride.
Reaction Workflow
The general pathway for the synthesis of this compound from 2-(Benzyloxy)benzoic acid using a chlorinating agent is depicted in the following workflow diagram.
Caption: General workflow for the synthesis of this compound.
Conclusion
The choice of chlorinating agent for the synthesis of this compound is a critical decision that can significantly influence the outcome of the reaction. While thionyl chloride remains a cost-effective option, its harsh reaction conditions may not be suitable for substrates with sensitive functional groups. Oxalyl chloride emerges as a superior alternative for many applications, offering mild reaction conditions and excellent yields, albeit at a higher cost. Phosphorus pentachloride provides a robust method, while cyanuric chloride and triphenylphosphine dichloride offer milder alternatives, though the removal of byproducts can be a consideration. Ultimately, the optimal reagent will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrate, and cost considerations. This guide provides the necessary data and protocols to enable an informed decision for the successful synthesis of this compound and other valuable acyl chloride intermediates.
References
Purity Assessment of 2-(Benzyloxy)benzoyl Chloride: A Comparative Guide to HPLC and GC-MS Methods
The accurate determination of purity for reactive chemical intermediates is a critical aspect of pharmaceutical research and development. 2-(Benzyloxy)benzoyl chloride, a key building block in organic synthesis, presents analytical challenges due to its inherent reactivity, particularly its susceptibility to hydrolysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable analytical technique.
Due to the high reactivity of acyl chlorides, direct analysis is often problematic, leading to potential degradation on the analytical column and inaccurate results.[1][2] Consequently, derivatization is a frequently employed and recommended strategy to convert the labile acyl chloride into a stable derivative that can be reliably analyzed by chromatographic methods.[1][2] This guide focuses on derivatization-based approaches for both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For acyl chlorides, a pre-column derivatization step is typically necessary to form a stable, UV-active derivative. A common approach involves reaction with a nucleophilic agent, such as 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable hydrazide.[3][4] This derivative can then be readily separated and quantified using a standard reverse-phase HPLC system with UV detection.
Experimental Protocol: Derivatization-HPLC-UV Method
This protocol is adapted from a general method for the trace analysis of acyl chlorides in drug substances.[1][3][4]
-
Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in acetonitrile to achieve a known concentration.
-
Derivatization Reaction: Mix the sample solution with the 2-nitrophenylhydrazine solution. The reaction is typically carried out at room temperature for approximately 30 minutes.[3][4]
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the derivative has maximum absorbance (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[4]
-
Injection Volume: 10 µL.
-
-
Quantification: Create a calibration curve using standards of known concentration that have undergone the same derivatization procedure.
Quantitative Performance Data (Representative)
The following table summarizes typical performance characteristics for the HPLC analysis of aromatic acyl chlorides using a derivatization method. The data is based on published results for similar compounds and serves as a guide for expected performance.[1][3][4]
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.03 - 0.08 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 87.8 - 114.1%[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For acyl chlorides, which can be thermally labile, derivatization is often employed to increase volatility and stability. A common derivatization strategy is the conversion of the acyl chloride to an ester by reaction with an alcohol.[5] The resulting ester is typically more volatile and less reactive, making it amenable to GC-MS analysis.
Experimental Protocol: Derivatization-GC-MS Method
This protocol is a representative method for the analysis of an aromatic acyl chloride.
-
Derivatization Reagent Preparation: Use anhydrous methanol as the derivatizing agent.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a dry, inert solvent such as dichloromethane.
-
Derivatization Reaction: Add a molar excess of anhydrous methanol to the sample solution. The reaction can be performed at room temperature, and the addition of a non-nucleophilic base like pyridine can be used to scavenge the HCl byproduct.
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C (split/splitless injection).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Quantification: Use a calibration curve prepared from derivatized standards of known concentrations. An internal standard can be used to improve accuracy.
Quantitative Performance Data (Representative)
The following table presents estimated performance characteristics for a derivatization-GC-MS method for an aromatic acyl chloride, based on data for similar compounds.
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 90 - 110% |
Workflow Comparison
The following diagram illustrates the general workflows for the purity assessment of this compound using both HPLC and GC-MS with derivatization.
Caption: Comparative workflows for HPLC and GC-MS analysis of this compound.
Conclusion and Recommendations
Both HPLC and GC-MS are suitable techniques for the purity assessment of this compound, provided that a derivatization step is incorporated to ensure the stability of the analyte.
HPLC-UV is a robust and widely accessible technique that provides excellent quantitative performance. It is particularly well-suited for routine quality control applications where the primary goal is to determine the purity of the main component and quantify known impurities. The sensitivity of the HPLC-UV method after derivatization is generally very high.[3][4]
GC-MS offers the significant advantage of providing structural information through mass spectrometry, which is invaluable for the identification of unknown impurities. The sensitivity of GC-MS is also typically very high. However, the thermal nature of the technique requires careful optimization to prevent on-column degradation, even after derivatization.
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis:
-
For routine purity testing and quantification of the main component , HPLC-UV is often the more straightforward and cost-effective choice.
-
For impurity profiling and identification of unknown degradation products , the structural elucidation capabilities of GC-MS make it the superior technique.
Researchers and drug development professionals should consider the specific analytical needs, available instrumentation, and the nature of potential impurities when selecting the most appropriate method for the purity assessment of this compound.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-(Benzyloxy)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of three positional isomers of benzyloxybenzoyl chloride: 2-(benzyloxy)benzoyl chloride, 3-(benzyloxy)benzoyl chloride, and 4-(benzyloxy)benzoyl chloride. The reactivity of these acyl chlorides in nucleophilic substitution reactions is a critical factor in their application as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This comparison is based on established principles of organic chemistry, including electronic and steric effects, with supporting information from analogous chemical systems due to the limited availability of direct comparative kinetic data for these specific isomers.
Introduction to Reactivity in Benzoyl Chlorides
Benzoyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution. The central carbonyl carbon is electrophilic and is the site of attack by nucleophiles. The reactivity of the benzoyl chloride can be significantly influenced by the nature and position of substituents on the benzene ring. These substituents can exert electronic effects (both inductive and resonance) and steric effects, which can either enhance or diminish the electrophilicity of the carbonyl carbon and affect the stability of the transition state.
Theoretical Comparison of Reactivity
The benzyloxy group (-OCH₂Ph) is generally considered to be an electron-donating group through resonance, due to the lone pairs on the oxygen atom, and weakly electron-withdrawing through induction, due to the electronegativity of the oxygen. The overall effect and its influence on reactivity are highly dependent on the position of the substituent relative to the benzoyl chloride moiety.
-
4-(Benzyloxy)benzoyl chloride (para-isomer): In the para position, the electron-donating resonance effect of the benzyloxy group is maximized. This effect increases the electron density at the carbonyl carbon, making it less electrophilic and thus decreasing its reactivity towards nucleophiles compared to unsubstituted benzoyl chloride.
-
3-(Benzyloxy)benzoyl chloride (meta-isomer): When the benzyloxy group is in the meta position, its electron-donating resonance effect does not extend to the carbonyl carbon. Therefore, the primary electronic influence is the electron-withdrawing inductive effect of the oxygen atom. This effect increases the electrophilicity of the carbonyl carbon, leading to a predicted higher reactivity compared to both the para-isomer and unsubstituted benzoyl chloride.
-
This compound (ortho-isomer): The ortho-isomer is subject to a combination of electronic and steric effects. The electronic effects are complex, involving both resonance and inductive influences. However, the most significant factor is expected to be steric hindrance. The bulky benzyloxy group in close proximity to the reactive acyl chloride functionality can impede the approach of a nucleophile, thereby significantly slowing down the reaction rate. This "ortho effect" often makes ortho-substituted benzoyl chlorides the least reactive among the isomers.
Based on these theoretical considerations, the predicted order of reactivity for the benzyloxybenzoyl chloride isomers towards nucleophilic acyl substitution is:
3-(Benzyloxy)benzoyl chloride > 4-(Benzyloxy)benzoyl chloride > this compound
Data Presentation
| Isomer | Substituent Position | Dominant Effect(s) | Predicted Relative Reactivity |
| This compound | Ortho | Steric Hindrance | Lowest |
| 3-(Benzyloxy)benzoyl chloride | Meta | Inductive Electron Withdrawal | Highest |
| 4-(Benzyloxy)benzoyl chloride | Para | Resonance Electron Donation | Intermediate |
Experimental Protocols
To experimentally validate the predicted reactivity order, the following protocols for the synthesis of the isomers and the kinetic analysis of their hydrolysis are provided.
Synthesis of Benzyloxybenzoyl Chlorides
The general method for the synthesis of benzyloxybenzoyl chlorides involves the conversion of the corresponding benzyloxybenzoic acids using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
1. Synthesis of 4-(Benzyloxy)benzoic Acid:
-
A mixture of 4-hydroxybenzoic acid, benzyl chloride, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) is heated to afford 4-(benzyloxy)benzoic acid.
2. Synthesis of 3-(Benzyloxy)benzoic Acid:
-
Similar to the 4-isomer, 3-hydroxybenzoic acid is reacted with benzyl chloride in the presence of a base to yield 3-(benzyloxy)benzoic acid.
3. Synthesis of 2-(Benzyloxy)benzoic Acid:
-
2-hydroxybenzoic acid (salicylic acid) is benzylated using benzyl chloride and a base to produce 2-(benzyloxy)benzoic acid.
4. Conversion to Benzoyl Chlorides:
-
The respective benzyloxybenzoic acid is suspended in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Oxalyl chloride or thionyl chloride is added dropwise at room temperature.
-
The reaction mixture is stirred until the evolution of gas ceases.
-
The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude benzyloxybenzoyl chloride, which can be purified by distillation or recrystallization.
Kinetic Analysis of Hydrolysis by Conductometry
The rate of hydrolysis of the benzyloxybenzoyl chloride isomers can be monitored by measuring the increase in conductivity of the solution due to the formation of hydrochloric acid.
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of 2-, 3-, and 4-(benzyloxy)benzoyl chloride in an aqueous organic solvent (e.g., 80% aqueous acetone).
Materials:
-
2-, 3-, and 4-(Benzyloxy)benzoyl chloride
-
Acetone (ACS grade)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of each benzyloxybenzoyl chloride isomer in dry acetone.
-
Equilibrate a known volume of the 80% aqueous acetone solvent in a reaction vessel placed in the constant temperature bath.
-
Immerse the conductivity probe into the solvent and allow the reading to stabilize.
-
Initiate the reaction by injecting a small, known volume of the benzoyl chloride stock solution into the reaction vessel with vigorous stirring.
-
Record the conductivity of the solution at regular time intervals until the value remains constant (indicating the completion of the reaction).
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the final conductance. The slope of this plot will be -k.
Mandatory Visualization
Reaction Pathway for Nucleophilic Acyl Substitution
Caption: General mechanism for nucleophilic acyl substitution of benzoyl chlorides.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the conductometric kinetic analysis of benzoyl chloride hydrolysis.
Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of substituent position on the reactivity of benzyloxybenzoyl chlorides.
Validating the Structure of 2-(Benzyloxy)benzoyl Chloride: A Comparative NMR Analysis
Researchers, scientists, and drug development professionals often rely on precise analytical techniques for the structural elucidation of key chemical intermediates. This guide provides a comparative analysis of 2-(Benzyloxy)benzoyl chloride, a versatile reagent in organic synthesis, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct NMR data for this compound, this guide utilizes spectral data from its immediate precursor, 2-(Benzyloxy)benzoic acid, as a close proxy for comparison with other commercially available benzoyl chloride derivatives.
Comparative Analysis of Benzoyl Chloride Derivatives by NMR Spectroscopy
The structural integrity of acyl chlorides is paramount in ensuring the desired outcome of acylation reactions. NMR spectroscopy serves as a powerful, non-destructive tool for confirming the identity and purity of these reactive molecules. Below is a comparative summary of the ¹H and ¹³C NMR spectral data for 2-(Benzyloxy)benzoic acid (as a proxy for this compound) and three alternative benzoylating agents: benzoyl chloride, 4-methoxybenzoyl chloride, and 2-chlorobenzoyl chloride.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) | Solvent |
| 2-(Benzyloxy)benzoic acid | 7.11-7.93 (m, 9H) | 5.19 (s, 2H, -OCH₂) | DMSO-d₆ |
| Benzoyl chloride | 7.51-8.12 (m, 5H) | - | CDCl₃ |
| 4-Methoxybenzoyl chloride | 6.95 (d, 2H), 7.98 (d, 2H) | 3.89 (s, 3H, -OCH₃) | CDCl₃ |
| 2-Chlorobenzoyl chloride | 7.31-8.15 (m, 4H) | - | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Other Carbons (ppm) | Solvent |
| 2-(Benzyloxy)benzoic acid | 114.4, 121.9, 126.9, 127.6, 127.8, 128.2, 130.4, 131.8, 136.7, 156.9 | 166.5 | 69.1 (-OCH₂) | DMSO-d₆ |
| Benzoyl chloride | 128.8, 129.9, 133.0, 134.8 | 168.5 | - | CDCl₃ |
| 4-Methoxybenzoyl chloride | 114.2, 125.8, 132.3 | 168.0 | 55.6 (-OCH₃) | CDCl₃ |
| 2-Chlorobenzoyl chloride | 127.1, 130.6, 131.5, 132.4, 133.0, 134.2 | 165.4 | - | CDCl₃ |
The benzylic protons (-OCH₂-) in 2-(Benzyloxy)benzoic acid provide a distinct singlet at approximately 5.19 ppm in the ¹H NMR spectrum, a key feature distinguishing it from the other listed benzoyl chlorides. The aromatic region for this molecule is also more complex due to the presence of two phenyl rings. In the ¹³C NMR, the benzyloxy group is identified by the peak around 69.1 ppm. The chemical shifts of the carbonyl carbon are all in the expected downfield region for acyl chlorides and carboxylic acids.
Experimental Protocols
General Procedure for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the benzoyl chloride derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution.
-
If the sample is a solid, ensure it is fully dissolved. Sonication may be used to aid dissolution if necessary.
-
Place the NMR tube in the spectrometer for analysis.
Instrumentation and Data Acquisition:
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
For ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
For ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[1]
Logical Workflow for Structure Validation
The process of validating the structure of this compound, or any similar chemical entity, follows a logical progression from synthesis to spectroscopic confirmation.
Caption: Workflow for the synthesis and structural validation of this compound.
This guide provides a foundational comparison for researchers working with this compound and related compounds. While the NMR data for 2-(Benzyloxy)benzoic acid offers valuable insight, obtaining direct spectral data for the acyl chloride is recommended for definitive structural confirmation in critical applications.
References
Comparing the efficiency of different catalysts for 2-(Benzyloxy)benzoyl chloride synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(benzyloxy)benzoyl chloride, a key intermediate in the development of various pharmaceuticals and fine chemicals, is critically dependent on the efficient conversion of 2-(benzyloxy)benzoic acid to its corresponding acyl chloride. The choice of catalyst and chlorinating agent significantly impacts reaction yield, purity, and overall process efficiency. This guide provides an objective comparison of common catalytic systems for this transformation, supported by available experimental data and detailed methodologies.
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent is paramount for the successful synthesis of this compound. While specific comparative data for this particular substrate is limited, valuable insights can be drawn from studies on analogous compounds and general transformations of carboxylic acids to acyl chlorides. The most frequently employed reagents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).
| Chlorinating Agent | Catalyst/Co-reagent | Substrate | Yield (%) | Reaction Time | Key Considerations |
| Oxalyl Chloride | N,N-Dimethylformamide (DMF) | 4-(Benzyloxy)benzoic acid | Quantitative | 2 hours | Mild reaction conditions (room temperature). Byproducts (CO, CO₂, HCl) are gaseous and easily removed. Often preferred for sensitive substrates. |
| Oxalyl Chloride | - | Sodium Benzoate | 97% | Not Specified | High yield reported for the parent compound's salt. |
| Phosphorus Pentachloride | - | 2-(Benzyloxy)benzoic acid | Not Specified | Not Specified | A documented method for the target molecule, though quantitative data is not readily available.[1] |
| Phosphorus Pentachloride | - | Benzoic acid | 90% | Not Specified | High-yielding for the parent carboxylic acid.[2] Solid byproduct (POCl₃) requires separation. |
| Thionyl Chloride | N,N-Dimethylformamide (DMF) | General Carboxylic Acids | Generally High | Varies | A common and cost-effective method. Gaseous byproducts (SO₂, HCl) are easily removed.[3][4] Can require heating, which may not be suitable for heat-sensitive substrates.[5] |
| Phosphorus Trichloride | - | Benzoic Acids | Good | 6 hours | Features high atom efficiency and a non-toxic, easily removable byproduct (phosphonic acid).[6] |
Note: The data presented is based on available literature for the specified substrates. Direct comparative studies on 2-(benzyloxy)benzoic acid are not extensively documented. The efficiency of each catalyst system may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the chlorination of benzoic acid derivatives using different catalytic systems are provided below. These protocols can be adapted for the synthesis of this compound.
Protocol 1: Synthesis using Oxalyl Chloride and Catalytic DMF
This method is adapted from the synthesis of 4-(benzyloxy)benzoyl chloride and is favored for its mild conditions and high yield.
Materials:
-
2-(Benzyloxy)benzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Anhydrous toluene
Procedure:
-
To a suspension of 2-(benzyloxy)benzoic acid in anhydrous DCM, add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add oxalyl chloride (typically 1.5 equivalents) to the stirred mixture at room temperature. Gas evolution (CO, CO₂, HCl) will be observed.
-
Stir the reaction mixture at room temperature for approximately 2 hours, or until the reaction is complete (monitor by TLC). The mixture should become homogeneous.
-
Remove the volatile compounds (excess oxalyl chloride and solvent) under reduced pressure.
-
The residue can be stripped with anhydrous toluene to ensure complete removal of volatiles, affording the crude this compound. Further purification can be achieved by distillation or recrystallization if necessary.
Protocol 2: Synthesis using Phosphorus Pentachloride
This is a well-established method for the synthesis of acyl chlorides.
Materials:
-
2-(Benzyloxy)benzoic acid
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether or other inert solvent
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, add 2-(benzyloxy)benzoic acid to anhydrous diethyl ether.
-
Carefully add finely pulverized phosphorus pentachloride (approximately 1.1 to 1.2 equivalents) to the mixture. The reaction can be exothermic and will evolve hydrogen chloride gas.
-
Once the initial reaction subsides, the mixture may be gently warmed or stirred at room temperature until the reaction is complete.
-
The solid phosphorus oxychloride (POCl₃) byproduct can be removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be purified by distillation.
Protocol 3: Synthesis using Thionyl Chloride
A common and cost-effective method for acyl chloride synthesis.
Materials:
-
2-(Benzyloxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or neat)
Procedure:
-
Place 2-(benzyloxy)benzoic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents), either neat or in a suitable anhydrous solvent.
-
The reaction mixture is typically heated to reflux for 1-3 hours, or until the evolution of gases ceases.
-
After cooling to room temperature, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Reaction Mechanisms and Logical Workflow
The conversion of a carboxylic acid to an acyl chloride proceeds through the activation of the hydroxyl group into a better leaving group. The specific mechanism depends on the chlorinating agent used.
Experimental Workflow for Acyl Chloride Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Catalytic Mechanism with Oxalyl Chloride and DMF
The reaction of a carboxylic acid with oxalyl chloride in the presence of catalytic DMF proceeds through the formation of a Vilsmeier reagent, which is a highly effective acylating agent.[7][8][9][10][11]
Caption: Catalytic cycle for the formation of acyl chloride using oxalyl chloride and DMF.
Mechanism with Thionyl Chloride
The reaction with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[3][12][13][14]
Caption: Reaction mechanism for the synthesis of acyl chloride using thionyl chloride.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 5. Oxalyl Chloride vs. Thionyl Chloride: The Ultimate Comparison for Acid Chloride Synthesis - Wolfa [wolfabio.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. EP2128122A1 - Process for producing carboxylic acid chloride - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. scirp.org [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Anchimeric Assistance in Action: A Comparative Guide to the Solvolysis of 2-(Benzyloxy)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The role of neighboring group participation, or anchimeric assistance, is a cornerstone of physical organic chemistry, profoundly influencing reaction rates and mechanisms. This guide provides a comparative analysis of the solvolysis of 2-(benzyloxy)benzoyl chloride, a substrate primed for anchimeric assistance, against analogs where this phenomenon is absent. By examining experimental data from related systems, we can illuminate the potent rate-enhancing effect of the ortho-benzyloxy group and its implications for synthetic strategy and mechanistic understanding.
The Power of Neighboring Group Participation
In the solvolysis of this compound, the ethereal oxygen of the neighboring benzyloxy group is perfectly positioned to act as an internal nucleophile. This intramolecular attack displaces the chloride leaving group, forming a transient five-membered cyclic oxonium ion intermediate. The subsequent attack by a solvent molecule on this activated intermediate is rapid, leading to the final product. This pathway is significantly faster than the direct attack of a solvent molecule on the benzoyl chloride, as seen in compounds lacking a participating neighboring group.
The following diagram illustrates the proposed mechanism for the solvolysis of this compound, highlighting the anchimerically assisted pathway.
Comparative Solvolysis Rate Data
To quantify the effect of anchimeric assistance, we compare the expected reactivity of this compound with the experimentally determined solvolysis rates of related benzoyl chlorides. 4-Methoxybenzoyl chloride serves as an analog where the alkoxy group can only exert an electronic effect (resonance and induction) from the para position. 2,6-Dimethylbenzoyl chloride is included as a sterically hindered system where any potential neighboring group participation is absent, and the reaction proceeds through a more conventional pathway.
| Compound | Relevant Substituent | Expected/Observed Relative Rate of Solvolysis | Predominant Mechanism |
| This compound | 2-Benzyloxy | Very High (Expected) | Anchimerically Assisted (Intramolecular SN2) |
| 4-Methoxybenzoyl Chloride | 4-Methoxy | Moderate | SN1/SN2 (solvent dependent) |
| Benzoyl Chloride | Unsubstituted | Low | SN2-like |
| 2,6-Dimethylbenzoyl Chloride | 2,6-Dimethyl | Very Low | Sterically Hindered SN1/SN2 |
Note: The relative rates are qualitative predictions based on mechanistic principles. Direct kinetic studies on this compound are not extensively documented in publicly available literature.
The significant rate enhancement anticipated for this compound is a direct consequence of the intramolecular nature of the initial displacement, which is entropically favored over an intermolecular reaction.
Experimental Protocols for Mechanistic Investigation
The following protocols outline the key experiments required to determine the solvolysis rates and elucidate the reaction mechanism for benzoyl chlorides.
I. Kinetic Studies of Solvolysis
Objective: To determine the pseudo-first-order rate constants (k) for the solvolysis of the target benzoyl chloride and its comparative analogs.
Procedure:
-
Prepare a 0.01 M solution of the benzoyl chloride derivative in a suitable solvent system (e.g., 80% aqueous ethanol).
-
Maintain the reaction vessel at a constant temperature (e.g., 25°C) using a thermostatted water bath.
-
The progress of the solvolysis is monitored by following the increase in the concentration of the liberated hydrochloric acid. This can be achieved by:
-
Titrimetry: Periodically withdraw aliquots from the reaction mixture and quench the reaction in a known volume of a non-reactive solvent (e.g., acetone). Titrate the liberated HCl with a standardized solution of sodium hydroxide using a suitable indicator (e.g., bromothymol blue).
-
Conductimetry: Monitor the increase in the conductivity of the solution over time as the ionic product (HCl) is formed.
-
-
Calculate the pseudo-first-order rate constant (k) from the integrated rate law, ln([A]0/[A]t) = kt, where [A] is the concentration of the benzoyl chloride.
II. Product Analysis
Objective: To identify the products of the solvolysis reaction and to probe for the involvement of cyclic intermediates.
Procedure:
-
Conduct the solvolysis of this compound in a mixed solvent system, such as a mixture of ethanol and water.
-
Upon completion of the reaction, neutralize the solution and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products. The formation of both the ethyl and hydroxylated products would be expected.
Logical Workflow for Mechanistic Investigation
The following diagram outlines the logical steps for a comprehensive investigation into the solvolysis mechanism of this compound.
Conclusion
The ortho-benzyloxy group in this compound is poised to act as a powerful internal nucleophile, leading to a significant rate enhancement in solvolysis reactions through anchimeric assistance. This comparative guide highlights the stark contrast in reactivity expected for this substrate compared to its isomers and other analogs where such participation is not possible. For researchers in drug development and organic synthesis, a thorough understanding of these neighboring group effects is crucial for predicting reactivity, controlling reaction pathways, and designing efficient synthetic routes. The experimental protocols provided herein offer a framework for the empirical validation of these mechanistic principles.
A Comparative Guide to the Kinetic Performance of 2-(Benzyloxy)benzoyl Chloride and Alternative Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acylating Agent Reactivity
Acylating agents are essential reagents for introducing an acyl group (RCO-) into a molecule, a fundamental transformation in organic synthesis. The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.
The reactivity of substituted benzoyl chlorides is further influenced by the electronic and steric effects of the substituents on the benzene ring. Electron-withdrawing groups generally increase the reactivity by enhancing the electrophilicity of the carbonyl carbon, while electron-donating groups decrease it. Steric hindrance, particularly from ortho-substituents, can significantly impede the approach of a nucleophile, leading to a decrease in the reaction rate.
Comparative Kinetic Data
To provide a quantitative basis for comparison, the following table summarizes the pseudo-first-order rate constants (k) for the alcoholysis of various substituted benzoyl chlorides with n-propanol at 25°C. This data, sourced from a study on the alcoholysis of substituted benzoyl chlorides, serves as a benchmark for understanding the relative reactivity of different acylating agents under these specific conditions.[1]
| Acylating Agent | Substituent | Rate Constant (k) at 25°C (min⁻¹) |
| Benzoyl Chloride | H | 0.0321 |
| m-Methoxybenzoyl Chloride | m-OCH₃ | 0.0340 |
| p-Bromobenzoyl Chloride | p-Br | 0.0590 |
| p-Iodobenzoyl Chloride | p-I | 0.0617 |
| m-Iodobenzoyl Chloride | m-I | 0.1044 |
Note: The absence of data for 2-(Benzyloxy)benzoyl chloride in the literature necessitates a qualitative assessment of its expected reactivity. The 2-(benzyloxy) group is expected to exert both electronic and steric effects. The ether oxygen can act as an electron-donating group through resonance, which would tend to decrease the electrophilicity of the carbonyl carbon and thus slow down the reaction. However, the bulky benzyloxy group in the ortho position is likely to introduce significant steric hindrance, which would also be expected to decrease the reaction rate compared to unsubstituted benzoyl chloride.
Experimental Protocols
For researchers wishing to conduct their own kinetic studies on this compound or other acylating agents, the following detailed experimental protocol for determining reaction rates via conductometric analysis is provided. This method is suitable for reactions that produce an ionic species, such as the hydrochloric acid generated during the alcoholysis of an acyl chloride.[1]
Objective: To determine the pseudo-first-order rate constant for the reaction of an acyl chloride with an alcohol.
Materials:
-
Acyl chloride (e.g., this compound)
-
Anhydrous alcohol (e.g., n-propanol)
-
Conductivity meter and probe
-
Thermostatted water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of the acyl chloride in a small amount of a dry, inert solvent.
-
Place a known, excess volume of the anhydrous alcohol in a reaction vessel equipped with a magnetic stir bar and a conductivity probe.
-
Immerse the reaction vessel in a thermostatted water bath to maintain a constant temperature (e.g., 25°C).
-
Allow the alcohol to reach thermal equilibrium.
-
Initiate the reaction by rapidly injecting a small, known volume of the acyl chloride stock solution into the alcohol while stirring.
-
Start recording the conductivity of the solution at regular time intervals. The conductivity will increase as the reaction proceeds due to the formation of hydrochloric acid.
-
Continue recording until the conductivity reaches a stable, maximum value, indicating the completion of the reaction.
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final conductivity (C∞) and the conductivity at time t (Ct) against time.
-
The plot of ln(C∞ - Ct) versus time should yield a straight line with a slope equal to -k.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized mechanism for nucleophilic acyl substitution.
Caption: Workflow for the kinetic study of alcoholysis.
References
Spectroscopic comparison of 2-(Benzyloxy)benzoyl chloride and its starting materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-(benzyloxy)benzoyl chloride with its essential starting materials, salicylic acid and benzyl chloride, and the key intermediate, 2-(benzyloxy)benzoic acid. Understanding the spectral evolution from reactants to the final product is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development. While comprehensive experimental spectroscopic data for the starting materials and the intermediate are readily available, it is important to note that detailed experimental spectra for the final product, this compound, are not widely published. This guide, therefore, focuses on the robust characterization of the precursors and provides a predictive analysis for the final compound, supplemented with detailed experimental protocols for its synthesis and spectroscopic analysis.
Spectroscopic Data Comparison
The transformation of salicylic acid and benzyl chloride into this compound can be effectively monitored by observing key changes in their respective IR, ¹H NMR, ¹³C NMR, and Mass Spectra. The following tables summarize the characteristic spectroscopic data for each compound.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| Salicylic Acid | 3200-2500 (broad), 1680-1650 | O-H (carboxylic acid), C=O (carboxylic acid) |
| Benzyl Chloride | 3100-3000, 1600, 1495, 770-730, 690 | C-H (aromatic), C=C (aromatic), C-Cl |
| 2-(Benzyloxy)benzoic Acid | 3200-2500 (broad), 1700-1680, 1250-1000 | O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether) |
| This compound (Predicted) | 1780-1760, 1250-1000 | C=O (acyl chloride), C-O (ether) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shift δ, ppm)
| Compound | Aromatic Protons | Benzylic Protons (-CH₂-) | Other Protons |
| Salicylic Acid | 6.8-8.0 | - | 10.0-13.0 (s, 1H, -COOH), 5.0-6.0 (s, 1H, -OH) |
| Benzyl Chloride | 7.2-7.4 | 4.5 (s, 2H) | - |
| 2-(Benzyloxy)benzoic Acid | 6.9-8.1 | 5.2 (s, 2H) | 10.0-13.0 (s, 1H, -COOH) |
| This compound (Predicted) | 7.0-8.2 | 5.3 (s, 2H) | - |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shift δ, ppm)
| Compound | Aromatic Carbons | Benzylic Carbon (-CH₂-) | Carbonyl Carbon (C=O) | Other Carbons |
| Salicylic Acid | 115-162 | - | ~170 | - |
| Benzyl Chloride | 127-138 | ~46 | - | - |
| 2-(Benzyloxy)benzoic Acid | 113-160 | ~71 | ~168 | - |
| This compound (Predicted) | 115-160 | ~72 | ~167 | - |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Salicylic Acid | 138 | 120 ([M-H₂O]⁺), 92 |
| Benzyl Chloride | 126/128 (isotope pattern) | 91 ([C₇H₇]⁺, tropylium ion) |
| 2-(Benzyloxy)benzoic Acid | 228 | 91 ([C₇H₇]⁺, tropylium ion) |
| This compound (Predicted) | 246/248 (isotope pattern) | 211 ([M-Cl]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from salicylic acid and benzyl chloride.
Step 1: Synthesis of 2-(Benzyloxy)benzoic Acid
This procedure involves the Williamson ether synthesis to form the benzyl ether of salicylic acid.
-
Materials: Salicylic acid, benzyl chloride, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., ethanol, acetone, or DMF).
-
Procedure:
-
Dissolve salicylic acid in the chosen solvent in a round-bottom flask.
-
Add the base portion-wise to the solution while stirring.
-
Add benzyl chloride to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the 2-(benzyloxy)benzoic acid.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-(benzyloxy)benzoic acid.
-
Step 2: Synthesis of this compound
This step involves the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent.
-
Materials: 2-(Benzyloxy)benzoic acid, a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or toluene). A catalytic amount of N,N-dimethylformamide (DMF) is often used with thionyl chloride.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-(benzyloxy)benzoic acid in the anhydrous solvent.
-
If using thionyl chloride, add a catalytic amount of DMF.
-
Slowly add the chlorinating agent to the mixture at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (cessation of gas evolution and disappearance of starting material by TLC).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude this compound. The product is often used in the next step without further purification due to its reactivity.
-
Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, using the residual solvent peak as an internal reference.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer. For liquids, a thin film between salt plates can be used.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.
-
Visualizing the Process
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from salicylic acid and benzyl chloride.
Caption: Synthetic pathway to this compound.
Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the spectroscopic characterization of the synthesized compounds.
Caption: General workflow for spectroscopic analysis.
A Comparative Guide to 2-(Benzyloxy)benzoyl Chloride and Benzyl Chloride in Synthetic Applications
For researchers and professionals in drug development and synthetic chemistry, the choice of reagent is paramount to the success of a synthetic route. This guide provides a detailed comparison of 2-(benzyloxy)benzoyl chloride and benzyl chloride, focusing on their distinct applications, strategic advantages, and performance supported by experimental data. While both reagents incorporate a benzyl motif, their chemical nature and, consequently, their applications are fundamentally different. This compound serves as an acylating agent to introduce a protected salicoyl moiety, whereas benzyl chloride is primarily used as an alkylating agent for benzylation.
Core Application and Strategic Advantages
The primary advantage of This compound lies in its use as a precursor for synthesizing molecules containing a 2-hydroxybenzoyl (salicyl) group, a common scaffold in biologically active compounds. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be deprotected in a later step. This strategy is crucial when the free hydroxyl group would interfere with other desired chemical transformations.
In contrast, benzyl chloride is a widely used reagent for the protection of alcohols and phenols through O-benzylation. The resulting benzyl ether is stable across a wide range of reaction conditions and can be selectively removed, making it a robust protecting group in multi-step syntheses.[1][2]
The choice between these two reagents is therefore not one of direct substitution for the same task, but a strategic decision based on the desired final molecular architecture.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for the distinct applications of this compound and benzyl chloride.
Table 1: Acylation using this compound
This application is exemplified by the synthesis of N-benzoyl-2-hydroxybenzamides, which have shown activity against various parasites.[3]
| Substrate | Reagent | Solvent | Base | Conditions | Yield |
| Salicylamide | This compound | Pyridine | Pyridine | Reflux | ~30% |
Table 2: O-Benzylation of Phenols using Benzyl Chloride
This table presents representative conditions for the protection of a phenolic hydroxyl group.[4][5]
| Substrate | Reagent | Solvent | Base | Conditions | Yield |
| Phenol | Benzyl chloride | Toluene | Sodium Hydroxide | Reflux | High |
| Substituted Phenol | Benzyl chloride | DMF | Potassium Carbonate | 80 °C | High |
Experimental Protocols
Protocol 1: Synthesis of N-(2-(Benzyloxy)benzoyl)salicylamide
This protocol details the acylation of salicylamide with this compound.[3]
Materials:
-
Salicylamide
-
This compound
-
Pyridine (anhydrous)
-
Preparative HPLC system
Procedure:
-
In a round-bottom flask, dissolve salicylamide (1.0 eq) in anhydrous pyridine.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the pyridine under reduced pressure.
-
The crude product can be purified by preparative HPLC to yield the pure N-(2-(benzyloxy)benzoyl)salicylamide.[3]
Protocol 2: Deprotection of the Benzyloxy Group
This protocol describes the removal of the benzyl protecting group to reveal the free phenol, typically via catalytic hydrogenation.[1]
Materials:
-
N-(2-(Benzyloxy)benzoyl)salicylamide
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (gas or transfer agent like ammonium formate)
Procedure:
-
Dissolve the benzyloxy-protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 3: O-Benzylation of Phenol using Benzyl Chloride
This protocol outlines a standard procedure for the protection of phenols.[4][5]
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide
-
Toluene
-
Water
Procedure:
-
To a three-necked flask equipped with a stirrer, condenser, and addition funnel, add phenol (2.0 eq), sodium hydroxide (1.1 eq), and water.[5]
-
Heat the mixture to reflux.[5]
-
Slowly add benzyl chloride (1.0 eq) to the refluxing mixture.[5]
-
Continue heating and stirring, removing water via a Dean-Stark trap.[5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and add water.
-
Separate the organic phase, wash with water, and concentrate under reduced pressure to yield the benzyl phenyl ether.[5]
Visualization of Synthetic Strategies
The following diagrams illustrate the logical workflows and strategic applications of this compound and benzyl chloride.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US4117243A - Preparation of o-benzylphenol - Google Patents [patents.google.com]
A Comparative Analysis of the Cross-Reactivity of 2-(Benzyloxy)benzoyl Chloride with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Reactivity and Applications of 2-(Benzyloxy)benzoyl Chloride
In the landscape of organic synthesis and drug development, the precise control of chemical reactions is paramount. Acyl chlorides, such as this compound, are highly valuable reagents for the introduction of benzoyl moieties into a wide range of molecules. Understanding the cross-reactivity of this reagent with various nucleophiles is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel therapeutic agents. This guide provides a comprehensive comparison of the reactivity of this compound with different nucleophiles, supported by experimental protocols and a comparative analysis with alternative benzoylating agents.
Experimental Protocols: A Framework for Comparative Reactivity Studies
To quantitatively assess the cross-reactivity of this compound, a standardized experimental protocol is essential. The following methodologies are proposed for determining the reaction kinetics and product distribution when this compound is reacted with a variety of nucleophiles, including primary and secondary amines (both aliphatic and aromatic), alcohols, and thiols.
Kinetic Analysis by Conductometry
This method is particularly suitable for monitoring the progress of reactions that produce ionic species, such as the hydrochloride salt formed during the reaction of an acyl chloride with an amine.
Materials:
-
This compound
-
Nucleophile of interest (e.g., aniline, benzylamine, phenol, thiophenol)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Conductivity meter and probe
-
Constant temperature bath
-
Standard laboratory glassware
Procedure:
-
Prepare solutions of known concentrations of this compound and the nucleophile in the chosen anhydrous solvent.
-
Equilibrate the solutions to the desired reaction temperature in a constant temperature bath.
-
Calibrate the conductivity meter.
-
Rapidly mix the two solutions in a reaction vessel equipped with the conductivity probe.
-
Record the change in conductivity over time. The rate of reaction can be determined by monitoring the increase in conductivity due to the formation of the hydrochloride salt of the amine or the release of HCl.
-
The rate constant (k) can be calculated by fitting the conductivity-time data to the appropriate integrated rate law.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the products of a reaction, allowing for the determination of reaction yield and the assessment of side-product formation.
Materials:
-
Reaction mixtures from the kinetic studies
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., reverse-phase C18)
-
Mobile phase solvents (e.g., acetonitrile, water, with or without modifiers like formic acid)
-
Reference standards for starting materials and expected products
Procedure:
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction immediately, for example, by adding a large volume of a suitable solvent.
-
Inject a known volume of the quenched reaction mixture into the HPLC system.
-
Separate the components of the mixture using an appropriate gradient elution method.
-
Identify and quantify the reactants and products by comparing their retention times and peak areas to those of the reference standards.
-
Calculate the percentage yield of the desired product and identify any significant side products.
Data Presentation: A Comparative Overview of Reactivity
While specific kinetic data for the reaction of this compound with a wide array of nucleophiles under standardized conditions is not extensively available in the public domain, the following tables present a qualitative and semi-quantitative comparison based on established principles of organic chemistry and data from related benzoyl chloride derivatives. This data serves as a predictive guide for the expected reactivity trends.
| Nucleophile Class | Nucleophile Example | Expected Relative Reactivity | Product |
| Amines | |||
| Primary Aliphatic | Benzylamine | Very High | N-Benzyl-2-(benzyloxy)benzamide |
| Secondary Aliphatic | Dibenzylamine | High | N,N-Dibenzyl-2-(benzyloxy)benzamide |
| Primary Aromatic | Aniline | Moderate | N-Phenyl-2-(benzyloxy)benzamide |
| Secondary Aromatic | N-Methylaniline | Low to Moderate | N-Methyl-N-phenyl-2-(benzyloxy)benzamide |
| Alcohols | |||
| Primary | Methanol | Moderate | Methyl 2-(benzyloxy)benzoate |
| Secondary | Isopropanol | Low to Moderate | Isopropyl 2-(benzyloxy)benzoate |
| Phenols | Phenol | Low | Phenyl 2-(benzyloxy)benzoate |
| Thiols | |||
| Aliphatic | Ethanethiol | High | S-Ethyl 2-(benzyloxy)benzothioate |
| Aromatic | Thiophenol | Moderate to High | S-Phenyl 2-(benzyloxy)benzothioate |
Comparison with Alternative Acylating Agents
The choice of an acylating agent can significantly impact the outcome of a synthesis. Here, we compare the expected reactivity of this compound with other common benzoylating agents.
| Acylating Agent | Structure | Key Features | Expected Relative Reactivity |
| This compound | 2-(C₆H₅CH₂O)C₆H₄COCl | The benzyloxy group is ortho to the acyl chloride. | High |
| Benzoyl Chloride | C₆H₅COCl | The parent compound, serving as a baseline. | High |
| 4-Nitrobenzoyl Chloride | 4-(NO₂)C₆H₄COCl | The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon. | Very High |
| 2-Methoxybenzoyl Chloride | 2-(CH₃O)C₆H₄COCl | The electron-donating methoxy group can slightly reduce the electrophilicity of the carbonyl carbon. | Moderate to High |
| Benzoic Anhydride | (C₆H₅CO)₂O | A less reactive alternative to benzoyl chloride, often used for more controlled reactions. | Moderate |
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for studying the cross-reactivity of this compound.
Caption: General mechanism for the nucleophilic acyl substitution reaction of this compound.
Conclusion
This compound is a highly reactive and versatile reagent for the introduction of the 2-(benzyloxy)benzoyl group into a variety of nucleophilic molecules. The reactivity of this acyl chloride is influenced by both the nature of the nucleophile and the reaction conditions. Generally, it reacts readily with primary and secondary amines, as well as thiols, while reactions with alcohols and phenols are comparatively slower. For drug development professionals, the ability to selectively acylate specific functional groups in a complex molecule is of utmost importance. The data and protocols presented in this guide provide a foundational understanding of the cross-reactivity of this compound, enabling more informed decisions in the design and execution of synthetic strategies. Further quantitative kinetic studies under standardized conditions would be invaluable for building a more precise predictive model of its reactivity.
Quantitative NMR (qNMR) for Purity Determination of 2-(Benzyloxy)benzoyl Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for reactive intermediates like 2-(Benzyloxy)benzoyl chloride is critical for ensuring the reliability of synthetic outcomes and the quality of final products. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titration—for the purity assessment of this compound. This guide includes detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Introduction to Purity Assessment of this compound
This compound is a valuable acylating agent in organic synthesis. Its purity is paramount as contaminants can lead to side reactions, reduced yields, and the introduction of impurities into subsequent synthetic steps. Common impurities in this compound often stem from its synthesis, which typically involves the chlorination of 2-benzyloxybenzyl alcohol.[1] Potential impurities may include the unreacted starting material (2-benzyloxybenzyl alcohol), and by-products such as 2-benzyloxybenzaldehyde and bis(2-(benzyloxy)benzyl) ether.[1] Given the reactive nature of the acyl chloride, degradation products resulting from hydrolysis, such as 2-benzyloxybenzoic acid, can also be present.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of organic compounds.[2] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, an accurate and absolute purity value can be determined without the need for a specific reference standard for the analyte itself.
Experimental Protocol for qNMR
1. Materials and Reagents:
-
Analyte: this compound
-
Internal Standard: A high-purity, stable, and non-volatile certified reference material with signals that do not overlap with the analyte's signals. Suitable examples include maleic acid or 1,4-dinitrobenzene.
-
Deuterated Solvent: Anhydrous chloroform-d (CDCl₃) or acetonitrile-d₃ (CD₃CN) are suitable choices, ensuring both the analyte and internal standard are fully soluble.
2. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a proton probe.
3. Sample Preparation:
-
Accurately weigh approximately 15-25 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a standard 5 mm NMR tube.
4. Data Acquisition:
-
Load the sample into the NMR spectrometer.
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to ensure full magnetization recovery.
-
An appropriate number of scans (NS) to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
A 90° pulse angle.
-
5. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually phase the spectrum and apply a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard. For this compound, the benzylic protons or well-resolved aromatic protons can be used.
-
Calculate the purity using the following formula:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Workflow for qNMR Purity Determination
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Alternative Purity Assessment Methods
While qNMR offers a direct and accurate measure of purity, other chromatographic and titrimetric methods are also widely used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separatory technique for purity assessment, particularly for identifying and quantifying impurities.
Experimental Protocol for HPLC:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a known concentration (e.g., 1 mg/mL).
-
Analysis: Purity is typically determined by the area percent of the main peak relative to the total area of all peaks. For higher accuracy, an external standard calibration can be performed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds and provides excellent separation and identification capabilities.
Experimental Protocol for GC-MS:
-
Instrumentation: A standard GC-MS system.
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: A temperature gradient, for example, starting at 100 °C and ramping to 280 °C.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Analysis: Purity is often determined by the area percent of the main peak. The mass spectrometer allows for the identification of impurities based on their mass spectra.
Titration
Titration is a classic and rapid method for determining the purity of acyl chlorides by quantifying the chloride content.
Experimental Protocol for Titration (Volhard Method):
-
Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent.
-
Add a known excess of a standardized silver nitrate (AgNO₃) solution in the presence of nitric acid. This will precipitate the chloride as silver chloride (AgCl).
-
Add a small amount of nitrobenzene to coat the AgCl precipitate and prevent its reaction with the titrant.
-
Add a ferric ammonium sulfate indicator.
-
Titrate the excess AgNO₃ with a standardized potassium thiocyanate (KSCN) solution until a persistent reddish-brown color of the iron(III) thiocyanate complex is observed.
-
The amount of chloride, and thus the purity of the acyl chloride, can be calculated from the amount of silver nitrate that reacted.[3][4]
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, the identification of impurities, sample throughput, and available instrumentation.
Data Summary Table
The following table presents a hypothetical but realistic comparison of the performance of each method for the purity assessment of a batch of this compound.
| Feature | qNMR | HPLC | GC-MS | Titration |
| Principle | Nuclear resonance signal integration | Differential partitioning | Volatility and mass-to-charge ratio | Chemical reaction stoichiometry |
| Purity Result (Example) | 98.5% (absolute) | 99.2% (area percent) | 99.0% (area percent) | 98.2% (as acyl chloride) |
| Precision (RSD) | < 1% | < 2% | < 3% | < 2% |
| Selectivity | High (for non-overlapping signals) | High (good separation of impurities) | Very High (separation and mass analysis) | Low (reacts with any hydrolyzable chloride) |
| Impurity Identification | Possible for known structures | Possible with reference standards | Excellent (based on mass spectra) | Not possible |
| Sample Throughput | Moderate | High | Moderate | High |
| Reference Standard | Internal standard of known purity | External standard for absolute purity | External standard for absolute purity | Standardized titrant |
| Destructive | No | Yes | Yes | Yes |
Logical Comparison of Methods
The following diagram illustrates the key characteristics and suitability of each analytical technique for the purity determination of this compound.
Caption: Comparison of analytical methods for purity assessment.
Conclusion
For the purity assessment of this compound, quantitative NMR (qNMR) stands out as a superior method for obtaining a direct and accurate absolute purity value without the need for a specific reference standard of the analyte. Its non-destructive nature is an added advantage.
HPLC and GC-MS are excellent complementary techniques, particularly for the separation and identification of process-related impurities and degradation products. GC-MS, with its mass spectrometric detection, is especially powerful for identifying unknown impurities.
Titration offers a rapid and cost-effective method for a quick assessment of the acyl chloride content but lacks the specificity to distinguish between the target analyte and other hydrolyzable chloride-containing impurities.
In a research and drug development setting, a combination of methods is often ideal. qNMR can be used to certify the purity of a primary reference standard, which can then be used to calibrate HPLC or GC methods for routine quality control, providing a comprehensive and robust approach to ensuring the quality of this compound.
References
Safety Operating Guide
Proper Disposal of 2-(Benzyloxy)benzoyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 2-(Benzyloxy)benzoyl chloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the compliant management of this compound. Due to its reactivity, this compound must be neutralized before disposal.
Immediate Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive acyl chloride. It can cause severe skin burns and eye damage, is toxic if inhaled, and may cause an allergic skin reaction.[1] All handling and disposal procedures must be conducted in a certified chemical fume hood.[1] Appropriate personal protective equipment (PPE), including a chemical-resistant lab coat, nitrile or neoprene gloves, and chemical splash goggles with a face shield, must be worn at all times.[1] An emergency eyewash and safety shower must be readily accessible.[1]
Incompatible Materials
Avoid contact with bases, strong oxidizing agents, alcohols, amines, metals, and water, as these can lead to vigorous or violent reactions.[1] Exposure to moisture can lead to hydrolysis, forming hydrochloric acid and 2-benzyloxybenzyl alcohol.
Spill Management
Minor Spills (within a chemical fume hood):
-
Ensure the fume hood is operating correctly.
-
Wearing appropriate PPE, absorb the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean the affected area thoroughly.
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol: Neutralization of this compound
The primary method for the safe disposal of this compound is controlled neutralization through hydrolysis. This process converts the reactive acyl chloride into the less hazardous sodium 2-(benzyloxy)benzoate salt. This procedure should be performed in a chemical fume hood.
Experimental Protocol for Neutralization
Materials:
-
Waste this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 5-10% sodium carbonate (Na₂CO₃) solution
-
Large beaker or flask (at least 10 times the volume of the acyl chloride to be neutralized)
-
Stir bar and stir plate
-
Ice bath
-
pH paper or pH meter
-
Labeled hazardous waste container
Procedure:
-
Preparation: Place the beaker or flask in an ice bath on a stir plate. Add a volume of cold saturated sodium bicarbonate or 5-10% sodium carbonate solution that is at least 10 times the volume of the acyl chloride to be quenched.[1] Begin stirring the solution.
-
Slow Addition: Very slowly, add the waste this compound to the stirring basic solution dropwise. The reaction is exothermic and will release carbon dioxide gas; a slow rate of addition is crucial to control the temperature and prevent excessive foaming.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis is complete.[1]
-
pH Verification: Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate or sodium carbonate solution until the desired pH is reached.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.
-
Disposal of Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a labeled hazardous waste container for disposal according to local, state, and federal regulations.[1]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Neutralizing Agent | Saturated aqueous sodium bicarbonate (NaHCO₃) or 5-10% aqueous sodium carbonate (Na₂CO₃) | [1] |
| Volume of Neutralizing Solution | At least 5-10 times the volume of the acyl chloride to be quenched | [1] |
| Reaction Temperature | Cooled in an ice bath during addition | [1] |
| Post-Addition Stirring Time | 30-60 minutes at room temperature | [1] |
| Final pH of Waste Solution | Neutral to slightly basic (pH 7-9) |
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Benzyloxy)benzoyl Chloride
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2-(Benzyloxy)benzoyl chloride. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain experimental integrity.
Primary Hazards: this compound is a hazardous chemical that poses multiple risks. It is a combustible liquid, toxic if inhaled, and harmful if swallowed or in contact with skin.[1] As a corrosive substance, it can cause severe skin burns and eye damage.[1][2][3][4] It is also known to be a lachrymator, an irritant that causes tearing, and may trigger an allergic skin reaction.[1][4]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against the hazards associated with this compound. The following PPE is mandatory for all personnel handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and fumes, preventing severe eye damage and irritation.[1][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause severe burns and allergic reactions.[5][7] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and splashes, preventing skin contact and contamination of personal clothing.[6][8] |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes inhalation exposure to the toxic and corrosive vapors.[1][9] |
Operational Plan: Step-by-Step Handling Protocol
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
1. Preparation:
-
Read and fully understand the Safety Data Sheet (SDS) for this compound before commencing any work.[1]
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Clearly label all containers.[1]
-
Have an appropriate spill kit (e.g., Chemizorb® or dry sand) readily accessible.[1]
2. Donning PPE:
-
Put on a lab coat, followed by chemical-resistant gloves.
-
Wear chemical splash goggles and a face shield.
3. Aliquoting and Dispensing:
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[9]
-
Use dry solvents and glassware.[9]
-
When transferring the chemical, do so carefully to avoid splashes or the creation of aerosols.[1]
-
Never pipette by mouth.[1]
4. Post-Handling:
-
Tightly close the container to prevent moisture contact.[1]
-
Decontaminate the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Collection: Collect all liquid and solid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1] Do not mix with incompatible waste streams such as bases, strong oxidizing agents, alcohols, amines, and metals.[1][9]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.
-
Disposal Route: Arrange for the disposal of all hazardous waste through a licensed hazardous waste disposal company.[1] Do not pour any amount of this compound down the drain or dispose of it in regular trash.[1]
Quantitative Data Summary
| Property | Value |
| CAS Number | 4349-62-6 |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol [10] |
| Appearance | Solid[10] |
| Melting Point | 63-68°C[10] |
| Boiling Point | 377.3±17.0 °C (Predicted)[10] |
| Density | 1.230±0.06 g/cm³ (Predicted)[10] |
| Storage Temperature | 2-8°C[1][9][10] |
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. sams-solutions.com [sams-solutions.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound CAS#: 4349-62-6 [amp.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





